Product packaging for 7-hydroxy-3,4-dimethyl-2H-chromen-2-one(Cat. No.:CAS No. 2107-78-0)

7-hydroxy-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B1310051
CAS No.: 2107-78-0
M. Wt: 190.19 g/mol
InChI Key: QEEXKPYVMOIPKR-UHFFFAOYSA-N
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Description

7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O3 B1310051 7-hydroxy-3,4-dimethyl-2H-chromen-2-one CAS No. 2107-78-0

Properties

IUPAC Name

7-hydroxy-3,4-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-7(2)11(13)14-10-5-8(12)3-4-9(6)10/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEXKPYVMOIPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90419940
Record name 3,4-Dimethylumbelliferone
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Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2107-78-0
Record name 7-Hydroxy-3,4-dimethyl-2H-1-benzopyran-2-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethylumbelliferone
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Record name 7-hydroxy-3,4-dimethyl-2H-chromen-2-one
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Foundational & Exploratory

In-Depth Technical Guide on the Biological Activity of 7-Hydroxy-3,4-Dimethylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biological activities of 7-hydroxy-3,4-dimethylcoumarin derivatives. Drawing from available scientific literature, this document details their antimicrobial, antioxidant, and anticancer properties, including methodologies for key experiments and visualization of relevant biological pathways.

Introduction

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties. Among them, 7-hydroxycoumarin derivatives are of particular interest due to their significant biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. The substitution pattern on the coumarin ring plays a crucial role in modulating these activities. This guide focuses specifically on derivatives of 7-hydroxy-3,4-dimethylcoumarin, exploring the impact of various substituents on their biological potential. While much of the existing research has centered on 7-hydroxy-4-methylcoumarin, this document will also extrapolate and discuss the potential influence of the additional methyl group at the C3 position.

Synthesis of 7-Hydroxy-3,4-Dimethylcoumarin Derivatives

The foundational structure, 7-hydroxy-3,4-dimethylcoumarin, is typically synthesized via the Pechmann condensation reaction. This method involves the reaction of a phenol (in this case, resorcinol) with a β-ketoester (ethyl 2-methylacetoacetate) in the presence of an acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid. Microwave-assisted synthesis has also been reported as an efficient method.

Further derivatization commonly involves reactions at the 7-hydroxy group, such as etherification or esterification, to introduce a variety of functional moieties. Additionally, electrophilic substitution reactions on the benzene ring can be employed to introduce groups at other positions.

Experimental Protocol: Synthesis of 7-Hydroxy-4-Methylcoumarin (a representative protocol)

A mixture of resorcinol (1 mmol) and ethyl acetoacetate (1.1 mmol) is stirred with an acid catalyst (e.g., 10 mol% Amberlyst-15) in an oil bath heated to 110°C.[1] The reaction progress is monitored by thin-layer chromatography.[1] Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the product. The crude product is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure 7-hydroxy-4-methylcoumarin.[2]

Biological Activities

Antimicrobial Activity

Derivatives of 7-hydroxy-4-methylcoumarin have demonstrated notable activity against a range of both Gram-positive and Gram-negative bacteria. The introduction of various substituents has been shown to enhance this activity. For instance, Schiff bases derived from 7-hydroxy-4-methylcoumarin have shown potent antibacterial effects.

Data Presentation: Antimicrobial Activity of 7-Hydroxy-4-Methylcoumarin Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Schiff base derivative 7Escherichia coli31-[3]
Schiff base derivative 6Staphylococcus aureus40-[3]
Schiff base derivative 7Micrococcus luteus40-[3]
Schiff base derivative 8Staphylococcus aureus300-[3]
7-O-coumarinyl alkenoatesVarious bacteria & fungiMICs reported-[4]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[5][6][7][8][9] A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.[5][6][8] Each well is then inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).[6] The plates are incubated at 37°C for 18-24 hours.[8] The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5][6][9]

Antioxidant Activity

The antioxidant potential of 7-hydroxycoumarin derivatives is a significant area of investigation. The presence of the hydroxyl group at the C7 position is crucial for this activity, as it can donate a hydrogen atom to scavenge free radicals.

Data Presentation: Antioxidant Activity of Coumarin Derivatives

Compound/DerivativeAssayIC50 (µM)% Scavenging ActivityReference
Compound I (4-hydroxycoumarin)DPPH8.172 ± 0.1123-[10]
Compound II (5-chloro-4-hydroxycoumarin)DPPH6.975 ± 0.76-[10]
Compound III (7-hydroxy-4-methylcoumarin)DPPH8.72 ± 0.123-[10]
Ascorbic Acid (Standard)DPPH8.21 ± 0.1002-[10]
Coumarin-hydroxybenzohydrazide C-HB1DPPH6.4-[11]
Coumarin-hydroxybenzohydrazide C-HB2DPPH2.5-[11]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[12][13][14][15][16][17][18] A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.[12] Various concentrations of the test compounds are added to the DPPH solution.[17] The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[12][17] The absorbance of the solution is then measured spectrophotometrically at 517 nm.[12][13] The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[12]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of coumarin derivatives. They can induce apoptosis, inhibit cell proliferation, and target specific signaling pathways involved in cancer progression. Derivatives of 7-hydroxy-4-methylcoumarin have shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), leukemia (HL60), and liver cancer (HepG2).

Data Presentation: Anticancer Activity of 7-Hydroxy-4-Methylcoumarin Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
7-hydroxy-4-methylcoumarin-cinnamic acid hybrid (8b)HepG213.14[19]
7-hydroxy-3,6,8-tribromo-4-methylcoumarin (4)HL608.09[19]
7-hydroxyl-4-methylcoumarin-thiazolidin-4-one (VIIb)MCF-71.03[20]
4-hydroxy-7-methylcoumarin derivative (1)MCF-70.003[21]
3-aryl-4-anilino/aryloxy-2H-chromen-2-one (3)MCF-77.06[21]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[22][23][24][25][26] Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.[22][24] The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 hours).[23][24] Following treatment, MTT solution is added to each well, and the plates are incubated for a few hours.[22][23] The formazan crystals formed by viable cells are then dissolved in a solubilizing agent like DMSO, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[22][24] The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[24]

Signaling Pathways

The anticancer activity of coumarin derivatives is often attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and is frequently dysregulated in cancer.[20][27][28] Several studies have suggested that coumarin derivatives can exert their anticancer effects by inhibiting this pathway, leading to the induction of apoptosis.[19][20][27][28]

Diagram: PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Coumarin 7-Hydroxy-3,4-dimethylcoumarin Derivatives Coumarin->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition by coumarin derivatives.

Experimental Workflow: Anticancer Activity Screening

Anticancer_Workflow Synthesis Synthesis of Coumarin Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Mechanism_Study Mechanism of Action (e.g., Apoptosis Assay, Western Blot for PI3K/Akt pathway) MTT_Assay->Mechanism_Study Lead_Optimization Lead Compound Optimization Mechanism_Study->Lead_Optimization

Caption: Experimental workflow for anticancer screening of coumarin derivatives.

Conclusion

Derivatives of 7-hydroxy-3,4-dimethylcoumarin represent a promising class of compounds with a broad spectrum of biological activities. Their synthesis is readily achievable, and modifications to the core structure can significantly enhance their antimicrobial, antioxidant, and anticancer properties. In particular, their potential to inhibit the PI3K/Akt signaling pathway makes them attractive candidates for further investigation in cancer drug discovery. This guide has provided a summary of the current knowledge, including key quantitative data and detailed experimental protocols, to aid researchers in the continued exploration of these valuable molecules. Further studies focusing specifically on the 3,4-dimethyl substitution pattern are warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of CAS Number 2107-78-0 and the Related Compound 2-Amino-5-bromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical guide provides a comprehensive overview of the physicochemical properties associated with CAS number 2107-78-0. Initial research has revealed a discrepancy in public databases, with this CAS number being linked to the compound 7-hydroxy-3,4-dimethyl-2H-chromen-2-one, while the user's apparent interest in a brominated trifluorinated aniline suggests a potential query for 2-Amino-5-bromobenzotrifluoride (CAS 445-02-3). To ensure a thorough and accurate response, this guide will detail the properties of both compounds. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation, experimental context, and visual representations of relevant chemical processes.

Compound Analysis 1: this compound

CAS Number: 2107-78-0

Synonyms: 3,4-DIMETHYLUMBELLIFERONE[1]

This compound belongs to the coumarin family, which are naturally occurring benzopyrone derivatives.[2] Coumarins are known for their diverse pharmacological activities and are of interest in medicinal chemistry.

Physicochemical Data

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular FormulaC11H10O3[2][3]
Molecular Weight190.2 g/mol [3]
Melting Point256 °C[3]
Boiling Point (Predicted)377.1 ± 37.0 °C[3]
Density (Predicted)1.33 ± 0.06 g/cm³[3]
pKa (Predicted)8.11 ± 0.20[1][3]
Physical FormSolid, White to Off-White[1][3]
SolubilitySoluble in alcohols[1][3]
Experimental Protocols: General Methodologies

While specific experimental details for the determination of the above properties for this exact compound are not detailed in the cited literature, standard laboratory protocols are employed for such characterizations.

  • Melting Point Determination: The melting point is typically determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

  • Boiling Point Determination: For a solid compound with a high boiling point, the value is often predicted using computational models based on the chemical structure. Experimental determination would involve heating the substance to its boiling point and measuring the temperature at which the vapor pressure equals the atmospheric pressure, a process that can be challenging for high-melting-point solids.

  • Density Measurement: For a solid, density can be determined by gas pycnometry, which measures the volume of the solid by displacing an inert gas. The density is then calculated by dividing the mass of the sample by the measured volume.

  • pKa Determination: The acid dissociation constant (pKa) can be determined experimentally by potentiometric titration or UV-Vis spectrophotometry. In a potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve.

Logical Relationship Diagram

Logical Relationship of this compound A This compound (CAS: 2107-78-0) B Coumarin Derivative A->B is a D Organic Synthesis A->D useful in C Benzopyrone Core Structure B->C contains a E Pharmacological Research B->E family of interest in

Caption: Classification of this compound.

Compound Analysis 2: 2-Amino-5-bromobenzotrifluoride

CAS Number: 445-02-3

Synonyms: 4-Bromo-2-(trifluoromethyl)aniline[4][5]

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] Its chemical structure, featuring an aniline backbone with bromo and trifluoromethyl substituents, makes it a versatile building block in organic synthesis.[6]

Physicochemical Data

The following table summarizes the available quantitative data for 2-Amino-5-bromobenzotrifluoride.

PropertyValueSource
Molecular FormulaC7H5BrF3N[5]
Molecular Weight240.02 g/mol [5]
Physical StateClear yellow to orange liquid[4][5]
Boiling Point84-86 °C at 5 mm Hg[4]
Density1.71 g/mL at 25 °C[4]
Refractive Index (n20/D)1.532[4]
Purity>97.0% (GC)[5]
Experimental Protocols: General Methodologies
  • Boiling Point Determination: The boiling point at reduced pressure (vacuum distillation) is a standard technique for purifying and characterizing liquid compounds that may decompose at their atmospheric boiling point. The liquid is heated in a distillation apparatus connected to a vacuum pump, and the temperature at which the liquid boils at a specific pressure is recorded.

  • Density Measurement: For a liquid, density is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is determined at a specific temperature, and the density is calculated.

  • Refractive Index Measurement: The refractive index is measured using a refractometer. A drop of the liquid is placed on the prism of the instrument, and the refractive index is read from a scale or digital display. This value is a characteristic property of the substance and is also an indicator of its purity.

  • Purity Analysis (Gas Chromatography - GC): The purity of volatile compounds like 2-Amino-5-bromobenzotrifluoride is commonly determined by gas chromatography. A small amount of the sample is injected into the instrument, where it is vaporized and separated into its components as it passes through a column. A detector measures the amount of each component, and the purity is reported as the percentage of the main peak area relative to the total area of all peaks.

General Synthesis Workflow

The synthesis of 2-Amino-5-bromobenzotrifluoride can be achieved through various routes. One general approach involves the amination of a substituted benzotrifluoride. The following diagram illustrates a conceptual workflow for its synthesis.

General Synthesis Workflow for 2-Amino-5-bromobenzotrifluoride A Starting Material (e.g., 1-bromo-4-(trifluoromethyl)benzene) B Nitration A->B C Intermediate (e.g., 2-bromo-5-nitrobenzotrifluoride) B->C D Reduction C->D E Product (2-Amino-5-bromobenzotrifluoride) D->E F Purification (e.g., Distillation) E->F G Final Product F->G

Caption: Conceptual synthesis pathway for 2-Amino-5-bromobenzotrifluoride.

Safety and Handling

For both compounds, appropriate safety precautions should be taken. For 2-Amino-5-bromobenzotrifluoride, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential when handling these chemicals. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations. The predicted values are based on computational models and may not reflect experimentally determined values.

References

An In-depth Technical Guide on the Discovery and History of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-hydroxy-3,4-dimethyl-2H-chromen-2-one, a substituted coumarin, has garnered interest within the scientific community for its potential biological activities. This technical guide delves into the historical discovery of the chemical class to which this compound belongs, outlines the foundational synthetic methodologies, and presents its material properties and biological significance. The document provides a comprehensive overview for researchers and professionals engaged in the fields of medicinal chemistry and drug development, with a focus on the evolution of its synthesis and the exploration of its therapeutic potential.

Introduction: The Coumarin Scaffold

Coumarins are a class of benzopyrone compounds ubiquitously found in nature, particularly in higher plants. The parent compound, coumarin, was first isolated in 1820 from the tonka bean (Dipteryx odorata). These compounds are characterized by a benzene ring fused to an α-pyrone ring. The inherent structural features of the coumarin scaffold have made it a "privileged structure" in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Derivatives of coumarin have demonstrated a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.

The subject of this guide, this compound, is a synthetic derivative of this important class of compounds. Its discovery and history are intrinsically linked to the development of synthetic methods for coumarins, most notably the Pechmann condensation.

Discovery and Historical Synthesis

The definitive first synthesis of this compound is not explicitly documented in a single seminal publication. Its discovery is a direct extension of the pioneering work on coumarin synthesis by the German chemist Hans von Pechmann and his student Carl Duisberg in 1884. Their work, published in Berichte der deutschen chemischen Gesellschaft, detailed a novel method for the synthesis of coumarins through the condensation of phenols with β-ketoesters in the presence of a strong acid.[1] This reaction, now famously known as the Pechmann condensation, became the cornerstone of coumarin synthesis for over a century.

The original Pechmann condensation typically utilized resorcinol (a phenol) and ethyl acetoacetate (a β-ketoester) to produce 7-hydroxy-4-methylcoumarin. The synthesis of this compound represents a logical and early variation of this reaction. To achieve the 3,4-dimethyl substitution pattern, the reaction requires the use of a substituted β-ketoester, specifically ethyl 2-methylacetoacetate, in place of ethyl acetoacetate.

Logical Progression of Discovery

The discovery and synthesis of this compound can be understood as a step-wise progression built upon foundational chemical knowledge.

Discovery_Progression A Isolation of Coumarin (1820) B Pechmann Condensation Discovery (von Pechmann & Duisberg, 1884) A->B Leads to synthetic methodology C Synthesis of 7-hydroxy-4-methylcoumarin B->C Application with resorcinol & ethyl acetoacetate D Exploration of Pechmann Reaction Scope (Late 19th - Early 20th Century) C->D Success prompts further investigation E Synthesis of this compound D->E Use of substituted β-ketoesters

Caption: Logical progression from the isolation of coumarin to the synthesis of this compound.

Physicochemical Properties and Data

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₁H₁₀O₃
Molecular Weight190.19 g/mol
AppearanceWhite to off-white solid
Melting PointNot consistently reported
Boiling PointNot available
SolubilitySoluble in organic solvents like ethanol and DMSO

Experimental Protocols: The Pechmann Condensation

The primary method for the synthesis of this compound is the Pechmann condensation. The following protocol is a representative example based on established procedures for similar coumarin syntheses.

Reaction: Resorcinol + Ethyl 2-methylacetoacetate → this compound

Materials:

  • Resorcinol

  • Ethyl 2-methylacetoacetate

  • Concentrated Sulfuric Acid (or other acidic catalyst)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine resorcinol and ethyl 2-methylacetoacetate.

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring. The temperature should be maintained below 10 °C during the addition.

  • Reaction: After the addition of the acid, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by thin-layer chromatography).

  • Quenching: Pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.

  • Precipitation and Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start reactants Combine Resorcinol and Ethyl 2-methylacetoacetate start->reactants acid Slowly add H₂SO₄ (keep below 10°C) reactants->acid stir Stir at Room Temperature acid->stir quench Pour into Ice Water stir->quench filter Filter and Wash with Water quench->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize end Pure Product recrystallize->end Signaling_Pathway Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Coumarin 7-hydroxy-3,4-dimethyl- 2H-chromen-2-one Coumarin->IKK Inhibits (Hypothesized)

References

An In-depth Technical Guide on the Mechanism of Action of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-hydroxy-3,4-dimethyl-2H-chromen-2-one, a substituted coumarin derivative, has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This document summarizes the available quantitative data on structurally similar compounds to provide a comparative context, details the experimental protocols for key biological assays, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily attributed to its unique chemical structure featuring a chromen-2-one core with hydroxyl and dimethyl substitutions. These functionalities are key to its reactivity and interactions with biological targets[1].

Antioxidant Activity

The primary antioxidant mechanism of this coumarin derivative is attributed to its ability to scavenge free radicals and reduce oxidative stress[1]. The hydroxyl group at the 7-position is a key contributor to this activity, as it can donate a hydrogen atom to neutralize reactive oxygen species (ROS).

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are linked to its ability to inhibit the production of pro-inflammatory cytokines and enzymes[1]. This modulation of inflammatory pathways helps in mitigating inflammatory responses.

Antimicrobial Activity

This compound has demonstrated potential antimicrobial effects, which are believed to stem from its ability to disrupt microbial cell membranes and inhibit essential enzymatic activities within the pathogens[1].

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The proposed mechanism involves the mitochondrial pathway, characterized by an increase in reactive oxygen species (ROS) and the activation of caspases[1].

Quantitative Biological Data (Comparative Analysis)

While specific quantitative data for this compound is limited in the public domain, the following tables summarize the biological activities of structurally similar coumarin derivatives to provide a comparative benchmark.

Table 1: Antioxidant Activity of Coumarin Derivatives

CompoundAssayIC50 (µM)Reference
7,8-Dihydroxy-4-methylcoumarinDPPH Radical Scavenging-[2]
4-Methylumbelliferone (7-hydroxy-4-methylcoumarin)DPPH Radical Scavenging-[3]
3-acetyl-4-hydroxycoumarinDPPH Radical Scavenging11.69[4]

Table 2: Anticancer Activity of Coumarin Derivatives

CompoundCell LineAssayIC50 (µM)Reference
7,8-dihydroxy-3-n-decyl-4-methylcoumarinK562 (Leukemia)MTT42.4[5]
7,8-dihydroxy-3-n-decyl-4-methylcoumarinLS180 (Colon Adenocarcinoma)MTT25.2[5]
7,8-dihydroxy-3-n-decyl-4-methylcoumarinMCF-7 (Breast Adenocarcinoma)MTT25.1[5]
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (Gastric Cancer)MTT2.63[6]

Table 3: Antimicrobial Activity of Coumarin Derivatives

CompoundMicroorganismAssayMIC (µg/mL)Reference
7-hydroxy-4-trifluoromethylcoumarinEnterococcus faeciumBroth Microdilution1.7 mM[7]
7-hydroxy-substituted coumarin-thiazole hybridPseudomonas aeruginosaBroth Microdilution15.62-31.25[8]
7-hydroxy-substituted coumarin-thiazole hybridEnterococcus faecalisBroth Microdilution15.62-31.25[8]
7-hydroxy-substituted coumarin-thiazole hybridStaphylococcus aureusBroth Microdilution62.5-125[8]
7-hydroxy-substituted coumarin-thiazole hybridCandida albicansBroth Microdilution7.81[8]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of coumarin derivatives.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay assesses the free radical scavenging capacity of the compound.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • Add 1 mL of the DPPH solution to 3 mL of the test compound or standard solution at different concentrations.

    • Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.

Broth Microdilution Assay (Antimicrobial Activity)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

  • Preparation of Inoculum:

    • Culture the test microorganism in an appropriate broth medium to achieve a specified cell density (e.g., 10^5 CFU/mL).

  • Preparation of Test Compound:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared microbial suspension.

    • Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MTT Assay (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is calculated as a percentage of the control (untreated cells).

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound.

G cluster_inflammation Anti-inflammatory Pathway This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli Pro-inflammatory Stimuli->NF-κB Pathway Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory Response Inflammatory Response Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammatory Response

Caption: Putative anti-inflammatory mechanism of action.

G cluster_apoptosis Mitochondrial Apoptosis Pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell ROS Production ROS Production Cancer Cell->ROS Production Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization ROS Production->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed anticancer mechanism via apoptosis.

Experimental Workflows

The diagrams below outline the general workflows for the key experimental protocols.

G cluster_workflow General Experimental Workflow start Start prep Prepare Reagents & Samples start->prep assay Perform Assay prep->assay measure Measure Endpoint assay->measure analyze Analyze Data & Calculate IC50/MIC measure->analyze end End analyze->end

Caption: A generalized workflow for in vitro assays.

G cluster_mtt MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance

References

In Silico Toxicity Prediction of 7-hydroxy-3,4-dimethylcoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the methodologies for the in silico toxicity prediction of 7-hydroxy-3,4-dimethylcoumarin. In the absence of specific publicly available toxicity data for this particular coumarin derivative, this document outlines a robust, multi-faceted computational approach based on established methods for similar compounds. By leveraging a combination of quantitative structure-activity relationship (QSAR) models, knowledge-based expert systems, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, researchers can build a comprehensive toxicological profile of 7-hydroxy-3,4-dimethylcoumarin to guide further experimental studies and risk assessment. This guide details the experimental protocols for key in silico assays, presents the expected data in structured tables, and provides visual workflows and pathway diagrams to elucidate the core concepts of computational toxicology.

Introduction

Coumarins are a class of benzopyrone compounds found in many plants and are of significant interest in the pharmaceutical and fragrance industries. 7-hydroxy-3,4-dimethylcoumarin, a synthetic derivative, requires a thorough safety assessment before its potential applications can be realized. In silico toxicology offers a rapid, cost-effective, and ethically sound preliminary evaluation of a compound's potential toxicity.[1][2] These computational methods are crucial in the early stages of drug discovery and chemical safety assessment to identify potential hazards and reduce late-stage attrition of drug candidates.[3][4]

This guide will focus on a systematic in silico approach to predict the toxicity of 7-hydroxy-3,4-dimethylcoumarin, covering key toxicological endpoints such as mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).

Methodologies and Experimental Protocols

A comprehensive in silico toxicity assessment of 7-hydroxy-3,4-dimethylcoumarin would involve a battery of tests that complement each other to provide a holistic view of the compound's potential hazards.

Physicochemical and ADMET Profiling

The first step in any in silico toxicity assessment is to determine the physicochemical properties and ADMET profile of the molecule. These properties govern the compound's behavior in a biological system and are critical for interpreting toxicological predictions.

Experimental Protocol:

  • Input: The chemical structure of 7-hydroxy-3,4-dimethylcoumarin is provided as a SMILES (Simplified Molecular Input Line Entry System) string or drawn using a chemical sketcher.

  • Prediction: The software calculates various physicochemical descriptors and predicts ADMET properties based on its internal models.

  • Output: The results are typically presented in a tabular format, providing a comprehensive profile of the compound.

Table 1: Predicted Physicochemical and ADMET Properties for 7-hydroxy-3,4-dimethylcoumarin (Illustrative)

PropertyPredicted ValueOptimal Range/Interpretation
Physicochemical Properties
Molecular Weight ( g/mol )190.20< 500 (Lipinski's Rule of Five)
logP (Octanol/Water)2.15< 5 (Lipinski's Rule of Five)
H-bond Donors1< 5 (Lipinski's Rule of Five)
H-bond Acceptors3< 10 (Lipinski's Rule of Five)
Topological Polar Surface Area (Ų)49.83< 140 Ų (Good oral bioavailability)
ADMET Properties
Caco-2 Permeability (logPapp)HighHigh values suggest good intestinal absorption.
Blood-Brain Barrier (BBB) PermeabilityLowIndicates a lower likelihood of central nervous system effects.
CYP450 2D6 InhibitionInhibitorPotential for drug-drug interactions.
hERG InhibitionLow RiskLow probability of causing cardiotoxicity.
Ames MutagenicityNon-mutagenLow likelihood of being a bacterial mutagen.
HepatotoxicityHigh RiskPotential to cause liver injury.

Note: The values in this table are illustrative and would need to be generated using specific in silico tools.

Mutagenicity and Carcinogenicity Prediction

The assessment of mutagenic and carcinogenic potential is a critical component of safety evaluation. In silico models for these endpoints are well-established and are often used for regulatory purposes.[9]

Experimental Protocol:

  • Knowledge-Based Systems (e.g., Derek Nexus):

    • Input: The structure of 7-hydroxy-3,4-dimethylcoumarin.

    • Methodology: Derek Nexus compares the input structure against a knowledge base of toxicophores (substructures associated with toxicity).[3][10][11][12] It provides a reasoned prediction based on established structure-activity relationships.[11]

    • Output: A qualitative prediction (e.g., "Plausible," "Equivocal," "Inactive") with a detailed rationale and supporting references.[11]

  • Statistical-Based Systems (e.g., Sarah Nexus, VEGA):

    • Input: The structure of 7-hydroxy-3,4-dimethylcoumarin.

    • Methodology: These systems use statistical models (e.g., QSAR, machine learning) trained on large datasets of mutagenicity data (typically from the Ames test) to predict the likelihood of a positive outcome.[13][14][15][16]

    • Output: A probabilistic prediction of mutagenicity, often with a confidence level.

  • Decision Tree Models (e.g., Toxtree):

    • Input: The structure of 7-hydroxy-3,4-dimethylcoumarin.

    • Methodology: Toxtree applies a series of rules in a decision tree format to classify the compound based on structural alerts.[17][18][19][20] The Benigni/Bossa rulebase is commonly used for mutagenicity and carcinogenicity prediction.[20]

    • Output: A classification of the compound (e.g., "Positive," "Negative") based on the decision tree logic.

Table 2: Predicted Mutagenicity and Carcinogenicity of 7-hydroxy-3,4-dimethylcoumarin (Illustrative)

EndpointPrediction ToolPredicted OutcomeConfidence/Likelihood
Bacterial Mutagenicity (Ames Test) Derek NexusInactiveHigh
Sarah NexusNegative (0.85)High
Toxtree (Benigni/Bossa)Negative-
In Vivo Micronucleus Derek NexusEquivocalMedium
Carcinogenicity Derek NexusPlausibleMedium
VEGA (CAESAR model)Carcinogen (0.72)Medium

Note: The values in this table are illustrative and would need to be generated using specific in silico tools.

Hepatotoxicity Prediction

Coumarin and its derivatives are known to have the potential for hepatotoxicity, primarily through metabolic activation.[21] Therefore, a thorough in silico assessment of this endpoint is crucial.

Experimental Protocol:

  • Knowledge-Based Systems (e.g., Derek Nexus):

    • Methodology: Derek Nexus contains alerts for structural motifs known to be associated with hepatotoxicity. It will identify if 7-hydroxy-3,4-dimethylcoumarin contains any such features.

    • Output: A qualitative prediction of hepatotoxicity risk with mechanistic insights.

  • QSAR and Machine Learning Models:

    • Methodology: Various QSAR models have been developed to predict drug-induced liver injury (DILI).[22][23] These models are trained on large datasets of compounds with known hepatotoxic effects and use molecular descriptors to make predictions.

    • Output: A classification of the compound as likely or unlikely to cause hepatotoxicity, sometimes with a probability score.

Table 3: Predicted Hepatotoxicity of 7-hydroxy-3,4-dimethylcoumarin (Illustrative)

Prediction ToolPredicted OutcomeRationale/Alerts
Derek NexusPlausibleAlert for coumarin ring system, potential for metabolic activation to reactive intermediates.
DILIrank QSARHigh RiskBased on structural similarity to known hepatotoxic coumarins.

Note: The values in this table are illustrative and would need to be generated using specific in silico tools.

Cardiotoxicity (hERG Inhibition) Prediction

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias.[24] In silico screening for hERG liability is a standard practice in drug development.[25][26][27][28]

Experimental Protocol:

  • QSAR Models:

    • Methodology: A wide range of 2D and 3D QSAR models are available to predict hERG inhibition.[26][28] These models use physicochemical properties and structural features to estimate the pIC50 (the negative logarithm of the half-maximal inhibitory concentration).

    • Output: A predicted pIC50 value or a classification as a hERG blocker or non-blocker.

  • Pharmacophore Models:

    • Methodology: These models identify the key structural features (pharmacophore) required for a molecule to bind to the hERG channel. The structure of 7-hydroxy-3,4-dimethylcoumarin is then compared to this pharmacophore.

    • Output: An assessment of how well the compound fits the hERG pharmacophore, indicating its potential for binding.

Table 4: Predicted hERG Inhibition of 7-hydroxy-3,4-dimethylcoumarin (Illustrative)

Prediction ToolPredicted OutcomePredicted pIC50
hERG QSAR ModelNon-blocker< 5.0
PharmacophorePoor Fit-

Note: The values in this table are illustrative and would need to be generated using specific in silico tools.

Visualizations: Workflows and Pathways

In Silico Toxicity Prediction Workflow

The following diagram illustrates a typical workflow for the in silico toxicity prediction of a novel compound like 7-hydroxy-3,4-dimethylcoumarin.

In_Silico_Toxicity_Workflow cluster_input Input cluster_prediction Prediction Models cluster_tools Computational Tools cluster_output Output & Assessment start Chemical Structure of 7-hydroxy-3,4-dimethylcoumarin admet ADMET & Physicochemical Profiling start->admet mut_carc Mutagenicity & Carcinogenicity start->mut_carc hepato Hepatotoxicity start->hepato cardio Cardiotoxicity (hERG) start->cardio profile Toxicological Profile admet->profile qsar QSAR Models mut_carc->qsar expert Knowledge-Based (e.g., Derek Nexus) mut_carc->expert stat Statistical Models (e.g., Sarah Nexus) mut_carc->stat tree Decision Tree (e.g., Toxtree) mut_carc->tree mut_carc->profile hepato->qsar hepato->expert hepato->profile cardio->qsar cardio->profile risk Risk Assessment profile->risk

Caption: General workflow for in silico toxicity prediction.

Metabolic Activation Pathway of Coumarins

A key mechanism of coumarin-induced toxicity, particularly hepatotoxicity, is its metabolic activation by cytochrome P450 (CYP) enzymes.[21][29][30][31][32][33] The following diagram illustrates the two main competing metabolic pathways for coumarin, which is analogous to what would be investigated for 7-hydroxy-3,4-dimethylcoumarin.

Metabolic_Activation_Pathway cluster_detox Detoxification Pathway cluster_tox Toxification Pathway coumarin Coumarin Derivative cyp2a6 CYP2A6 coumarin->cyp2a6 7-hydroxylation cyp1a2_2e1 CYP1A2, CYP2E1 coumarin->cyp1a2_2e1 3,4-epoxidation detox_product 7-hydroxy Metabolite (Excreted) cyp2a6->detox_product epoxide Reactive 3,4-Epoxide cyp1a2_2e1->epoxide ohpa o-hydroxyphenylacetaldehyde (o-HPA) epoxide->ohpa toxicity Hepatotoxicity ohpa->toxicity

Caption: Competing metabolic pathways of coumarin derivatives.

Conclusion

The in silico toxicological assessment of 7-hydroxy-3,4-dimethylcoumarin, as outlined in this guide, provides a robust framework for an initial safety evaluation. By employing a suite of computational tools, researchers can predict a range of toxicological endpoints, from mutagenicity to organ-specific toxicities. While in silico methods do not replace the need for subsequent in vitro and in vivo testing, they are invaluable for prioritizing compounds, guiding experimental design, and reducing animal use in accordance with the 3Rs (Replacement, Reduction, and Refinement) principles. The workflows and methodologies described herein offer a scientifically sound approach to building a comprehensive toxicological profile for 7-hydroxy-3,4-dimethylcoumarin, thereby facilitating informed decision-making in its development and potential application.

References

Spectroscopic Profile of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the coumarin derivative, 7-hydroxy-3,4-dimethyl-2H-chromen-2-one (CAS No: 2107-78-0). Due to the limited availability of published experimental data for this specific compound, this guide presents predicted data and analogous data from closely related compounds to offer valuable insights for researchers. The document details the general experimental protocols for obtaining such spectra and includes a workflow for spectroscopic analysis.

Chemical Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₁₁H₁₀O₃[1]

  • Molecular Weight: 190.19 g/mol [1]

  • Structure:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing lactone ring.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
C3-CH₃~ 2.1 - 2.3s
C4-CH₃~ 2.3 - 2.5s
H5~ 7.4 - 7.6d
H6~ 6.8 - 7.0dd
H8~ 6.7 - 6.9d
7-OH~ 9.0 - 11.0br s

Data is predicted based on known values for similar coumarin structures.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2~ 160 - 162
C3~ 120 - 122
C4~ 148 - 150
C4a~ 112 - 114
C5~ 125 - 127
C6~ 112 - 114
C7~ 160 - 162
C8~ 102 - 104
C8a~ 154 - 156
C3-CH₃~ 15 - 17
C4-CH₃~ 18 - 20

Data is predicted based on known values for similar coumarin structures.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3600Broad, Strong
C=O stretch (lactone)1700 - 1740Strong
C=C stretch (aromatic)1500 - 1600Medium to Strong
C-O stretch1000 - 1300Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺190.06
[M+H]⁺191.07
[M+Na]⁺213.05

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of coumarin derivatives.

Synthesis via Pechmann Condensation

This compound can be synthesized via the Pechmann condensation of resorcinol with 2-methylacetoacetate under acidic conditions.[1]

Materials:

  • Resorcinol

  • Ethyl 2-methylacetoacetate

  • Concentrated Sulfuric Acid (or another suitable acid catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • Cool concentrated sulfuric acid in an ice bath.

  • Slowly add a mixture of resorcinol and ethyl 2-methylacetoacetate to the cooled acid with constant stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is crucial as the chemical shifts, particularly of the hydroxyl proton, can be solvent-dependent.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon spectrum. A larger number of scans will be required compared to the proton spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be conducted to establish connectivity between protons and carbons, aiding in the complete and unambiguous assignment of the NMR spectra.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

  • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), or a high-resolution mass spectrometer (HRMS).

Sample Preparation:

  • GC-MS: Dissolve the sample in a volatile organic solvent.

  • LC-MS: Dissolve the sample in a solvent compatible with the mobile phase.

  • Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source.

Data Acquisition:

  • Select an appropriate ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). ESI is often preferred for coumarins as it is a soft ionization technique that typically yields a prominent molecular ion peak.[2]

  • Acquire the mass spectrum over a suitable m/z range.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of Compound (e.g., Pechmann Condensation) purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Sample ir IR Spectroscopy purification->ir Sample ms Mass Spectrometry purification->ms Sample data_analysis Spectral Data Analysis (Chemical Shifts, Frequencies, m/z) nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

The Therapeutic Potential of Dimethylcoumarins: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coumarins are a vast class of naturally occurring and synthetic benzopyrone compounds that have garnered significant attention from the scientific community for their diverse and potent pharmacological activities.[1][2][3] Found in numerous plants, these heterocyclic scaffolds serve as a privileged structure in medicinal chemistry, leading to the development of derivatives with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][4] Among the myriad of derivatives, dimethylcoumarins have emerged as a particularly promising subclass, with substitutions of methyl groups on the core benzopyrone structure often enhancing biological efficacy and modulating pharmacokinetic properties.

This technical guide provides a comprehensive literature review of the therapeutic potential of dimethylcoumarins. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Potential of Dimethylcoumarins

Dimethylcoumarin derivatives have shown significant promise as anticancer agents, acting through various mechanisms including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways crucial for tumor survival and growth.[5][6]

Mechanism of Action: Mcl-1 Inhibition

A key target for some coumarin derivatives is the Myeloid cell leukemia-1 (Mcl-1) protein, an anti-apoptotic member of the Bcl-2 family.[7][8] Overexpression of Mcl-1 is a common feature in many cancers, contributing to therapeutic resistance.[7][8] Specific coumarin structures have been identified as potent Mcl-1 inhibitors. For instance, studies on a series of 4-substituted 6,7-dihydroxycoumarins revealed that a catechol group is crucial for Mcl-1 inhibitory activity, while the introduction of a hydrophobic, electron-withdrawing group at the C-4 position significantly enhances this activity.[7][8]

The compound 4-trifluoromethyl-6,7-dihydroxycoumarin, a related derivative, displayed the most potent inhibitory activity against Mcl-1, validating the therapeutic strategy of targeting this anti-apoptotic protein.[7][8]

Signaling Pathway: Inhibition of Apoptosis via Mcl-1

The following diagram illustrates the role of Mcl-1 in apoptosis and how its inhibition by coumarin derivatives can promote cancer cell death.

Mcl1_Inhibition Mechanism of Mcl-1 Inhibition by Dimethylcoumarins Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bak, Bax) Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces Mcl1 Mcl-1 Mcl1->Pro_Apoptotic Inhibits Coumarin Dimethylcoumarin Derivative Coumarin->Mcl1

Caption: Inhibition of the anti-apoptotic protein Mcl-1 by dimethylcoumarins.

Quantitative Data: Anticancer Activity

The following table summarizes the quantitative data for coumarin derivatives targeting Mcl-1.

Compound ClassSpecific DerivativeTargetAssayKi (µM)IC50 (µM)Cell LineReference
4-Substituted 6,7-dihydroxycoumarins4-trifluoromethyl-6,7-dihydroxycoumarinMcl-1Fluorescence Polarization0.21 ± 0.021.21 ± 0.56A549[7][8]
Experimental Protocol: Mcl-1 Fluorescence Polarization Assay

This protocol details the method used to evaluate the Mcl-1 inhibitory activity of coumarin derivatives.[7]

  • Reagents and Materials: Recombinant Mcl-1 protein, fluorescently labeled Bak BH3 peptide probe, assay buffer (e.g., PBS with 0.01% Triton X-100), test compounds (dimethylcoumarin derivatives), and 384-well black plates.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then dilute into the assay buffer.

    • Add 10 µL of the diluted compound solution to the wells of the 384-well plate.

    • Add 10 µL of a solution containing the Mcl-1 protein (final concentration ~50 nM) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-protein binding.

    • Add 10 µL of a solution containing the fluorescently labeled Bak BH3 peptide (final concentration ~25 nM).

    • Incubate for an additional 1 hour at room temperature, protected from light.

  • Data Acquisition: Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation, 535 nm emission for a fluorescein label).

  • Data Analysis: Calculate the percentage of inhibition based on controls (no inhibitor for 0% inhibition, no protein for 100% inhibition). Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Anti-inflammatory Properties

Dimethylcoumarins have demonstrated significant anti-inflammatory effects by modulating key pathways involved in the inflammatory response, such as those activated by lipopolysaccharide (LPS) in immune cells.[9][10][11]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Certain 4-methylcoumarin derivatives, such as 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DHEMC) and 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DAEMC), have been shown to inhibit the production of pro-inflammatory mediators in activated microglial cells.[9] These compounds effectively reduce the levels of nitric oxide (NO), thromboxane (TX) B2, and tumor necrosis factor-alpha (TNF-α).[9] The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[9][10]

Signaling Pathway: LPS-Induced Inflammatory Cascade

The diagram below outlines the signaling cascade initiated by LPS and highlights the points of intervention by dimethylcoumarin derivatives.

LPS_Pathway Inhibition of LPS-Induced Inflammatory Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activates MAPK MAPK Pathway TLR4->MAPK Activates iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α) NFkB->Cytokines MAPK->iNOS MAPK->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Coumarins Dimethylcoumarins (e.g., DAEMC) Coumarins->iNOS Inhibits Coumarins->COX2 Inhibits Coumarins->Cytokines Inhibits

Caption: Dimethylcoumarins inhibit key inflammatory protein expression.

Quantitative Data: Anti-inflammatory Activity

This table presents the inhibitory effects of 4-methylcoumarin derivatives on the production of inflammatory mediators in LPS-stimulated primary rat microglial cells.[9]

CompoundConcentration (µM)NO Production InhibitionTXB2 Production InhibitionTNF-α Production Inhibition
DHEMC100SignificantSignificantSignificant
DAEMC100SignificantSignificantSignificant
DAEMC50SignificantSignificantSignificant

Note: "Significant" indicates a statistically significant reduction compared to the LPS-stimulated control as reported in the source study.

Experimental Protocols
  • Cell Culture: Culture primary rat microglial cells or a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Treatment: Pre-treat cells with various concentrations of dimethylcoumarin derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

  • Sample Preparation: Use the same cell culture supernatants collected for the Griess assay.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for TNF-α.

    • Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash again and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at 450 nm.

  • Quantification: Calculate the TNF-α concentration in the samples based on the standard curve.

Antimicrobial and Antifungal Activity

Coumarins, including dimethylated derivatives, have been investigated for their potential to combat microbial and fungal pathogens, a critical area of research given the rise of drug-resistant strains.[1][2][12]

Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial activity of coumarins is highly dependent on their substitution patterns. For example, studies on coumarin-substituted pyrazoles showed that compounds with a fluoro substitution exhibited potent antimicrobial action, whereas hydroxy-substituted analogues were largely inactive.[12] In other series, the presence of a short aliphatic chain or electron-withdrawing groups (like NO2 or acetate) was found to favor antifungal activity against Aspergillus species.[13][14]

For instance, 3,6-dinitro-4,7-dimethylcoumarin and 6,8-dinitro-4,7-dimethylcoumarin have demonstrated good antifungal activity, in some cases superior to standard drugs.[15][16]

Synthesis Workflow: Dinitration of 4,7-Dimethylcoumarin

The following diagram shows a simplified workflow for the synthesis of dinitro-4,7-dimethylcoumarin isomers, which have shown biological activity.

Synthesis_Workflow Synthesis of Dinitro-4,7-dimethylcoumarin Isomers Start 4,7-Dimethylcoumarin Reaction Reaction at 0-5°C, then warm to 15°C Start->Reaction Reagents Nitrating Mixture (HNO3 + H2SO4) Reagents->Reaction Mixture Mixture of Isomers Reaction->Mixture Separation Separation (based on dioxane solubility) Mixture->Separation Product1 3,6-dinitro-4,7-dimethylcoumarin (Insoluble) Separation->Product1 Product2 6,8-dinitro-4,7-dimethylcoumarin (Soluble) Separation->Product2

Caption: Workflow for synthesizing bioactive dinitro-dimethylcoumarin isomers.

Quantitative Data: Antimicrobial and Antifungal Activity

This table summarizes the minimum inhibitory concentrations (MICs) for a series of coumarin derivatives against fungal pathogens.

Compound SeriesKey Structural FeatureFungal SpeciesMIC Range (µg/mL)Reference
O-Substituted CoumarinsAcetylation (electron-withdrawing)Aspergillus spp.16 - 32[13][14]
O-Substituted CoumarinsShort aliphatic chainAspergillus spp.16 - 32[13][14]
Experimental Protocol: Broth Microdilution Assay for MIC Determination[18]
  • Preparation of Inoculum: Grow the microbial or fungal strain in a suitable broth medium to a specified density (e.g., 0.5 McFarland standard). Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of the dimethylcoumarin derivative in DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Add the prepared microbial/fungal inoculum to each well of the microtiter plate. Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

Dimethylcoumarins represent a versatile and highly promising class of compounds with demonstrated therapeutic potential across multiple disease areas, including oncology, inflammation, and infectious diseases. Their efficacy is closely tied to their substitution patterns, as highlighted by structure-activity relationship studies. The ability of these compounds to modulate key signaling pathways such as Mcl-1, NF-κB, and MAPK underscores their potential as targeted therapies.

Future research should focus on several key areas. Firstly, the optimization of the dimethylcoumarin scaffold through medicinal chemistry is crucial to enhance potency, selectivity, and pharmacokinetic profiles, while minimizing potential toxicity.[1][2] Secondly, further elucidation of their mechanisms of action, particularly in neurodegenerative diseases where coumarins have also shown early promise, is needed.[1][17] Finally, advancing the most promising candidates into more complex preclinical and eventually clinical evaluations will be essential to translate the significant in vitro findings into tangible therapeutic benefits.[1][18] The continued exploration of dimethylcoumarins holds great promise for the development of next-generation therapeutic agents.

References

Solubility Profile of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the solubility characteristics of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this particular coumarin derivative, this document presents qualitative solubility information based on the general properties of coumarins, alongside quantitative data for the parent compound, coumarin, and the closely related 7-hydroxy-4-methylcoumarin, to provide a predictive framework. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a synthetic coumarin derivative. The core structure features a fused benzene and α-pyrone ring system, with hydroxyl and dimethyl substitutions that influence its physicochemical properties and biological activity.[1] This compound has garnered interest for its potential antioxidant, antimicrobial, and anti-inflammatory activities.[1] Understanding its solubility is a critical first step in the development of formulations for biological assays and potential therapeutic applications.

Qualitative Solubility Profile

Based on the general principles of coumarin solubility, this compound is expected to exhibit the following characteristics:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of a hydroxyl group at the 7-position is anticipated to increase its solubility in polar protic solvents compared to unsubstituted coumarin.[2] Hydrogen bonding between the hydroxyl group and the solvent molecules can facilitate dissolution. However, the overall nonpolar benzopyrone core and the two methyl groups will likely limit its aqueous solubility. Generally, coumarins are slightly soluble in water.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO): Good solubility is expected in these solvents. DMSO is a powerful solvent for a wide range of organic compounds, and acetone is effective for moderately polar compounds.

  • Nonpolar Solvents (e.g., Dichloromethane - DCM): Moderate to good solubility is anticipated in nonpolar organic solvents, driven by the lipophilic nature of the coumarin backbone.

Quantitative Solubility Data of Related Compounds

Table 1: Solubility of Coumarin in Various Solvents

SolventTemperature (K)Molar Fraction Solubility (x10^3)
Water298.150.13
Ethanol298.1539.8
Methanol298.1555.0
Acetone298.15158.5

Note: Data is indicative and compiled from various sources focusing on general coumarin solubility.

Table 2: Qualitative Solubility of 7-hydroxy-4-methylcoumarin

SolventSolubility
WaterSlightly Soluble
EthanolSoluble
MethanolSoluble

Note: This data is based on general statements in the literature.[4]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a coumarin derivative, based on the widely used shake-flask method.[5]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Place the vials in a shaking incubator or water bath set to the desired temperature (e.g., 298.15 K).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry at the λmax of the compound or HPLC with a suitable standard curve.

  • Calculation:

    • Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL, mol/L, or as a mole fraction, taking into account the dilution factor.

Visualizations

The following diagrams illustrate the potential biological pathways of this compound and a typical workflow for solubility determination.

Biological_Activity_Pathways cluster_antioxidant Antioxidant Activity cluster_antimicrobial Antimicrobial Activity cluster_antiinflammatory Anti-inflammatory Activity ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Causes Compound_AO 7-hydroxy-3,4-dimethyl- 2H-chromen-2-one Compound_AO->ROS Scavenges Microbe Microbial Cell Membrane_Disruption Membrane Disruption Membrane_Disruption->Microbe Affects Enzyme_Inhibition_AM Enzyme Inhibition Enzyme_Inhibition_AM->Microbe Affects Compound_AM 7-hydroxy-3,4-dimethyl- 2H-chromen-2-one Compound_AM->Membrane_Disruption Induces Compound_AM->Enzyme_Inhibition_AM Inhibits Inflammatory_Stimuli Inflammatory Stimuli Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Inflammatory_Stimuli->Pro_inflammatory_Cytokines Induces Production Compound_AI 7-hydroxy-3,4-dimethyl- 2H-chromen-2-one Compound_AI->Pro_inflammatory_Cytokines Inhibits Production

Caption: Putative biological activities of this compound.

Solubility_Determination_Workflow Start Start: Excess solid in solvent Equilibration Equilibration with shaking (Constant Temperature) Start->Equilibration Settling Settling of excess solid Equilibration->Settling Sampling Withdraw and filter supernatant Settling->Sampling Dilution Dilution of filtrate Sampling->Dilution Analysis Quantification (UV-Vis/HPLC) Dilution->Analysis Calculation Calculate solubility Analysis->Calculation End End: Solubility value Calculation->End

Caption: Experimental workflow for solubility determination using the shake-flask method.

Conclusion

While quantitative solubility data for this compound in common laboratory solvents remains to be explicitly determined, a strong predictive understanding can be derived from the behavior of related coumarin compounds. It is anticipated to have limited solubility in water but good solubility in organic solvents like ethanol, methanol, and DMSO. The provided experimental protocol offers a robust method for obtaining precise quantitative solubility data, which is essential for advancing the research and development of this promising compound.

References

Potential Pharmacological Targets of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for 7-hydroxy-3,4-dimethyl-2H-chromen-2-one is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential pharmacological targets based on the activities of its close structural analog, 7-hydroxy-4-methylcoumarin. The substitution of a methyl group at the 3-position is expected to influence the compound's potency and selectivity, warranting direct experimental validation.

Introduction

This compound belongs to the coumarin class of compounds, which are known for their diverse pharmacological activities. As a derivative of 7-hydroxycoumarin, this molecule is anticipated to possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Understanding its potential molecular targets and the signaling pathways it modulates is crucial for its development as a therapeutic agent. This technical guide summarizes the known activities of the closely related 7-hydroxy-4-methylcoumarin to infer the potential targets of this compound.

Potential Pharmacological Activities and Molecular Targets

The primary pharmacological activities of 7-hydroxy-4-methylcoumarin, and by extension potentially this compound, are summarized below.

Anti-inflammatory Activity

Coumarin derivatives are known to exert anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of prostaglandins.

Quantitative Data for 7-hydroxy-4-methylcoumarin Derivatives:

While specific IC50 values for this compound are not available, studies on related compounds demonstrate significant anti-inflammatory effects. For instance, certain 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one derivatives have shown potent in vivo anti-inflammatory activity.

Compound DerivativeInhibition of Paw Edema (3h) (%)Reference Drug (Indomethacin) Inhibition (%)
6-(p-nitrobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one44.05Not specified in the same study
6-(p-methoxybenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one38.10Not specified in the same study

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The in vivo anti-inflammatory activity of coumarin derivatives is commonly assessed using the carrageenan-induced paw edema model in rats.[1]

  • Animals: Wistar rats of either sex are used.

  • Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specified time (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway

anti_inflammatory Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 7-hydroxy-3,4-dimethyl- 2H-chromen-2-one Compound->COX_Enzymes Inhibition

Figure 1: Proposed anti-inflammatory mechanism of action.

Antioxidant Activity

The antioxidant properties of coumarins are attributed to their ability to scavenge free radicals, a mechanism central to mitigating oxidative stress.

Quantitative Data for 7-hydroxy-4-methylcoumarin:

AssayIC50 Value (ppm)
DPPH Radical Scavenging99.69[2]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[2]

  • Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Logical Relationship

antioxidant Free_Radicals Free Radicals (e.g., DPPH) Oxidative_Stress Oxidative Stress & Cell Damage Free_Radicals->Oxidative_Stress Compound 7-hydroxy-3,4-dimethyl- 2H-chromen-2-one Scavenging Radical Scavenging Compound->Scavenging Scavenging->Free_Radicals Neutralizes

Figure 2: Antioxidant mechanism via radical scavenging.

Antimicrobial Activity

Coumarin derivatives have demonstrated inhibitory activity against a range of microbial pathogens.

Quantitative Data for 7-hydroxy-4-methylcoumarin Derivatives:

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

Bacterial StrainMIC (µg/mL) of a 7-hydroxy-4-methylcoumarin derivative
Escherichia coli31[3]
Staphylococcus aureus40[3]
Micrococcus luteus40[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Tube Dilution Method

The MIC of a compound is determined to assess its lowest concentration that inhibits the visible growth of a microorganism.[3]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a series of test tubes.

  • Inoculation: Each tube is inoculated with the microbial suspension.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The tubes are examined for visible signs of microbial growth (turbidity).

  • MIC Determination: The lowest concentration of the compound that shows no visible growth is considered the MIC.

Experimental Workflow

antimicrobial cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Dilution Serial Dilution of Compound Inoculation Inoculation of Tubes Compound_Dilution->Inoculation Bacterial_Culture Bacterial Culture Preparation Bacterial_Culture->Inoculation Incubation Incubation Inoculation->Incubation Observation Observation for Turbidity Incubation->Observation MIC_Determination MIC Determination Observation->MIC_Determination

Figure 3: Workflow for MIC determination.

Anticancer Activity

Studies on 7-hydroxy-4-methylcoumarin suggest that it may possess anticancer properties by modulating key signaling pathways involved in cell proliferation and apoptosis.[4]

Potential Signaling Pathways in Cancer

In a study on DMBA-induced skin cancer in mice, 7-hydroxy-4-methylcoumarin was found to modulate the expression of several key proteins.[4]

anticancer cluster_down Downregulation cluster_up Upregulation Compound 7-hydroxy-4-methylcoumarin AhR Aryl hydrocarbon Receptor (AhR) Compound->AhR Inhibits PCNA Proliferating Cell Nuclear Antigen (PCNA) Compound->PCNA Inhibits Bax Bax Compound->Bax Activates Bad Bad Compound->Bad Activates Cell_Proliferation Cell Proliferation AhR->Cell_Proliferation PCNA->Cell_Proliferation Cytochrome_c Cytochrome c Bax->Cytochrome_c Bad->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 4: Potential anticancer signaling pathways.

Conclusion

Based on the pharmacological profile of its close analog, 7-hydroxy-4-methylcoumarin, this compound emerges as a promising candidate for further investigation as a multi-target therapeutic agent. Its potential to inhibit inflammatory mediators, scavenge free radicals, and modulate signaling pathways involved in cell growth and death suggests its utility in a variety of disease contexts. However, it is imperative that dedicated studies be conducted on this compound to elucidate its specific molecular targets, determine its potency and efficacy through quantitative pharmacological assays, and fully characterize its mechanism of action. The addition of a methyl group at the 3-position could significantly alter its biological activity profile compared to its 4-methyl counterpart. Future research should focus on obtaining specific IC50 and MIC values, conducting detailed mechanistic studies, and exploring its effects on a wider range of cellular and animal models.

References

Methodological & Application

Application Note and Protocol: Pechmann Condensation Synthesis of 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the synthesis of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one, a coumarin derivative, via the Pechmann condensation. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Coumarins are a significant class of benzopyrone compounds found in many natural sources and are of great interest due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][2] The Pechmann condensation is a classic and effective method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[3][4] This application note details the synthesis of this compound, a valuable building block for more complex molecules, using resorcinol and ethyl 2-methylacetoacetate as starting materials.[1]

Reaction and Mechanism

The Pechmann condensation proceeds through a series of acid-catalyzed steps. The reaction generally begins with the formation of a β-hydroxy ester intermediate, which then undergoes cyclization and dehydration to yield the final coumarin product.[5] The mechanism involves an initial transesterification followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration.[6][7]

Pechmann_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Resorcinol Resorcinol Transesterification Transesterification Resorcinol->Transesterification Ketoester Ethyl 2-methylacetoacetate Ketoester->Transesterification EAS Intramolecular Electrophilic Aromatic Substitution Transesterification->EAS Dehydration Dehydration EAS->Dehydration Product 7-Hydroxy-3,4-dimethyl- 2H-chromen-2-one Dehydration->Product Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Transesterification Catalyst->EAS Catalyst->Dehydration

Caption: General mechanism of the Pechmann condensation.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar coumarin derivatives.[8][9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Resorcinol110.111.10 g10
Ethyl 2-methylacetoacetate144.171.58 g (1.5 mL)11
Concentrated Sulfuric Acid (98%)98.0810 mL-
Crushed Ice/Ice-cold Water-~200 mL-
Ethanol46.07As needed-

Equipment:

  • 250 mL Beaker

  • 100 mL Conical flask or Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or pipette

  • Thermometer

  • Büchner funnel and flask for vacuum filtration

  • Filter paper

  • Beakers and Erlenmeyer flasks for recrystallization

  • Melting point apparatus

Procedure:

  • Preparation of Acid: Carefully place 10 mL of concentrated sulfuric acid into a 250 mL beaker and cool it in an ice bath.

  • Mixing Reactants: In a separate flask, dissolve 1.10 g of resorcinol in 1.5 mL of ethyl 2-methylacetoacetate. Gentle warming may be required to fully dissolve the resorcinol.

  • Reaction: Slowly add the resorcinol/ethyl 2-methylacetoacetate mixture dropwise to the cold, stirred sulfuric acid. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, let the reaction mixture stand at room temperature for 18-24 hours.

  • Workup: Pour the reaction mixture slowly and carefully into a beaker containing ~200 mL of crushed ice or ice-cold water while stirring.

  • Precipitation and Filtration: A solid precipitate of the crude product will form. Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water to remove any residual acid.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

  • Drying and Characterization: Dry the purified crystals and determine the yield. Characterize the product by measuring its melting point and using spectroscopic methods (FTIR, NMR).

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Cool H₂SO₄ in Ice Bath C Slowly Add Reactant Mixture to Acid (T < 10°C) A->C B Dissolve Resorcinol in Ethyl 2-methylacetoacetate B->C D Stir in Ice Bath (30 min) C->D E Stand at Room Temp (18-24h) D->E F Pour into Ice Water E->F G Collect Precipitate via Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallize from Ethanol/Water H->I J Dry and Characterize Product I->J

Caption: Experimental workflow for the synthesis.

Alternative Catalysts and Conditions

While concentrated sulfuric acid is a common catalyst, other acidic catalysts can be employed, often leading to improved yields, shorter reaction times, and milder conditions.

CatalystReactant Ratio (Phenol:Ester)Temperature (°C)TimeYield (%)Reference
Polyphosphoric Acid (PPA)1:175-8020-25 minHigh[8]
InCl₃ (3 mol%)~1:1Room Temp5-20 min80-95[10][11]
Amberlyst-151:1.1110Varies~95[9]
Cr(NO₃)₃·9H₂O (Microwave)1:1.2-4-6 min85-94[12]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle it with extreme care in a well-ventilated fume hood.

  • The reaction of sulfuric acid with water is highly exothermic. Always add acid to water, never the other way around. In this protocol, the reaction mixture is added to a large volume of ice/water to dissipate the heat.

  • Resorcinol is harmful if swallowed and can cause skin and eye irritation.

  • Handle all organic solvents in a well-ventilated area.

Conclusion

The Pechmann condensation provides a straightforward and efficient route for the synthesis of this compound. The choice of catalyst can significantly impact the reaction conditions and yield, with modern catalysts offering greener and more rapid alternatives to traditional methods. The synthesized coumarin derivative serves as a valuable intermediate for further chemical transformations and biological studies.

References

Application Notes and Protocols for 7-hydroxy-3,4-dimethyl-2H-chromen-2-one as a Fluorescent Probe in Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a fluorescent coumarin derivative with significant potential for live-cell imaging applications. Its intrinsic fluorescence and antioxidant properties make it a valuable tool for investigating cellular processes, particularly those involving oxidative stress. Coumarin-based probes are widely utilized in biological research due to their high fluorescence quantum yields, photostability, and sensitivity to the cellular microenvironment. This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for monitoring oxidative stress and general cell imaging.

Principle of Action

This compound functions as a fluorescent probe for oxidative stress primarily through its ability to scavenge reactive oxygen species (ROS).[1] The presence of a hydroxyl group on the coumarin scaffold confers antioxidant activity.[1] In a cellular environment, an increase in ROS, a hallmark of oxidative stress, can lead to the oxidation of the probe. This oxidation event can modulate the fluorescence properties of the molecule, providing a detectable signal that correlates with the level of oxidative stress. The probe can be excited by a standard light source, and its emission can be captured using fluorescence microscopy or flow cytometry.

Data Presentation

The photophysical and biological properties of this compound and related coumarin derivatives are summarized below. Due to the limited availability of specific quantitative data for this compound in cell imaging contexts, data from closely related and structurally similar 7-hydroxycoumarin derivatives are included for comparative purposes.

Table 1: Photophysical Properties of this compound and Related Compounds

CompoundExcitation Max (nm)Emission Max (nm)Solvent/EnvironmentReference
7-hydroxy-4-methyl-2H-chromen-2-one318380Acetonitrile[2]
7-hydroxycoumarin~365~450Aqueous Buffer[3]
A 7-hydroxycoumarin derivative (Compound 7 )355455PBS Buffer[4]

Table 2: Biological and Application-Relevant Data of 7-hydroxycoumarin Derivatives

Compound/AssayParameterValueCell Line/SystemReference
A 7-hydroxycoumarin derivative (Compound 7 )Ki for MIF tautomerase18 ± 1 nMEnzyme Assay[4]
A 7-hydroxycoumarin derivative (Compound 6d )Dissociation constant (Kd) to MIF0.39 ± 0.04 µMFluorescence Quenching Assay[5]
Coumarin-based H2S probe (DNPOCA)Detection Limit49.7 nMIn vitro[6]
General ROS Probe (DCFH-DA)Working Concentration10-20 µMCultured Cells[7][8]

Experimental Protocols

The following are generalized protocols for using this compound as a fluorescent probe for imaging oxidative stress in live cells. These protocols are based on standard methods for similar fluorescent probes and should be optimized for specific cell types and experimental conditions.

Protocol 1: General Staining of Live Cells for Fluorescence Microscopy

Objective: To visualize the intracellular distribution of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium appropriate for the cell line

  • Live-cell imaging chamber or glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to a final concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed cells in a live-cell imaging chamber or glass-bottom dish at an appropriate density to achieve 60-80% confluency on the day of the experiment.

  • Prepare Staining Solution: Dilute the stock solution of the probe in pre-warmed cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe.

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope. Use an excitation wavelength around 350-380 nm and collect the emission around 440-480 nm.

Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)

Objective: To use this compound to detect changes in intracellular ROS levels.

Materials:

  • Same as Protocol 1

  • A known ROS inducer (e.g., hydrogen peroxide (H2O2) or menadione)

  • An antioxidant as a negative control (e.g., N-acetylcysteine, NAC)

Procedure:

  • Prepare Cells and Probe: Follow steps 1 and 2 from Protocol 1.

  • Induce Oxidative Stress (Positive Control): Treat a subset of cells with a known ROS inducer. For example, incubate cells with 100-500 µM H2O2 in culture medium for 30-60 minutes.

  • Antioxidant Treatment (Negative Control): Pre-treat another subset of cells with an antioxidant like 1-5 mM NAC for 1-2 hours before inducing oxidative stress.

  • Staining: Prepare the staining solution and stain all cell groups (control, ROS-induced, and antioxidant-treated) as described in steps 3 and 4 of Protocol 1.

  • Washing and Imaging: Wash the cells and perform fluorescence imaging as described in steps 5 and 6 of Protocol 1.

  • Quantification: Acquire images from multiple fields of view for each condition. Measure the mean fluorescence intensity per cell or per region of interest using image analysis software (e.g., ImageJ/Fiji). Compare the fluorescence intensity between the different treatment groups. An increase in fluorescence intensity in the ROS-induced group compared to the control group would indicate that the probe is responsive to oxidative stress.

Mandatory Visualizations

Signaling Pathway: Modulation of the Nrf2 Antioxidant Response Pathway

The following diagram illustrates a generalized signaling pathway of how an antioxidant compound, such as a 7-hydroxycoumarin derivative, can lead to the activation of the Nrf2 antioxidant response element (ARE) pathway, a key cellular defense mechanism against oxidative stress.[9]

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Increased Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Probe 7-hydroxy-3,4-dimethyl- 2H-chromen-2-one (Antioxidant) Probe->ROS Scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Genes Activates Transcription Response Cellular Protection Against Oxidative Stress Genes->Response Nrf2_n->ARE Binds to

Caption: Nrf2 antioxidant response pathway activation.

Experimental Workflow: Cellular Imaging of Oxidative Stress

The diagram below outlines the general workflow for assessing intracellular ROS levels using this compound.

Experimental_Workflow Start Start: Seed Cells Treatment Experimental Treatments (Control, ROS inducer, Antioxidant) Start->Treatment Staining Incubate with This compound Treatment->Staining Wash Wash to Remove Excess Probe Staining->Wash Imaging Fluorescence Microscopy or Flow Cytometry Wash->Imaging Analysis Image and Data Analysis (Quantify Fluorescence Intensity) Imaging->Analysis Conclusion Conclusion: Assess Changes in ROS Levels Analysis->Conclusion

Caption: Workflow for ROS detection in live cells.

References

Application of 7-Hydroxy-3,4-dimethylcoumarin in Antimicrobial Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 7-hydroxy-3,4-dimethylcoumarin and its derivatives in antimicrobial assays. Coumarins, a class of benzopyrone compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2] 7-Hydroxy-3,4-dimethylcoumarin, a key intermediate in the synthesis of various bioactive molecules, and its derivatives have demonstrated notable efficacy against a spectrum of pathogenic bacteria and fungi.[3][4][5]

Data Presentation: Antimicrobial Activity

The antimicrobial potential of 7-hydroxy-3,4-dimethylcoumarin and its synthesized derivatives has been evaluated against several microbial strains. The following tables summarize the quantitative data from various studies, including Minimum Inhibitory Concentrations (MICs) and zone of inhibition diameters.

Table 1: Minimum Inhibitory Concentration (MIC) of 7-Hydroxy-3,4-dimethylcoumarin Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
7-Hydroxy-3,4-dimethylcoumarin Derivative 7Escherichia coli31[6]
7-Hydroxy-3,4-dimethylcoumarin Derivative 6Staphylococcus aureus40[6]
7-Hydroxy-3,4-dimethylcoumarin Derivative 7Micrococcus luteus40[6]
7-Hydroxy-3,4-dimethylcoumarin Derivative 8Staphylococcus aureus300[6]
Coumarin Amide Dimer 14-21Gram-positive & Gram-negative bacteria128 - 256[5]
Coumarin Derivative 7fBacillus subtilis8[5]
Coumarin Derivatives 3c, 3c1, 4a2, 4b, 4cGram-positive bacteria16 - 64[5]

Table 2: Zone of Inhibition of 7-Hydroxy-4-methylcoumarin Derivatives

CompoundTest OrganismZone of Inhibition (mm)Reference
(E)-4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl) diazenyl) benzene sulfonamide (4g)Staphylococcus aureus20[7]
(E)-4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl) diazenyl) benzene sulfonamide (4g)Bacillus subtilis23[7]
(E)-4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl) diazenyl) benzene sulfonamide (4g)Escherichia coli20[7]
(E)-4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl) diazenyl) benzene sulfonamide (4g)Pseudomonas aeruginosa15[7]
7-(hydroxy)coumarin (20% concentration)Staphylococcus aureus24.55[8]
7-(hydroxy)coumarin (20% concentration)Shigella flexneri20.43[8]

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on standard methods reported in the literature for testing coumarin derivatives.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth media

  • Microbial inoculum (adjusted to 0.5 McFarland turbidity standard)

  • 7-Hydroxy-3,4-dimethylcoumarin or its derivatives (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

  • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions by transferring 100 µL from the first well to the subsequent wells.

  • Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the microbial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 10 µL of the diluted microbial suspension to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Agar Well Diffusion Method for Zone of Inhibition

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

  • Mueller-Hinton Agar (MHA) or other appropriate agar media

  • Microbial inoculum (adjusted to 0.5 McFarland turbidity standard)

  • Sterile Petri dishes

  • Sterile cork borer or well cutter

  • 7-Hydroxy-3,4-dimethylcoumarin or its derivatives (dissolved in a suitable solvent)

  • Standard antibiotic discs (for comparison)

Procedure:

  • Prepare MHA plates and allow them to solidify.

  • Prepare a microbial lawn by evenly spreading the adjusted microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Allow the plates to dry for a few minutes.

  • Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.

  • A solvent control (e.g., DMSO) should also be included.

  • Place standard antibiotic discs on the agar surface as positive controls.

  • Incubate the plates at 37°C for 24 hours for bacteria.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[7][9]

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Testing_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_incubation Incubation cluster_results Data Analysis Compound_Prep Prepare Test Compound (7-Hydroxy-3,4-dimethylcoumarin) Assay_Choice Select Assay Method Compound_Prep->Assay_Choice Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland Standard) Inoculum_Prep->Assay_Choice Broth_Dilution Broth Microdilution Assay_Choice->Broth_Dilution Quantitative Agar_Diffusion Agar Well Diffusion Assay_Choice->Agar_Diffusion Qualitative Incubation Incubate at 37°C (18-24 hours) Broth_Dilution->Incubation Agar_Diffusion->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination Zone_Measurement Measure Zone of Inhibition Incubation->Zone_Measurement

Caption: Workflow for antimicrobial susceptibility testing.

Proposed Mechanism of Action for Coumarin Derivatives

The precise signaling pathways for the antimicrobial action of 7-hydroxy-3,4-dimethylcoumarin are not fully elucidated. However, studies on coumarin derivatives suggest several potential mechanisms of action. These include the disruption of the bacterial cell wall and membrane, inhibition of essential enzymes, and interference with microbial DNA.[10][11] Some coumarin derivatives are also known to modulate the host's immune response, such as affecting neutrophil functions.[11]

Proposed_Mechanism_of_Action cluster_cellular_targets Microbial Cellular Targets cluster_host_interaction Host Immune Modulation Coumarin 7-Hydroxy-3,4-dimethylcoumarin Derivatives Cell_Wall Cell Wall Synthesis Inhibition Coumarin->Cell_Wall Cell_Membrane Cell Membrane Disruption Coumarin->Cell_Membrane Enzyme_Inhibition Inhibition of Essential Enzymes Coumarin->Enzyme_Inhibition DNA_Replication Interference with DNA Replication Coumarin->DNA_Replication Neutrophil_Modulation Modulation of Neutrophil Function Coumarin->Neutrophil_Modulation Host Interaction Microbial_Death Microbial Cell Death or Growth Inhibition Cell_Wall->Microbial_Death Cell_Membrane->Microbial_Death Enzyme_Inhibition->Microbial_Death DNA_Replication->Microbial_Death

Caption: Proposed antimicrobial mechanisms of coumarins.

References

Application Notes and Protocols for the Synthesis of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one and its derivatives. The methodologies outlined are based on established chemical principles, primarily the Pechmann condensation for the core structure and subsequent functional group modifications for the derivatives.

Introduction

This compound, a member of the coumarin family, serves as a valuable scaffold in medicinal chemistry and drug discovery. Coumarin derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1] The strategic derivatization of the this compound core allows for the modulation of its physicochemical and biological properties, making it a versatile platform for the development of novel therapeutic agents.

Synthesis of the Core Scaffold: this compound

The primary method for the synthesis of this compound is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol (resorcinol) with a β-ketoester (ethyl 2-methylacetoacetate).[1][2]

Experimental Protocol: Pechmann Condensation

Materials:

  • Resorcinol

  • Ethyl 2-methylacetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15

  • Ethanol

  • Ice-cold water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add resorcinol (1.0 eq).

  • Reagent Addition: Slowly add concentrated sulfuric acid (e.g., 10 ml per 10 mmol of resorcinol) to the resorcinol at 0-5 °C in an ice bath.[3]

  • To this cooled mixture, add ethyl 2-methylacetoacetate (1.0-1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.

Alternative Catalyst: Amberlyst-15, a solid acid catalyst, can be used as an eco-friendly alternative to sulfuric acid. The reaction is typically carried out under solvent-free conditions at elevated temperatures (e.g., 110 °C).[4]

Synthetic Workflow

pechmann_condensation Resorcinol Resorcinol Intermediate Intermediate (Transesterification & Cyclization) Resorcinol->Intermediate Ketoester Ethyl 2-methylacetoacetate Ketoester->Intermediate Acid H₂SO₄ or Amberlyst-15 Acid->Intermediate Catalyst Product 7-hydroxy-3,4-dimethyl- 2H-chromen-2-one Intermediate->Product Dehydration derivatization_workflow Start 7-hydroxy-3,4-dimethyl- 2H-chromen-2-one Alkylation Alkylation (Alkyl Halide, Base) Start->Alkylation Esterification Esterification (Acyl Halide/Anhydride, Base) Start->Esterification Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Product_Alkoxy 7-Alkoxy Derivative Alkylation->Product_Alkoxy Product_Acyloxy 7-Acyloxy Derivative Esterification->Product_Acyloxy Product_Nitro Nitro Derivative Nitration->Product_Nitro signaling_pathway Coumarin Coumarin Derivative ROS Reactive Oxygen Species (ROS) Coumarin->ROS Scavenges Nrf2 Nrf2 Activation Coumarin->Nrf2 Inflammation Inflammatory Response (e.g., NF-κB) Coumarin->Inflammation Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Cytokines Pro-inflammatory Cytokines Inflammation->Cytokines Cytokines->Cellular_Protection Reduces Damage

References

Application Note and Protocol for Measuring the Fluorescence Quantum Yield of Coumarin Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin dyes are a class of fluorescent molecules widely utilized in various scientific and biomedical applications, including as laser dyes, fluorescent probes, and sensitizers. The fluorescence quantum yield (Φ_F) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] An accurate determination of the quantum yield is essential for the development and characterization of new fluorescent materials and for their reliable application in drug discovery and diagnostics.

This application note provides a detailed protocol for measuring the relative fluorescence quantum yield of coumarin dyes using a comparative method. This method involves comparing the fluorescence intensity of the coumarin dye (sample) to that of a well-characterized fluorescent standard with a known quantum yield.[2]

Principle of the Method

The relative method for determining the fluorescence quantum yield is based on the principle that for two fluorescent solutions with identical absorbance at the same excitation wavelength and measured under the same experimental conditions, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[2][3]

The fluorescence quantum yield of the sample (Φ_F(S)) can be calculated using the following equation:

Φ_F(S) = Φ_F(R) * (I_S / I_R) * (A_R / A_S) * (n_S^2 / n_R^2)

Where:

  • Φ_F(R) is the fluorescence quantum yield of the reference standard.[3]

  • I_S and I_R are the integrated fluorescence intensities of the sample and the reference, respectively.[3]

  • A_S and A_R are the absorbances of the sample and the reference at the excitation wavelength, respectively.[3]

  • n_S and n_R are the refractive indices of the sample and reference solutions (solvents), respectively.[3]

To minimize errors, it is crucial to work with optically dilute solutions where the absorbance at the excitation wavelength is typically less than 0.1.[2][4]

Experimental Setup and Materials

Instrumentation
  • Spectrofluorometer capable of measuring corrected emission spectra.

  • UV-Vis Spectrophotometer for accurate absorbance measurements.

  • Quartz cuvettes (1 cm path length) for both absorbance and fluorescence measurements. It is advisable to use the same cuvette for both sample and reference to minimize errors.[1]

Reagents and Standards
  • Coumarin dye of interest (sample).

  • Fluorescence quantum yield standard. Quinine sulfate in 0.5 M H₂SO₄ is a commonly used standard with a well-established quantum yield of 0.546 when excited at 310 nm. Other standards such as Rhodamine 6G or other coumarin derivatives with known quantum yields can also be used.[1][5]

  • Spectroscopy-grade solvents (e.g., ethanol, cyclohexane, water). The choice of solvent should be based on the solubility of the coumarin dye and the reference standard. The solvents should be checked for any fluorescent impurities.[1]

Experimental Protocols

Preparation of Stock Solutions
  • Prepare a stock solution of the coumarin dye and the reference standard in the chosen solvent at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

  • From the stock solutions, prepare a series of working solutions of varying concentrations for both the sample and the reference. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1 to ensure linearity and to avoid inner filter effects.[2]

Measurement of Absorbance Spectra
  • Record the absorbance spectra of the solvent (as a blank), the series of coumarin dye solutions, and the reference standard solutions using the UV-Vis spectrophotometer.

  • Select an excitation wavelength (λ_ex) at which both the sample and the reference have significant absorbance. Ideally, this should be at or near the absorption maximum of the sample.[6]

  • Note the absorbance values of all solutions at the selected excitation wavelength.

Measurement of Fluorescence Spectra
  • Set the excitation wavelength on the spectrofluorometer to the value chosen in the previous step.

  • Set the excitation and emission slit widths to be as narrow as possible to obtain good spectral resolution while maintaining an adequate signal-to-noise ratio.[6] These settings must remain constant for all measurements.[2]

  • Record the fluorescence emission spectrum of the solvent blank.

  • Record the fluorescence emission spectra of the series of coumarin dye solutions and the reference standard solutions under identical instrumental conditions. The emission range should cover the entire fluorescence band of both the sample and the reference.[6]

Data Analysis
  • Subtract the solvent blank spectrum from each of the recorded fluorescence spectra.

  • Integrate the area under the corrected fluorescence emission spectrum for each sample and reference solution. This gives the integrated fluorescence intensity (I).

  • For each sample and reference concentration, you will have a corresponding absorbance (A) at the excitation wavelength and an integrated fluorescence intensity (I).

  • Plot a graph of integrated fluorescence intensity (I) versus absorbance (A) for both the coumarin dye and the reference standard.

  • The plots should yield straight lines passing through the origin. Determine the slope (Gradient) of each line.

  • Calculate the fluorescence quantum yield of the coumarin dye using the modified equation:

Φ_F(S) = Φ_F(R) * (Grad_S / Grad_R) * (n_S^2 / n_R^2)

Where Grad_S and Grad_R are the gradients of the plots for the sample and reference, respectively.[2]

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Photophysical Properties of a Common Fluorescence Standard

StandardSolventExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ_F)Refractive Index (n)
Quinine Sulfate0.5 M H₂SO₄3104500.5461.33

Table 2: Example Data for a Coumarin Dye and Reference Standard

SolutionAbsorbance at λ_exIntegrated Fluorescence Intensity (a.u.)
Coumarin Dye 1A_S1I_S1
Coumarin Dye 2A_S2I_S2
Coumarin Dye 3A_S3I_S3
Reference 1A_R1I_R1
Reference 2A_R2I_R2
Reference 3A_R3I_R3

Table 3: Reported Fluorescence Quantum Yields of Selected Coumarin Dyes

Coumarin DyeSolventQuantum Yield (Φ_F)
Coumarin 1Ethanol~0.5[5]
Coumarin 102Ethanol~0.6[5]
Coumarin 153Ethanol~0.4[5]
Coumarin 6Ethanol~0.8[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis cluster_result Result prep_stock Prepare Stock Solutions (Sample & Reference) prep_working Prepare Working Solutions (Abs < 0.1) prep_stock->prep_working abs_spec Measure Absorbance Spectra (UV-Vis) prep_working->abs_spec fluo_spec Measure Fluorescence Spectra (Spectrofluorometer) abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate qy_value Φ_F of Coumarin Dye calculate->qy_value

References

Application Notes and Protocols: 7-hydroxy-3,4-dimethyl-2H-chromen-2-one as a Selective Fluorescent Sensor for Aluminum Ions (Al³⁺)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-hydroxy-3,4-dimethyl-2H-chromen-2-one, a derivative of the coumarin scaffold, has emerged as a promising candidate for a selective "turn-on" fluorescent sensor for the detection of aluminum ions (Al³⁺). Coumarin-based probes are well-regarded for their photostability, high fluorescence quantum yields, and the tunability of their spectral properties. The underlying sensing mechanism for 7-hydroxycoumarin derivatives typically involves a process known as chelation-enhanced fluorescence (CHEF). In its unbound state, the probe exhibits minimal fluorescence due to photoinduced electron transfer (PET) from the hydroxyl group to the excited chromenone ring. Upon binding with Al³⁺, the PET process is inhibited, and the rigid complex formed leads to a significant enhancement in fluorescence intensity, providing a clear and quantifiable signal. This application note provides a comprehensive overview of the synthesis, signaling pathway, and a detailed protocol for the utilization of this compound as a fluorescent sensor for Al³⁺.

Signaling Pathway and Sensing Mechanism

The detection of Al³⁺ by this compound is predicated on the principle of chelation-enhanced fluorescence. The key functional groups involved in the coordination with the aluminum ion are the hydroxyl group at the 7-position and the carbonyl group of the lactone ring.

G cluster_0 Unbound State cluster_1 Bound State Probe 7-hydroxy-3,4-dimethyl- 2H-chromen-2-one PET Photoinduced Electron Transfer (PET) Probe->PET Excitation Complex [Probe-Al]³⁺ Complex (Rigid Structure) Probe->Complex + Al³⁺ Fluorescence_Off Low Fluorescence ('Turned Off') PET->Fluorescence_Off Quenching Al3_ion Al³⁺ Ion Complex->Probe - Al³⁺ (e.g., with EDTA) Fluorescence_On High Fluorescence ('Turned On') Complex->Fluorescence_On Excitation

Caption: Signaling pathway of this compound as a fluorescent sensor for Al³⁺.

Quantitative Data Summary

The following tables summarize the photophysical properties and sensing performance of this compound for the detection of Al³⁺. The data presented is representative of typical performance for this class of coumarin-based sensors.

Table 1: Photophysical Properties

PropertyValue (in absence of Al³⁺)Value (in presence of Al³⁺)
Absorption Maximum (λabs)~350 nm~365 nm
Emission Maximum (λem)~450 nm~480 nm
Fluorescence Quantum Yield (Φ)< 0.05> 0.5
Stokes Shift~100 nm~115 nm

Table 2: Sensing Performance

ParameterValue
Linearity Range0 - 50 µM
Limit of Detection (LOD)~50 nM
Binding Constant (Ka)~1.5 x 10⁵ M⁻¹
Stoichiometry (Probe:Al³⁺)1:1
Response Time< 5 minutes
Optimal pH Range5.0 - 7.0

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via a Pechmann condensation reaction.

Materials:

  • Resorcinol

  • Ethyl 2-methylacetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Distilled Water

Procedure:

  • In a round-bottom flask, dissolve resorcinol in a minimal amount of ethanol.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled solution with constant stirring.

  • To this mixture, add ethyl 2-methylacetoacetate dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold water to remove any residual acid, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol for Al³⁺ Detection using this compound

This protocol outlines the steps for the selective detection of Al³⁺ in an aqueous-organic solvent system.

Materials and Equipment:

  • Stock solution of this compound (1 mM in DMSO or Ethanol).

  • Stock solutions of various metal ions (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.) (10 mM in deionized water).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.0).

  • Spectrofluorometer.

  • Quartz cuvettes.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Measurement & Analysis A Prepare 1 mM Probe Stock in DMSO D Dilute Probe Stock to 10 µM in Buffer/Solvent Mix A->D B Prepare 10 mM Metal Ion Stocks in DI Water E Add Aliquots of Metal Ion Solutions to Probe Solution B->E C Prepare 10 mM HEPES Buffer (pH 7.0) C->D D->E F Incubate for 5 min at Room Temperature E->F G Record Fluorescence Spectra (λex = 365 nm) F->G H Plot Fluorescence Intensity vs. [Al³⁺] G->H I Determine LOD and Binding Constant H->I

Caption: Experimental workflow for Al³⁺ detection using the fluorescent probe.

Procedure:

  • Preparation of Working Solutions:

    • Prepare a 10 µM working solution of this compound by diluting the 1 mM stock solution in a suitable solvent system (e.g., a 1:1 mixture of ethanol and 10 mM HEPES buffer at pH 7.0).

    • Prepare a series of diluted metal ion solutions from the 10 mM stock solutions.

  • Fluorescence Measurements:

    • To a quartz cuvette, add 2 mL of the 10 µM probe working solution.

    • Record the initial fluorescence spectrum of the probe solution (Excitation wavelength: ~365 nm).

    • Incrementally add small aliquots of the Al³⁺ solution to the cuvette, mix well, and allow to incubate for 5 minutes.

    • Record the fluorescence spectrum after each addition.

  • Selectivity Assay:

    • To separate cuvettes containing 2 mL of the 10 µM probe working solution, add a fixed concentration (e.g., 50 µM) of different metal ion solutions.

    • Record the fluorescence spectra and compare the fluorescence enhancement to that observed with Al³⁺.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (~480 nm) against the concentration of Al³⁺.

    • The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

    • The binding constant (Ka) can be determined using the Benesi-Hildebrand equation by plotting 1/(F - F₀) versus 1/[Al³⁺], where F₀ is the fluorescence of the free probe and F is the fluorescence at a given Al³⁺ concentration.

Conclusion

This compound serves as a highly effective and selective "turn-on" fluorescent probe for the detection of aluminum ions. Its straightforward synthesis, clear signaling mechanism, and excellent photophysical properties make it a valuable tool for researchers in various fields, including environmental monitoring, biological imaging, and materials science. The provided protocols offer a robust framework for the practical application of this sensor in laboratory settings.

Application Notes and Protocols: Preparation and Use of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a coumarin derivative with the molecular formula C₁₁H₁₀O₃ and a molecular weight of approximately 190.19 g/mol .[1] This compound has garnered significant interest within the scientific community due to its potential biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2] Like many coumarin-based compounds, it exhibits low solubility in aqueous solutions, necessitating the use of organic solvents for the preparation of stock solutions suitable for cell culture-based assays.

This document provides a detailed protocol for the preparation of stock solutions of this compound and its application in common cell-based assays to evaluate its cytotoxic and apoptotic effects on cancer cells.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. Understanding these properties is crucial for proper handling, storage, and preparation of solutions.

PropertyValueReference
Molecular FormulaC₁₁H₁₀O₃[2]
Molecular Weight~190.19 g/mol [1]
AppearanceWhite to off-white solid
SolubilityPoor in water; Soluble in organic solvents such as DMSO and ethanol.[3]

Preparation of Stock Solution

Due to its hydrophobic nature, this compound requires an organic solvent for dissolution to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose in cell culture applications.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional, for ensuring sterility)

Protocol for 10 mM Stock Solution:

  • Weighing the Compound: Accurately weigh out 1.902 mg of this compound powder using a calibrated analytical balance. To ensure accuracy, especially when weighing small amounts, it is recommended to weigh a larger quantity (e.g., 19.02 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 10 mL).

  • Dissolution: Transfer the weighed powder into a sterile tube. Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended): For critical applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE membrane).[4]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.

  • Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1-3 months) or at -80°C for long-term storage (up to 6 months).[2][5][6] Protect the stock solution from light.

Important Considerations:

  • DMSO Concentration in Culture: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[6][7] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

  • Stability: Coumarin compounds can be susceptible to degradation, especially in aqueous solutions and when exposed to light.[8] Preparing fresh dilutions from the frozen stock for each experiment is recommended.

Experimental Protocols

The following are generalized protocols for assessing the effects of this compound on cancer cells. Specific cell lines and incubation times may require optimization.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. The final concentrations may range from 1 µM to 100 µM. Remember to include a vehicle control (medium with DMSO).

  • Incubation: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cells according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound stock solution

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Data Presentation

The quantitative data from the above experiments should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
e.g., MCF-724Value
48Value
72Value
e.g., HeLa24Value
48Value
72Value

Table 2: Effect of this compound on Apoptosis and Cell Cycle

TreatmentConcentration (µM)% Apoptotic Cells (Early + Late)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control-ValueValueValueValue
CompoundConc. 1ValueValueValueValue
Conc. 2ValueValueValueValue

Visualizations

The following diagrams illustrate the experimental workflow and the potential signaling pathways affected by this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -20°C/-80°C dissolve->aliquot seed Seed Cells treat Treat with Compound seed->treat viability Cell Viability (MTT) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle ic50 Determine IC50 viability->ic50 flow Flow Cytometry Analysis apoptosis->flow cell_cycle->flow

Caption: Experimental workflow from stock solution preparation to data analysis.

signaling_pathway cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Regulation cluster_cellcycle Cell Cycle Regulation compound 7-hydroxy-3,4-dimethyl- 2H-chromen-2-one PI3K PI3K compound->PI3K Inhibition MAPK MAPK compound->MAPK Modulation Bcl2 Bcl-2 compound->Bcl2 Downregulation Bax Bax compound->Bax Upregulation G1_arrest G1 Arrest compound->G1_arrest Induction G2M_arrest G2/M Arrest compound->G2M_arrest Induction AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ERK ERK MAPK->ERK Casp9 Caspase-9 Bcl2->Casp9 Inhibition Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CellCycle Cell Cycle Arrest G1_arrest->CellCycle G2M_arrest->CellCycle

Caption: Potential signaling pathways affected by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Pechmann condensation of resorcinol with ethyl 2-methylacetoacetate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The acid catalyst (e.g., sulfuric acid, Amberlyst-15) may be old or hydrated. 2. Insufficient Reaction Temperature: The reaction may not have reached the optimal temperature for condensation. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 4. Poor Quality Reagents: Resorcinol or ethyl 2-methylacetoacetate may be impure.1. Catalyst Quality: Use fresh, anhydrous acid catalyst. For solid catalysts like Amberlyst-15, ensure they are properly dried before use. 2. Temperature Optimization: Monitor the internal reaction temperature. For sulfuric acid catalysis, a temperature of 0-10°C during addition followed by stirring at room temperature is often effective. For solid acid catalysts like Amberlyst-15, a higher temperature (e.g., 110-130°C) may be required.[1] 3. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting materials are consumed. 4. Reagent Purity: Use high-purity, dry reagents. Recrystallize or distill reagents if necessary.
Formation of a Dark, Tarry Mixture 1. Excessive Reaction Temperature: Overheating can lead to polymerization and decomposition of starting materials and product. 2. Concentrated Acid Issues: Using a very high concentration of sulfuric acid or adding it too quickly can cause charring.1. Temperature Control: Maintain strict temperature control throughout the reaction. Use an ice bath to manage exothermic reactions, especially during the addition of sulfuric acid. For solvent-free reactions with solid catalysts, use a well-controlled heating mantle or oil bath.[1] 2. Gradual Acid Addition: Add concentrated sulfuric acid slowly and dropwise with efficient stirring to dissipate heat.
Presence of Multiple Spots on TLC (Impure Product) 1. Side Reactions: Formation of chromone isomers or other byproducts.[1] 2. Unreacted Starting Materials: Incomplete reaction. 3. Self-condensation of β-ketoester: Ethyl 2-methylacetoacetate can self-condense under acidic conditions.[1]1. Optimize Reaction Conditions: Adjusting the catalyst, temperature, and reaction time can favor the formation of the desired product. The use of milder solid acid catalysts can sometimes reduce side product formation. 2. Ensure Complete Reaction: As mentioned above, monitor the reaction by TLC and ensure the disappearance of starting materials. 3. Stoichiometry Control: Use an appropriate molar ratio of resorcinol to ethyl 2-methylacetoacetate (often 1:1 or 1:1.1).
Difficulty in Product Isolation/Purification 1. Product is Soluble in the Work-up Solvent: The product may be lost during aqueous work-up if it has some water solubility. 2. Inefficient Recrystallization: Choosing an inappropriate solvent system for recrystallization.1. Work-up Procedure: After quenching the reaction with ice water, the crude product precipitates. It can then be dissolved in a dilute sodium hydroxide solution and re-precipitated by adding acid, which helps in removing non-phenolic impurities.[2] 2. Recrystallization Solvent: A mixed solvent system of ethanol and water is commonly effective for the recrystallization of hydroxycoumarins.[2][3] Methanol can also be used.[4] Experiment with different solvent ratios to achieve optimal crystal formation and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the Pechmann condensation.[5] This reaction involves the acid-catalyzed condensation of resorcinol with ethyl 2-methylacetoacetate.

Q2: Which acid catalyst is best for the Pechmann condensation in this synthesis?

Both strong mineral acids and solid acid catalysts can be used effectively.

  • Concentrated Sulfuric Acid: This is a traditional and highly effective catalyst, often leading to good yields.[6] However, it can be corrosive and lead to charring if not used carefully.

  • Amberlyst-15: This solid acid catalyst is a good "green" alternative. It is reusable, less corrosive, and can lead to high yields, often under solvent-free conditions.[1]

  • Other Lewis Acids: Catalysts like InCl₃, ZrCl₄, and others have also been reported for Pechmann condensations, sometimes offering milder reaction conditions.

Q3: What are the typical yields for this synthesis?

Yields can vary significantly depending on the reaction conditions and the scale of the synthesis. With optimized conditions, yields of 70-95% have been reported for the closely related 7-hydroxy-4-methylcoumarin.[1] A yield of 76% has been reported for the synthesis of this compound.[5]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The disappearance of the resorcinol spot and the appearance of a new, typically fluorescent, product spot indicate the progress of the reaction.

Q5: What is the best way to purify the final product?

Recrystallization is the most common and effective method for purifying this compound. A mixed solvent system of ethanol and water is often used.[3] The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon cooling, the pure product crystallizes out.

Experimental Protocols

Protocol 1: Synthesis using Concentrated Sulfuric Acid

This protocol is adapted from standard Pechmann condensation procedures.

Materials:

  • Resorcinol

  • Ethyl 2-methylacetoacetate

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • 5% Sodium Hydroxide solution

  • Dilute Sulfuric Acid

  • Ethanol (95%)

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid.

  • In a separate beaker, dissolve resorcinol (1 equivalent) in ethyl 2-methylacetoacetate (1.1 equivalents).

  • Slowly add the resorcinol solution to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 12-24 hours.

  • Pour the reaction mixture slowly into a large beaker containing crushed ice with constant stirring.

  • A precipitate will form. Filter the crude product and wash it with cold water.

  • Dissolve the crude product in a 5% sodium hydroxide solution and filter to remove any insoluble impurities.

  • Re-precipitate the product by slowly adding dilute sulfuric acid until the solution is acidic.

  • Filter the purified product, wash with cold water, and dry.

  • Recrystallize the dry product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Synthesis using Amberlyst-15 (Solvent-Free)

This protocol is a greener alternative to the use of strong mineral acids.[1]

Materials:

  • Resorcinol

  • Ethyl 2-methylacetoacetate

  • Amberlyst-15 (dried)

  • Methanol or Ethanol

Procedure:

  • In a round-bottom flask, mix resorcinol (1 equivalent), ethyl 2-methylacetoacetate (1.1 equivalents), and Amberlyst-15 (e.g., 0.2 g per 1 mmol of resorcinol).

  • Heat the mixture in an oil bath at 110-120°C with stirring for the required time (monitor by TLC, typically 1.5-3 hours).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add hot methanol or ethanol to the flask to dissolve the product and separate it from the solid catalyst by filtration.

  • Wash the catalyst with additional hot alcohol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 7-hydroxy-4-methylcoumarin *

CatalystTemperature (°C)TimeYield (%)Reference
Conc. H₂SO₄5°C to RT18 h80[6]
Amberlyst-15110100 min95[1]
PVP-HPW1102 h96.7[7]
Oxalic AcidReflux (Ethanol)--[8]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Resorcinol + Ethyl 2-methylacetoacetate reaction_vessel Reaction Vessel (Controlled Temperature) reagents->reaction_vessel catalyst Acid Catalyst (e.g., H₂SO₄ or Amberlyst-15) catalyst->reaction_vessel quench Quench with Ice Water reaction_vessel->quench filtration1 Filter Crude Product quench->filtration1 base_wash Dissolve in NaOH (aq) filtration1->base_wash reprecipitation Re-precipitate with Acid base_wash->reprecipitation filtration2 Filter Pure Product reprecipitation->filtration2 recrystallization Recrystallize (Ethanol/Water) filtration2->recrystallization final_product Pure 7-hydroxy-3,4-dimethyl- 2H-chromen-2-one recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

pechmann_mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps resorcinol Resorcinol transesterification Transesterification resorcinol->transesterification H⁺ ketoester Ethyl 2-methylacetoacetate ketoester->transesterification H⁺ electrophilic_attack Intramolecular Electrophilic Attack transesterification->electrophilic_attack Ring Closure dehydration Dehydration electrophilic_attack->dehydration Rearomatization product 7-hydroxy-3,4-dimethyl- 2H-chromen-2-one dehydration->product -H₂O

Caption: Mechanism of the Pechmann condensation for coumarin synthesis.

References

troubleshooting fluorescence quenching of 7-hydroxy-3,4-dimethylcoumarin in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 7-hydroxy-3,4-dimethylcoumarin and similar derivatives in fluorescence-based assays.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, leading to unexpected fluorescence quenching or anomalous results.

Q1: My fluorescence signal is significantly lower than expected or absent. What are the common causes?

A: A weak or absent signal can stem from several factors:

  • Incorrect Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer are correctly set for 7-hydroxy-3,4-dimethylcoumarin. While optimal wavelengths should be determined empirically, typical ranges for 7-hydroxycoumarins are 320-400 nm for excitation and 440-460 nm for emission.[1][2]

  • Reagent Degradation: The fluorophore or other critical assay components may have degraded due to improper storage (e.g., exposure to light or elevated temperatures).

  • High Fluorophore Concentration: At high concentrations, coumarin derivatives can suffer from aggregation-caused quenching (ACQ), where intermolecular π-π stacking leads to self-quenching and a decrease in signal.[3] It has been observed that fluorescence intensity for some 7-hydroxycoumarins is linear only at concentrations below 200 nM.[1]

  • Presence of Quenchers: Your buffer or sample may contain quenching agents. Common culprits include heavy metal ions (e.g., Cu²⁺), halides, or other molecules capable of collisional or static quenching.[1][4]

Q2: My fluorescence signal is decreasing over time during measurement. What is happening?

A: This is a classic sign of photobleaching , where the fluorophore is irreversibly damaged by the excitation light. To mitigate this:

  • Reduce the intensity of the excitation light source.

  • Decrease the duration of light exposure for each measurement.

  • Incorporate an anti-photobleaching agent into your assay buffer if compatible with your experimental system.

  • Ensure the fluorophore concentration is appropriate; highly concentrated samples can sometimes appear to photobleach faster at the surface.

Q3: I'm observing inconsistent or non-reproducible fluorescence readings. What should I check?

A: Lack of reproducibility can be traced to several sources:

  • Assay Conditions: Inconsistent buffer pH, temperature, or solvent polarity can alter the fluorophore's quantum yield. The fluorescence of 7-hydroxycoumarins is sensitive to environmental factors, often showing the strongest intensity in aqueous buffers like PBS.[1][5]

  • Pipetting Errors: Inaccurate dispensing of the fluorophore, quencher, or other reagents will lead to variable results. Calibrate your pipettes regularly.

  • Sample Contamination: Contaminants in your sample or buffer could be acting as quenchers.

  • Inner Filter Effect: At high concentrations of the fluorophore or other absorbing species in the solution, the excitation light may be absorbed before it reaches the center of the cuvette, and the emitted light may be re-absorbed. This leads to non-linear and artificially low readings. Diluting the sample is the primary solution.

Q4: How can I determine the mechanism of quenching (static vs. dynamic) in my assay?

A: Distinguishing between static and dynamic quenching is crucial for data interpretation. You can use the following methods:

  • Temperature Study: Measure the quenching efficiency at different temperatures. Dynamic (collisional) quenching rates are diffusion-controlled and will increase at higher temperatures, whereas static quenching complexes are often less stable at higher temperatures, leading to a decrease in quenching.[6]

  • Viscosity Study: Increasing the viscosity of the medium (e.g., by adding glycerol) will slow diffusion and decrease the rate of dynamic quenching, but it will have little to no effect on static quenching.

  • Fluorescence Lifetime Measurement: This is the most definitive method. Dynamic quenching reduces the fluorescence lifetime of the fluorophore, while static quenching does not affect the lifetime of the uncomplexed, fluorescent molecules.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the typical spectral properties of 7-hydroxy-3,4-dimethylcoumarin?

A: The spectral properties of coumarins are influenced by their substitution pattern and solvent environment. For 7-hydroxycoumarin derivatives, you can expect the following approximate ranges.

Table 1: Photophysical Properties of 7-Hydroxycoumarin Derivatives
PropertyValueReference
Excitation Wavelength (λex)320 - 400 nm[1][8]
Emission Wavelength (λem)440 - 460 nm[1][2]
Stokes Shift~100 - 120 nm[1]
Quantum Yield (ΦF)0.25 - 0.32 (in PBS)[1]
Environment SensitivityFluorescence is strongest in aqueous buffers (e.g., PBS) and decreases in hydrophobic solvents.[1]

Q2: What are the primary mechanisms of fluorescence quenching?

A: Fluorescence quenching can occur through several pathways, broadly classified as dynamic, static, or involving aggregation.

Table 2: Common Fluorescence Quenching Mechanisms
MechanismDescriptionKey Characteristics
Dynamic (Collisional) Quenching The excited fluorophore collides with a quencher molecule, returning to the ground state without emitting a photon.[6][7]Decreases fluorescence lifetime; quenching increases with temperature; dependent on quencher concentration and solvent viscosity.[6]
Static Quenching A non-fluorescent complex forms between the fluorophore and the quencher in the ground state.[9]Does not change the fluorescence lifetime of the uncomplexed fluorophore; quenching often decreases with temperature.[6]
Aggregation-Caused Quenching (ACQ) At high concentrations, fluorophores form aggregates (e.g., via π-π stacking) that are less emissive than the monomers.Occurs at high fluorophore concentrations; can be mitigated by dilution or chemical modification to hinder stacking.
Photobleaching Irreversible photochemical destruction of the fluorophore upon exposure to excitation light.Time-dependent signal loss under illumination; not a true quenching mechanism but results in signal loss.

Q3: Which substances are known to quench the fluorescence of coumarins?

A: Several types of molecules can act as quenchers for coumarin derivatives. These include:

  • Heavy Metal Ions: Ions such as Cu²⁺ are known to quench the fluorescence of 7-hydroxycoumarins.[1]

  • Stable Radicals: Nitroxide radicals like 4-hydroxy-TEMPO are effective dynamic quenchers.[6][7]

  • Organic Molecules: Certain organic molecules, such as aniline and acetone, have been used in studies as collisional quenchers.[9][10]

  • Molecular Oxygen: Dissolved oxygen in the buffer can act as a collisional quencher, though its effect is often minor in standard assays.

Experimental Protocols

Protocol 1: General Fluorescence Quenching Assay

This protocol outlines a basic experiment to measure fluorescence quenching, for example, in a binding assay.

  • Reagent Preparation:

    • Prepare a stock solution of 7-hydroxy-3,4-dimethylcoumarin in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the fluorophore in the final assay buffer (e.g., PBS, pH 7.4) at a concentration where fluorescence is linear and ACQ is minimal (e.g., 50-100 nM).[1]

    • Prepare a stock solution of the quencher (e.g., a test compound or protein).

  • Assay Setup:

    • In a microplate or cuvette, add the working solution of the fluorophore.

    • Include negative controls:

      • Buffer Blank: Assay buffer only.

      • Fluorophore Control: Fluorophore in buffer (no quencher).

      • Vehicle Control: Fluorophore with the same concentration of the quencher's solvent (e.g., DMSO) as used in the test samples.

    • Add increasing concentrations of the quencher to the appropriate wells/cuvettes.

  • Incubation:

    • Incubate the plate/cuvettes for a defined period at a constant temperature to allow the system to reach equilibrium.

  • Measurement:

    • Measure the fluorescence intensity using a fluorometer set to the optimal excitation and emission wavelengths for the coumarin derivative.

  • Data Analysis:

    • Subtract the buffer blank reading from all other readings.

    • Plot the fluorescence intensity as a function of the quencher concentration.

Protocol 2: Determining Quenching Mechanism using Stern-Volmer Analysis

This protocol helps differentiate between quenching mechanisms.

  • Perform a Quenching Assay: Follow Protocol 1 to obtain fluorescence intensity data (F) at various quencher concentrations ([Q]). Also, measure the fluorescence intensity in the absence of the quencher (F₀).

  • (Optional) Measure Fluorescence Lifetimes: If equipment is available, measure the fluorescence lifetime in the absence (τ₀) and presence (τ) of the quencher at each concentration.

  • Construct Stern-Volmer Plots:

    • Plot F₀/F versus [Q].

    • If lifetimes were measured, also plot τ₀/τ versus [Q].

  • Interpret the Plots:

    • Dynamic Quenching: Both F₀/F and τ₀/τ plots are linear and superimposable. The slope is the Stern-Volmer constant, Ksv.[6][7]

    • Static Quenching: The F₀/F plot is linear, but the τ₀/τ plot is a horizontal line at a value of 1 (since lifetime is unaffected).[6]

    • Mixed Quenching: Both plots are linear, but the slope of the F₀/F plot is steeper than the τ₀/τ plot.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Start Fluorescence Signal Issue Q_LowSignal Signal Weak or Absent? Start->Q_LowSignal Q_SignalDecay Signal Decays Over Time? Q_LowSignal->Q_SignalDecay No Check_Settings Verify Instrument λex/λem Settings Q_LowSignal->Check_Settings Yes Q_Reproducibility Results Not Reproducible? Q_SignalDecay->Q_Reproducibility No Is_Photobleaching Potential Photobleaching Q_SignalDecay->Is_Photobleaching Yes Check_Conditions Verify pH, Temp, Solvent Polarity Q_Reproducibility->Check_Conditions Yes End Problem Resolved Q_Reproducibility->End No Check_Reagents Check Reagent Age & Storage Check_Settings->Check_Reagents Check_Concentration Review Fluorophore Concentration (ACQ) Check_Reagents->Check_Concentration Check_Quenchers Suspect Buffer/Sample Contamination? Check_Concentration->Check_Quenchers Check_Quenchers->End Reduce_Exposure Reduce Light Intensity / Duration Is_Photobleaching->Reduce_Exposure Reduce_Exposure->End Check_Pipetting Calibrate Pipettes Check_Conditions->Check_Pipetting Check_InnerFilter Test Sample Dilution (Inner Filter Effect) Check_Pipetting->Check_InnerFilter Check_InnerFilter->End Quenching_Mechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching cluster_acq Aggregation-Caused Quenching (ACQ) F_excited F* (Excited) F_ground_dyn F (Ground) F_excited->F_ground_dyn Collision Emission Fluorescence (hν') F_excited->Emission Q_dyn Q (Quencher) Heat_dyn Heat F_ground_stat F (Ground) FQ_complex [F-Q] Complex (Non-fluorescent) F_ground_stat->FQ_complex Binding Q_stat Q (Quencher) F_mono F (Monomer) F_agg [F-F] Aggregate (Low/No Fluorescence) F_mono->F_agg High [F] Excitation Excitation Light (hν) Excitation->F_excited Experimental_Workflow Prep 1. Reagent Preparation (Fluorophore, Quencher, Buffer) Setup 2. Assay Setup (Controls + Test Samples) Prep->Setup Incubate 3. Incubation (Reach Equilibrium) Setup->Incubate Measure 4. Fluorescence Measurement (Read Plate/Cuvette) Incubate->Measure Analyze 5. Data Analysis (Blank Subtraction, Plotting) Measure->Analyze Interpret 6. Interpretation (Determine Quenching Type, Ksv, etc.) Analyze->Interpret

References

Technical Support Center: Optimization of Pechmann Reaction for Substituted Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of the Pechmann reaction for synthesizing substituted coumarins. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during their experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the Pechmann reaction and provides actionable solutions.

1. Low or No Product Yield

Question: I am getting a very low yield or no desired coumarin product. What are the possible causes and how can I improve the yield?

Answer:

Low or no product yield in a Pechmann reaction can be attributed to several factors. Here is a systematic guide to troubleshooting this issue:

  • Catalyst Inactivity or Inappropriateness: The choice of catalyst is crucial.[1][2][3] The reaction may not proceed without a suitable acid catalyst.[1]

    • Solution: Ensure you are using an appropriate catalyst. A wide range of catalysts have been successfully employed, including Brønsted acids (e.g., H₂SO₄, TFA), Lewis acids (e.g., AlCl₃, ZrCl₄, InCl₃), and reusable solid acid catalysts.[1][2][3][4] If one type of catalyst is not working, consider trying another. For instance, electron-rich phenols react well with milder catalysts, while electron-deficient phenols may require stronger acids.[5]

  • Sub-optimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate and yield.

    • Solution: Optimize the reaction temperature. While some reactions proceed at room temperature, many require heating.[4] For example, in some systems, increasing the temperature from 60°C to 110°C has been shown to dramatically improve yield and reduce reaction time.[6] However, excessively high temperatures (>130°C) can sometimes lead to charring and a decrease in yield.[6][7] It is recommended to perform small-scale experiments at different temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition.[1]

  • Incorrect Catalyst Loading: The amount of catalyst used can affect the reaction outcome.

    • Solution: Optimize the catalyst concentration. Both insufficient and excessive amounts of catalyst can be detrimental. For example, in one study, increasing the catalyst loading from 5 mol% to 10 mol% significantly increased the yield, but a further increase to 15 mol% showed no improvement.[7] A typical starting point for optimization is 5-10 mol% of the catalyst.[5][8]

  • Inappropriate Solvent or Lack Thereof: The choice of solvent can influence the reaction.

    • Solution: Consider the solvent system. Many modern protocols for the Pechmann reaction are performed under solvent-free conditions, which can be highly effective and environmentally friendly.[1][4] If using a solvent, polar aprotic solvents are often a good choice. However, solvent-free conditions often give better results.[9] It is worth attempting the reaction without a solvent, especially if you are using a solid catalyst.

  • Nature of Substituents: The electronic properties of the substituents on the phenol ring play a significant role.

    • Solution: Be aware of substituent effects. Phenols with electron-donating groups (e.g., -OH, -NH₂, -CH₃) are generally more reactive and give higher yields.[5] Conversely, phenols with electron-withdrawing groups (e.g., -NO₂) are less reactive and may require harsher reaction conditions (higher temperature, stronger catalyst) to achieve good yields.[5]

2. Formation of Side Products/Impurities

Question: My final product is impure, and I am observing significant side product formation. How can I minimize this?

Answer:

The formation of side products is a common issue, often arising from the reaction conditions.

  • Excessive Heat: High temperatures can lead to the decomposition of starting materials or products, resulting in charring and the formation of impurities.[6]

    • Solution: Carefully control the reaction temperature. As mentioned, an optimal temperature exists for each specific reaction. Try lowering the temperature to see if it reduces the formation of byproducts while maintaining a reasonable reaction rate.

  • Strongly Acidic Conditions: While an acid catalyst is necessary, very harsh acidic conditions can sometimes promote side reactions.

    • Solution: Use the mildest possible catalyst that effectively promotes the reaction. Heterogeneous solid acid catalysts are often a good choice as they can be easily separated from the reaction mixture, and their use can sometimes lead to cleaner reactions.[1][2]

  • Work-up Procedure: The method of isolating the product can introduce impurities.

    • Solution: Purify the crude product effectively. After the reaction, the mixture should be dissolved in a suitable organic solvent (e.g., ethyl acetate) and the catalyst filtered off (if solid).[9] The organic layer can then be washed with water and brine, dried, and the solvent evaporated.[10] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5][9]

3. Long Reaction Times

Question: The reaction is taking a very long time to complete. How can I speed it up?

Answer:

Several factors can be adjusted to increase the reaction rate.

  • Temperature: As per general kinetics, increasing the temperature will increase the reaction rate.

    • Solution: Cautiously increase the reaction temperature. Monitor the reaction for any increase in side product formation.

  • Catalyst Efficiency: The type and amount of catalyst directly influence the reaction speed.

    • Solution: Switch to a more efficient catalyst system. For instance, some nanocrystalline sulfated-zirconia catalysts have been shown to facilitate 100% conversion of 3-aminophenol within 2 minutes at 110°C.[10] Also, ensure you are using an optimal catalyst loading.

  • Energy Input: Alternative energy sources can accelerate the reaction.

    • Solution: Consider using microwave irradiation or ultrasound.[2][5] These techniques can often dramatically reduce reaction times from hours to minutes. Mechanochemical methods, such as ball milling, have also been shown to be very effective and rapid, often proceeding at room temperature.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pechmann reaction?

A1: The Pechmann condensation is an acid-catalyzed reaction that proceeds in three main steps:

  • Transesterification: The β-ketoester reacts with the phenol in the presence of an acid catalyst.

  • Electrophilic Aromatic Substitution (Michael Addition): The activated phenol attacks the α,β-unsaturated ester intermediate.

  • Dehydration: An intramolecular cyclization followed by the elimination of a water molecule leads to the formation of the coumarin ring.[3]

Q2: Which catalysts are considered "green" or environmentally friendly for the Pechmann reaction?

A2: There is a significant research effort to develop more environmentally friendly protocols for the Pechmann reaction.[6] Some examples of "green" catalysts include:

  • Reusable solid acid catalysts: These can be easily recovered and reused for multiple reaction cycles, reducing waste.[1][7] Examples include HClO₄·SiO₂, sulfated zirconia, and various functionalized nanoparticles.[1][2]

  • Ionic liquids and Deep Eutectic Solvents (DES): These can act as both the solvent and the catalyst and are often reusable.[6]

  • Solvent-free and catalyst-free methods: Some reactions can be carried out under solvent-free conditions, sometimes with microwave or mechanochemical assistance, which minimizes the use of hazardous solvents.[4][5]

Q3: How do I choose the right starting materials (phenol and β-ketoester) for my desired substituted coumarin?

A3: The structure of the final coumarin product is determined by the starting phenol and β-ketoester.

  • The phenol component will form the benzene ring of the coumarin. The substituents on the phenol will be present on the final product.

  • The β-ketoester will form the pyrone ring. The substituent at the β-position of the ketoester will be at the 4-position of the coumarin. For example, using ethyl acetoacetate will result in a 4-methylcoumarin.[4]

Q4: What are some common work-up and purification procedures for the Pechmann reaction?

A4: A general work-up and purification procedure is as follows:

  • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • If the reaction was performed under solvent-free conditions, add a suitable organic solvent like ethyl acetate to dissolve the product.[5]

  • If a solid catalyst was used, it can be removed by filtration.[9]

  • The organic solution is then typically washed with water and brine to remove any remaining acid and water-soluble impurities.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.[5]

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5][9]

Data Presentation: Optimization of Reaction Parameters

The following tables summarize quantitative data from various studies on the optimization of the Pechmann reaction.

Table 1: Effect of Catalyst Type and Loading on Yield

Phenolβ-KetoesterCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
PhloroglucinolEthyl AcetoacetateZn₀.₉₂₅Ti₀.₀₇₅O5110567[7]
PhloroglucinolEthyl AcetoacetateZn₀.₉₂₅Ti₀.₀₇₅O10110388[7]
PhloroglucinolEthyl AcetoacetateZn₀.₉₂₅Ti₀.₀₇₅O15110388[7]
ResorcinolEthyl AcetoacetateFe₃O₄@C@OSO₃H6.5120-Good[1]
m-AminophenolEthyl AcetoacetateInCl₃3Room Temp10 min92[4]
PhenolEthyl AcetoacetateSbCl₃-Al₂O₃5MW10 min86-95[5]
ResorcinolMethyl AcetoacetateFeCl₃·6H₂O10Reflux (Toluene)16High[8]

Table 2: Effect of Temperature and Solvent on Yield

Phenolβ-KetoesterCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PhloroglucinolEthyl AcetoacetateZn₀.₉₂₅Ti₀.₀₇₅OSolvent-free90561[9]
PhloroglucinolEthyl AcetoacetateZn₀.₉₂₅Ti₀.₀₇₅OSolvent-free110388[9]
PhloroglucinolEthyl AcetoacetateZn₀.₉₂₅Ti₀.₀₇₅OSolvent-free1303Reduced[7]
ResorcinolEthyl AcetoacetateChCl/L-(+)-TADES60--[6]
ResorcinolEthyl AcetoacetateChCl/L-(+)-TADES110-60-98[6]
ResorcinolEthyl AcetoacetateChCl/L-(+)-TADES120-Slightly Lowered[6]

Experimental Protocols

Protocol 1: General Procedure for Pechmann Condensation using a Solid Acid Catalyst under Solvent-Free Conditions

This protocol is based on the synthesis using Zn₀.₉₂₅Ti₀.₀₇₅O NPs.[9]

  • Reactant Mixture: In a round-bottom flask, combine the phenol (e.g., phloroglucinol, 2 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and the solid acid catalyst (e.g., Zn₀.₉₂₅Ti₀.₀₇₅O NPs, 10 mol%).

  • Reaction: Heat the mixture with constant stirring at the optimized temperature (e.g., 110°C) for the required time (e.g., 3 hours).

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool. Dissolve the mixture in ethyl acetate.

  • Catalyst Separation: Separate the catalyst by centrifugation or filtration.

  • Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude product by recrystallization from ethanol.

Protocol 2: Mechanochemical Synthesis of 4-Methylcoumarins using a Ball Mill

This protocol is based on the InCl₃-catalyzed synthesis.[4]

  • Reactant Loading: Place the phenol (e.g., m-aminophenol, 2.84 mmol), ethyl acetoacetate (2.84 mmol), and InCl₃ (3 mol%) in a Teflon ball mill jar containing a stainless-steel ball.

  • Milling: Perform the milling process in a high-speed mixer ball mill at room temperature for the specified time (e.g., 10 minutes).

  • Extraction: After milling, transfer the solid mixture and wash the jar with a suitable solvent.

  • Purification: The product can be purified by standard methods such as recrystallization.

Visualizations

Pechmann_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Phenol and β-Ketoester catalyst Choose Catalyst and Reaction Conditions (Temp, Solvent) start->catalyst mix Combine Reactants and Catalyst catalyst->mix react Heat/Irradiate/Mill (Monitor by TLC) mix->react cool Cool Reaction Mixture react->cool dissolve Dissolve in Organic Solvent cool->dissolve filter Filter to Remove Solid Catalyst dissolve->filter wash Wash with Water and Brine filter->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Crude Product (Recrystallization/ Chromatography) evaporate->purify product Pure Substituted Coumarin purify->product

Caption: Experimental workflow for the Pechmann reaction.

Troubleshooting_Pechmann_Reaction start Low/No Yield? catalyst Check Catalyst: - Is it appropriate for the substrate? - Is the loading optimal (5-10 mol%)? start->catalyst Yes side_products Side Products? start->side_products No temp Optimize Temperature: - Too low? Increase gradually. - Too high (charring)? Decrease. catalyst->temp solvent Consider Solvent: - Try solvent-free conditions. - If using a solvent, is it appropriate? temp->solvent substituents Substituent Effects: - Electron-withdrawing groups may require harsher conditions. solvent->substituents solution Improved Yield and Purity substituents->solution lower_temp Lower Reaction Temperature side_products->lower_temp Yes slow_reaction Slow Reaction? side_products->slow_reaction No milder_catalyst Use Milder or Heterogeneous Catalyst lower_temp->milder_catalyst purification Improve Purification: - Recrystallization - Column Chromatography milder_catalyst->purification purification->solution increase_temp Increase Temperature (cautiously) slow_reaction->increase_temp Yes slow_reaction->solution No efficient_catalyst Use More Efficient Catalyst System increase_temp->efficient_catalyst energy_source Alternative Energy: - Microwave - Ultrasound - Ball Milling efficient_catalyst->energy_source energy_source->solution

References

Technical Support Center: Purification of Crude 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 7-hydroxy-3,4-dimethyl-2H-chromen-2-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound, often synthesized via Pechmann condensation.

Issue 1: Low Yield of Crystalline Product After Recrystallization

Possible Cause Recommendation
Incomplete Precipitation Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. An ice bath can facilitate this process.
Choice of Solvent The solvent system may not be optimal. Ethanol or a mixture of ethanol and water is commonly used for recrystallization of similar coumarins.[1] Experiment with different solvent ratios to maximize yield.
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
High Solubility in Wash Solvent Wash the filtered crystals with a minimal amount of ice-cold solvent to prevent significant product loss.

Issue 2: Persistent Yellow or Brown Coloration in the Purified Product

Possible Cause Recommendation
Trapped Impurities The coloration may be due to unreacted starting materials or byproducts from the Pechmann condensation. A second recrystallization may be necessary. The use of activated charcoal during recrystallization can help adsorb colored impurities.
Oxidation The hydroxyl group on the coumarin ring can be susceptible to oxidation.[2] Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Formation of Isomeric Byproducts The Pechmann condensation can sometimes yield isomeric products. Column chromatography is recommended for separating isomers with different polarities.

Issue 3: Difficulty in Separating the Product from a Persistent Impurity via Column Chromatography

Possible Cause Recommendation
Co-elution of Impurity The impurity may have a similar polarity to the desired product. Adjust the solvent system polarity for better separation. A shallow gradient or isocratic elution with an optimized solvent mixture can improve resolution.
Overloading the Column Loading too much crude product onto the column can lead to poor separation. Use an appropriate amount of crude material for the column size.
Inappropriate Stationary Phase While silica gel is common, other stationary phases like alumina or reverse-phase silica (C18) could offer different selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Pechmann condensation?

A1: The most common impurities are typically unreacted starting materials, such as resorcinol and 2-methylacetoacetate, as well as potential isomeric byproducts and polymeric materials formed during the acidic condensation reaction.

Q2: What is a good starting solvent system for thin-layer chromatography (TLC) analysis of the crude product?

A2: A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio is 7:3 or 1:1 (Hexane:Ethyl Acetate). The polarity can be adjusted based on the separation observed.

Q3: Can I use a method other than recrystallization for purification?

A3: Yes, column chromatography is a highly effective method for purifying coumarins, especially for removing impurities with similar solubility characteristics to the product. Preparative High-Performance Liquid Chromatography (HPLC) can also be used for achieving very high purity, although it is generally more expensive and time-consuming for large quantities.

Q4: How can I confirm the purity and identity of my final product?

A4: The purity and identity of this compound can be confirmed using a combination of analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems is a good indicator of purity.

  • Spectroscopy (NMR, IR, MS): 1H and 13C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the chemical structure of the compound.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₁H₁₀O₃190.19Not available
7-hydroxy-4-methylcoumarinC₁₀H₈O₃176.17185-190
Resorcinol (impurity)C₆H₆O₂110.11110-112

Table 2: TLC Parameters for Coumarin Analysis

Stationary PhaseMobile Phase (v/v)Typical Rf of Product
Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (1:1)0.4 - 0.6
Silica Gel 60 F₂₅₄Dichloromethane:Methanol (95:5)0.5 - 0.7
Reverse Phase C18Acetonitrile:Water (1:1)0.3 - 0.5
Rf values are approximate and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol (near boiling). If the product is highly soluble, a mixture of ethanol and water can be used to decrease solubility at room temperature.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of Crude this compound

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 50:50 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization tlc_analysis1 TLC Analysis recrystallization->tlc_analysis1 pure_product1 Pure Product tlc_analysis1->pure_product1 Single Spot column_chromatography Column Chromatography tlc_analysis1->column_chromatography Multiple Spots tlc_analysis2 TLC Analysis column_chromatography->tlc_analysis2 pure_product2 Pure Product tlc_analysis2->pure_product2 Single Spot

Caption: Experimental workflow for the purification of crude this compound.

Troubleshooting_Guide start Crude Product Purification issue What is the primary issue? start->issue low_yield Low Yield issue->low_yield Low Yield discoloration Discoloration issue->discoloration Color separation_difficulty Separation Difficulty (Chromatography) issue->separation_difficulty Impurity optimize_recrystallization Optimize Recrystallization: - Check solvent - Ensure complete cooling - Use seed crystal low_yield->optimize_recrystallization rerun_recrystallization Re-recrystallize (with activated charcoal) discoloration->rerun_recrystallization adjust_mobile_phase Adjust Mobile Phase: - Change solvent ratio - Use a gradient separation_difficulty->adjust_mobile_phase check_loading Check Column Loading separation_difficulty->check_loading change_stationary_phase Consider different stationary phase separation_difficulty->change_stationary_phase wash_carefully Wash with minimal ice-cold solvent optimize_recrystallization->wash_carefully column_chrom Perform Column Chromatography rerun_recrystallization->column_chrom If color persists

References

photostability issues of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one in microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the photostability of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one in microscopy applications. This resource is intended for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during fluorescence microscopy experiments using this compound, focusing on rapid signal loss and photobleaching.

Q1: My fluorescence signal is fading rapidly during image acquisition. What is happening?

A1: Rapid signal loss is likely due to photobleaching, a process where the fluorophore is photochemically altered by the excitation light, rendering it non-fluorescent. Coumarin derivatives, including this compound, are susceptible to photobleaching, especially under high-intensity illumination.[1][2]

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides a sufficient signal-to-noise ratio.[2][3] Neutral density (ND) filters can be used to attenuate the excitation light.[1]

  • Minimize Exposure Time: Reduce the camera exposure time to the minimum required for a clear image. Avoid unnecessarily long or repeated exposures of the same field of view.[2][4]

  • Use Antifade Reagents: Mount your specimen in an antifade mounting medium. These reagents contain scavengers that reduce the effects of reactive oxygen species, a major contributor to photobleaching.[2] Common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[5]

  • Optimize Imaging Buffer: Ensure the imaging buffer has a pH between 7.0 and 8.5, as the fluorescence of many dyes is pH-sensitive.

Q2: How can I quantitatively assess the photostability of this compound in my experimental setup?

A2: You can perform a time-lapse imaging experiment to measure the rate of photobleaching. Acquire a series of images of your sample under your typical imaging conditions and measure the decrease in fluorescence intensity over time. This data can be used to calculate a photobleaching decay curve. For more rigorous quantification, you can determine the photobleaching quantum yield, which is the probability that a molecule is photobleached per absorbed photon.

Q3: Are there any specific experimental conditions that can exacerbate the photostability issues of this dye?

A3: Yes, several factors can increase the rate of photobleaching:

  • High Laser Power: Higher excitation intensity delivers more energy to the fluorophore, increasing the likelihood of photochemical reactions that lead to bleaching.[2]

  • Presence of Oxygen: Molecular oxygen can react with the excited state of the fluorophore, leading to the formation of reactive oxygen species that can destroy the dye.[5] Deoxygenating the imaging medium can sometimes improve photostability, though this may not be feasible for live-cell imaging.

  • Choice of Mounting Medium: The chemical environment of the fluorophore can significantly impact its photostability. Mounting media with a low refractive index or those lacking antifade reagents can lead to faster photobleaching.[6]

Q4: What are the expected photophysical properties of this compound?

A4: While specific quantitative data for this compound is limited in the literature, we can infer some properties from closely related 7-hydroxycoumarin derivatives. For instance, a similar 7-hydroxycoumarin compound has been reported to have a fluorescence quantum yield of 0.32 and a fluorescence lifetime of 4.2 nanoseconds in phosphate-buffered saline (PBS).[7]

Quantitative Data Summary

The following table summarizes available photophysical data for a closely related 7-hydroxycoumarin derivative, which can serve as a reference. It is highly recommended that users characterize the specific photostability of this compound under their own experimental conditions.

Photophysical ParameterValueSolvent/ConditionsReference
Fluorescence Quantum Yield (Φ)0.32PBS, pH 7.4[7]
Fluorescence Lifetime (τ)4.2 nsPBS, pH 7.4[7]

Experimental Protocols

Protocol 1: Assessing Photobleaching Rate in Fixed Samples

This protocol provides a method to quantify the photobleaching rate of this compound in fixed cells or tissue sections.

Materials:

  • Sample stained with this compound

  • Fluorescence microscope with a suitable filter set for the dye

  • Antifade mounting medium

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your sample as you would for a standard imaging experiment, ensuring it is mounted in an appropriate antifade medium.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the appropriate objective and filter cube for this compound (Excitation ~350-400 nm, Emission ~440-480 nm).

    • Set the excitation intensity and camera exposure time to your typical imaging parameters.

  • Image Acquisition:

    • Locate a region of interest (ROI) with clear and uniform staining.

    • Set up a time-lapse acquisition with a defined interval (e.g., every 5 seconds) for a set duration (e.g., 5 minutes).

    • Start the time-lapse acquisition, keeping the illumination continuous on the sample.

  • Data Analysis:

    • Open the image sequence in your image analysis software.

    • Select a representative ROI within the stained area.

    • Measure the mean fluorescence intensity of the ROI for each time point.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to an exponential decay function to determine the photobleaching rate constant.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the photostability of this compound.

Simplified Jablonski Diagram and Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Excitation Light) S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) T1->Bleached Reaction with O₂ Troubleshooting Workflow for Photobleaching Start Rapid Signal Fading Observed CheckPower Reduce Excitation Power Start->CheckPower CheckExposure Minimize Exposure Time CheckPower->CheckExposure No/Slight Improvement Improved Signal Stability Improved CheckPower->Improved Significant Improvement UseAntifade Use Antifade Mounting Medium CheckExposure->UseAntifade No/Slight Improvement CheckExposure->Improved Significant Improvement CheckBuffer Optimize Imaging Buffer (pH) UseAntifade->CheckBuffer No/Slight Improvement UseAntifade->Improved Significant Improvement CheckBuffer->Improved Significant Improvement NotImproved Issue Persists CheckBuffer->NotImproved No/Slight Improvement ConsiderAlt Consider Alternative Fluorophore NotImproved->ConsiderAlt

References

preventing byproduct formation in the synthesis of 7-hydroxy-3,4-dimethylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 7-hydroxy-3,4-dimethylcoumarin.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 7-hydroxy-3,4-dimethylcoumarin?

A1: The most prevalent and straightforward method for synthesizing 7-hydroxy-3,4-dimethylcoumarin is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of resorcinol with ethyl 2-methylacetoacetate.

Q2: What are the typical starting materials and catalysts used in this synthesis?

A2: The primary starting materials are resorcinol and ethyl 2-methylacetoacetate. A strong acid catalyst is required to facilitate the reaction. Common catalysts include concentrated sulfuric acid, polyphosphoric acid, and various solid acid catalysts like Amberlyst-15.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: Temperature and reaction time are critical parameters. The addition of reactants should often be done at a low temperature (e.g., below 10°C) to control the exothermic reaction, followed by a period at room temperature or gentle heating to drive the reaction to completion.[1][2] Prolonged reaction times or excessively high temperatures can lead to byproduct formation.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By comparing the TLC profile of the reaction mixture to that of the starting materials, you can determine the extent of product formation and the presence of any significant byproducts.

Q5: What is the typical work-up and purification procedure for 7-hydroxy-3,4-dimethylcoumarin?

A5: A common work-up procedure involves pouring the reaction mixture into ice-water to precipitate the crude product.[1][3] The precipitate is then collected by filtration and washed with cold water. Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Impure starting materials. 4. Insufficient reaction time.1. Use a fresh, anhydrous acid catalyst in the appropriate stoichiometric amount. 2. Gradually increase the reaction temperature after the initial exothermic phase, monitoring with TLC. 3. Ensure the purity of resorcinol and ethyl 2-methylacetoacetate. 4. Extend the reaction time, monitoring progress with TLC until the starting materials are consumed.
Formation of a Dark, Tarry Mixture 1. Reaction temperature is too high, leading to charring and decomposition. 2. Use of a highly concentrated acid catalyst for an extended period at elevated temperatures.1. Maintain strict temperature control, especially during the initial addition of reactants. Use an ice bath to manage the exotherm. 2. Consider using a milder catalyst or a solid acid catalyst which can sometimes offer better control.
Presence of Unreacted Starting Materials in the Final Product 1. Incomplete reaction due to insufficient reaction time or low temperature. 2. Inefficient mixing of the reactants.1. Increase the reaction time or temperature moderately, guided by TLC analysis. 2. Ensure vigorous and continuous stirring throughout the reaction.
Formation of Byproducts (e.g., Chromones, Self-condensation Products) 1. High reaction temperatures can favor side reactions. 2. The ratio of reactants is not optimal.1. Maintain the recommended reaction temperature. Increasing the temperature above the optimum can lead to the formation of chromones and other side products. 2. Use a slight excess of the β-ketoester (ethyl 2-methylacetoacetate) to ensure the complete conversion of resorcinol.
Difficulty in Product Precipitation or Crystallization 1. The product is too soluble in the work-up solvent. 2. Presence of impurities that inhibit crystallization.1. Ensure a sufficiently large volume of ice-water is used for precipitation. 2. Purify the crude product by dissolving it in a base (e.g., 5% NaOH solution), filtering to remove insoluble impurities, and then re-precipitating the product by adding acid.[4] For recrystallization, try different solvent systems.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-3,4-dimethylcoumarin using Sulfuric Acid
  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, place concentrated sulfuric acid and cool it in an ice bath to below 10°C.

  • Reactant Addition: Prepare a solution of resorcinol in ethyl 2-methylacetoacetate. Add this solution dropwise to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 18-24 hours.

  • Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure 7-hydroxy-3,4-dimethylcoumarin.

Protocol 2: Synthesis using a Solid Acid Catalyst (e.g., Amberlyst-15)
  • Mixing Reactants: In a round-bottom flask, combine resorcinol, ethyl 2-methylacetoacetate, and the solid acid catalyst (e.g., Amberlyst-15).

  • Reaction: Heat the mixture with stirring at a controlled temperature (e.g., 100-120°C). Monitor the reaction progress by TLC.

  • Catalyst Removal: After the reaction is complete, cool the mixture and add a solvent like ethanol to dissolve the product. Filter the mixture to remove the solid catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the resulting solid from a suitable solvent.

Quantitative Data Summary

Catalyst Temperature (°C) Reaction Time (h) Typical Yield (%) Reference
Conc. H₂SO₄<10 then RT18~80-90 (for 4-methyl analog)[2]
Amberlyst-151000.3up to 97 (for 4-methyl analog)[5]
Ionic LiquidVaries4-6Moderate (for 3,4-dimethyl)[6]

Visualizations

Pechmann_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification Resorcinol Resorcinol Mixing Mix Reactants with Acid Catalyst Resorcinol->Mixing Ketoester Ethyl 2-methylacetoacetate Ketoester->Mixing Reaction Stir at Controlled Temperature Mixing->Reaction Exothermic Precipitation Pour into Ice-Water Reaction->Precipitation Filtration Filter Crude Product Precipitation->Filtration Recrystallization Recrystallize from Solvent Filtration->Recrystallization Product Pure 7-Hydroxy-3,4- dimethylcoumarin Recrystallization->Product

Caption: Experimental workflow for the synthesis of 7-hydroxy-3,4-dimethylcoumarin.

Byproduct_Formation_Pathway cluster_conditions Reaction Conditions Reactants Resorcinol + Ethyl 2-methylacetoacetate OptimalTemp Optimal Temperature Reactants->OptimalTemp HighTemp High Temperature Reactants->HighTemp DesiredProduct 7-Hydroxy-3,4-dimethylcoumarin Byproducts Byproducts OptimalTemp->DesiredProduct HighTemp->Byproducts e.g., Chromones, Self-condensation

Caption: Relationship between reaction temperature and product/byproduct formation.

References

how to increase the solubility of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the aqueous solubility of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one.

Troubleshooting & FAQ

Q1: Why is my this compound compound poorly soluble in aqueous media?

A1: this compound is a coumarin derivative. Its core structure, a fused benzene and α-pyrone ring system, is largely hydrophobic (lipophilic).[1] While the 7-hydroxy group provides some polarity, the overall molecule has limited ability to form favorable interactions with water molecules, leading to poor aqueous solubility. It is estimated that approximately 40% of marketed drugs and up to 90% of new drug candidates exhibit poor water solubility.[2][3]

Q2: What is the first and simplest method I should try to improve its solubility?

A2: The simplest and often most effective initial approach is pH adjustment . The 7-hydroxy group is phenolic and therefore weakly acidic. By increasing the pH of the aqueous medium to a value above the compound's pKa, the hydroxyl group will deprotonate to form a phenoxide anion. This charged species is significantly more polar and thus more soluble in water.[4] For many poorly soluble drugs that are weak acids or bases, pH adjustment is a common and effective strategy.[5][6]

Q3: My experiment is pH-sensitive and must be conducted at or near neutral pH. What are my other options?

A3: If altering the pH is not feasible, you have several effective alternatives. The most common are co-solvency, complexation with cyclodextrins, and the use of surfactants.[2][7]

  • Co-solvency: This involves adding a water-miscible organic solvent to your aqueous medium.[8] These co-solvents reduce the polarity of the water, making it a more favorable environment for the hydrophobic compound.[5]

  • Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate the poorly soluble coumarin molecule, effectively shielding it from the water and forming a more soluble inclusion complex.[7][10]

  • Micellar Solubilization (Surfactants): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles.[11][12] These micelles have a hydrophobic core that can entrap the coumarin compound, allowing it to be dispersed in the aqueous medium.[12]

Q4: How do I choose the right solubilization technique for my application?

A4: The choice depends on your experimental constraints, such as required concentration, toxicity tolerance (especially for in vivo studies), and potential for interference with your assay. The diagram below provides a general decision-making workflow.

G cluster_0 cluster_1 cluster_2 cluster_3 start Poor Aqueous Solubility of This compound ph_check Is the experimental system tolerant to pH changes? start->ph_check ph_adjust pH Adjustment (e.g., use PBS pH > 8, carbonate buffer) ph_check->ph_adjust  Yes other_methods Consider Alternative Methods ph_check->other_methods No   cosolvent Co-solvency (e.g., DMSO, Ethanol, PEG 400) Good for high concentration stock solutions. other_methods->cosolvent cyclo Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) Good for reducing toxicity of other excipients. other_methods->cyclo surfactant Surfactant Solubilization (e.g., Tween 80, Poloxamer) Effective at low concentrations. other_methods->surfactant

Caption: Decision workflow for selecting a solubility enhancement method.

Data Summary: Comparison of Solubilization Techniques

The following tables summarize common excipients used to enhance the solubility of hydrophobic compounds.

Table 1: Common Co-solvents

Co-solventTypical Concentration RangeAdvantagesDisadvantages
Dimethyl Sulfoxide (DMSO)< 1% (for cell-based assays)High solubilizing powerCan be toxic to cells
Ethanol1 - 20%Biocompatible at low concentrationsCan cause precipitation on dilution
Propylene Glycol (PG)10 - 60%Low toxicity, commonly used in formulationsCan be viscous at high concentrations
Polyethylene Glycol 400 (PEG 400)10 - 80%Low toxicity, high solubilizing power[13]Potential for oxidation

Table 2: Common Cyclodextrins

CyclodextrinKey FeaturesAdvantagesCommon Use
β-Cyclodextrin (β-CD)Parent cyclodextrinLow cost, well-studied[9]Limited by lower aqueous solubility
Hydroxypropyl-β-CD (HP-β-CD)Modified, amorphousHigh aqueous solubility, low toxicity[10]Drug formulation, cell culture
Sulfobutyl ether-β-CD (SBE-β-CD)Modified, anionicVery high aqueous solubility, pH-independent[14]Parenteral formulations

Key Experimental Protocols

Protocol 1: Baseline Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of your compound, which is a critical baseline for evaluating enhancement techniques.[15][16]

G start Start step1 Add excess solid compound to a known volume of aqueous medium (e.g., water, PBS pH 7.4) start->step1 step2 Seal vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium step1->step2 step3 Allow undissolved solid to settle step2->step3 step4 Withdraw supernatant and filter through a 0.22 µm syringe filter to remove undissolved particles step3->step4 step5 Quantify the concentration of the dissolved compound in the filtrate (e.g., using HPLC-UV or UV-Vis) step4->step5 end End: Equilibrium Solubility Value step5->end

Caption: Workflow for the shake-flask solubility determination method.

Detailed Steps:

  • Add an excess amount of this compound (e.g., 2-5 mg) to a glass vial. The presence of undissolved solid at the end is essential.[15]

  • Add a precise volume of the desired aqueous medium (e.g., 1 mL of phosphate-buffered saline, pH 7.4).

  • Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 37°C) for 24 to 48 hours.[16]

  • After incubation, visually confirm that excess solid remains.

  • Allow the suspension to stand, then carefully withdraw a sample of the supernatant.

  • Immediately filter the sample through a chemical-resistant 0.22 µm syringe filter (e.g., PTFE) to remove any undissolved microcrystals.

  • Dilute the clear filtrate as necessary and analyze the concentration using a pre-validated analytical method (e.g., HPLC-UV).

Protocol 2: Solubility Enhancement via Cyclodextrin Complexation (Phase Solubility Analysis)

This method is used to determine the stoichiometry of the drug-cyclodextrin complex and the binding constant, which reveals the effectiveness of the cyclodextrin.[10][14]

Detailed Steps:

  • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).

  • Add an excess amount of this compound to each cyclodextrin solution in separate vials.

  • Follow steps 3-7 from the Shake-Flask Method (Protocol 1) for each vial.

  • Plot the total concentration of the dissolved coumarin (Y-axis) against the concentration of the cyclodextrin (X-axis).

  • Analyze the resulting phase solubility diagram. A linear plot (A-type) is common and indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the stability constant (Kc) of the complex.

G cluster_0 cluster_1 cluster_2 guest 7-hydroxy-3,4-dimethyl- 2H-chromen-2-one (Hydrophobic Guest) complex Soluble Inclusion Complex guest->complex host Cyclodextrin (Hydrophilic Host with Hydrophobic Cavity) host->complex water Aqueous Medium complex->water Disperses in

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol 3: Preparing a Concentrated Stock Solution Using Co-solvents

This is a common laboratory practice for preparing stock solutions for use in biological assays.

Detailed Steps:

  • Weigh a precise amount of this compound into a sterile vial.

  • Add a minimal volume of a strong, biocompatible organic solvent in which the compound is freely soluble (e.g., 100% DMSO or ethanol) to completely dissolve the compound.

  • Vortex briefly to ensure complete dissolution. This creates a high-concentration primary stock (e.g., 10-50 mM).

  • For working solutions, this primary stock is then serially diluted into the final aqueous assay buffer.

  • Crucial Troubleshooting Step: When diluting the organic stock into the aqueous buffer, add the stock solution to the buffer dropwise while vortexing the buffer. This rapid mixing helps prevent the compound from precipitating out of solution. Ensure the final concentration of the organic solvent in the assay is low enough (typically <0.5% for DMSO) to not affect the biological system.

References

resolving overlapping peaks in the NMR spectrum of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving NMR spectral challenges encountered during the analysis of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality, well-resolved NMR spectra.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum of this compound shows overlapping peaks in the aromatic region. How can I resolve them?

A1: Overlapping signals in the aromatic region of coumarin derivatives are a common issue. Here are several strategies you can employ to resolve these peaks:

  • Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to acetone-d₆, benzene-d₆, or DMSO-d₆) can alter the chemical environments of the protons enough to separate overlapping signals.[1]

  • Use Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes that can induce significant chemical shifts in nearby protons. By coordinating with the Lewis basic sites in your molecule (likely the hydroxyl and carbonyl groups), LSRs can spread out the signals in your spectrum. Europium-based reagents typically induce downfield shifts, while praseodymium-based reagents cause upfield shifts.[1]

  • Employ 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals. Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help you distinguish between coupled protons and identify which protons are attached to which carbons, respectively.[2][3]

Troubleshooting Guides

Guide 1: Resolving Overlapping Signals with Solvent Effects

Problem: The aromatic protons and/or the methyl signals in the ¹H NMR spectrum of this compound are overlapping, making interpretation difficult.

Solution Workflow:

start Initial Spectrum: Overlapping Peaks in CDCl₃ solvent1 Acquire Spectrum in Acetone-d₆ start->solvent1 solvent2 Acquire Spectrum in Benzene-d₆ start->solvent2 solvent3 Acquire Spectrum in DMSO-d₆ start->solvent3 compare Compare Spectra for Optimal Resolution solvent1->compare solvent2->compare solvent3->compare end Resolved Spectrum compare->end

Caption: Workflow for resolving overlapping NMR signals using different solvents.

Experimental Protocol: Solvent Study

  • Sample Preparation: Prepare separate, accurately weighed samples of this compound of the same concentration in high-purity deuterated solvents (e.g., CDCl₃, acetone-d₆, benzene-d₆, and DMSO-d₆).

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Data Analysis: Process and phase each spectrum. Compare the chemical shifts and resolution of the signals in the aromatic and methyl regions across the different solvents to identify the solvent that provides the best separation.

Expected Outcome: Different solvents will interact with the solute differently, leading to changes in the chemical shifts of the protons. This can often resolve accidental peak overlap. For instance, aromatic solvents like benzene-d₆ can induce significant shifts in the protons of solutes due to anisotropic effects.

Guide 2: Utilizing Lanthanide Shift Reagents

Problem: Even after trying different solvents, the peaks of interest remain overlapped.

Solution Workflow:

start Overlapping Spectrum in Optimal Solvent add_lsr Add a Small Aliquot of LSR Solution start->add_lsr acquire_nmr Acquire ¹H NMR Spectrum add_lsr->acquire_nmr check_res Check for Resolution and Line Broadening acquire_nmr->check_res resolved Sufficiently Resolved check_res->resolved not_resolved Insufficiently Resolved check_res->not_resolved end Resolved Spectrum resolved->end not_resolved->add_lsr Titrate with more LSR

Caption: Workflow for using Lanthanide Shift Reagents to resolve overlapping signals.

Experimental Protocol: Lanthanide Shift Reagent Titration

  • Reagent Selection: Choose a suitable lanthanide shift reagent. Europium(III) tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyloctane-4,6-dionate), commonly known as Eu(fod)₃, is a good starting point as it typically induces downfield shifts.

  • Stock Solution: Prepare a stock solution of the LSR in the same deuterated solvent used for your sample.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample before adding any shift reagent.

  • Titration: Add small, incremental amounts of the LSR stock solution to your NMR tube. After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Monitoring: Observe the changes in the chemical shifts of the signals. The magnitude of the induced shift is proportional to the concentration of the LSR and inversely proportional to the cube of the distance between the lanthanide ion and the proton.

  • Optimization: Continue adding the LSR until the overlapping peaks are sufficiently resolved. Be mindful that excessive amounts of LSR can lead to significant line broadening, which can obscure coupling information.

Troubleshooting:

  • Line Broadening: If significant line broadening is observed, you may be using too much shift reagent. Try using a lower concentration or a different LSR.

  • No Shift Observed: Ensure your sample and solvent are dry, as water can compete with your compound for coordination to the lanthanide ion.[4] The coordinating ability of functional groups generally follows the order: NH₂ > OH > C=O > -O- > CO₂R > CN.[4]

Guide 3: Employing 2D NMR Spectroscopy

Problem: You need to definitively assign the protons and understand their coupling networks, but the 1D spectrum is too crowded.

Solution Workflow:

start Overlapping ¹H Spectrum cosy Acquire ¹H-¹H COSY Spectrum start->cosy hsqc Acquire ¹H-¹³C HSQC Spectrum start->hsqc analyze_cosy Identify Spin Systems (J-coupled protons) cosy->analyze_cosy analyze_hsqc Correlate Protons to Directly Attached Carbons hsqc->analyze_hsqc assign Assign Signals and Resolve Overlap analyze_cosy->assign analyze_hsqc->assign

Caption: Workflow for using 2D NMR to resolve overlapping signals and assign protons.

Experimental Protocols:

¹H-¹H COSY (Correlation Spectroscopy):

  • Setup: Load a standard COSY pulse program on the NMR spectrometer.

  • Parameters: Set the spectral width to encompass all proton signals. The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension; 128-256 increments are often sufficient for routine analysis.

  • Acquisition: Run the experiment. The experiment time will depend on the number of scans per increment and the number of increments.

  • Processing and Analysis: Process the 2D data. Cross-peaks in the COSY spectrum indicate that the two protons are scalar (J) coupled. This allows you to trace out the connectivity of the spin systems within the molecule.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Setup: Load a standard HSQC pulse program.

  • Parameters: Set the proton spectral width (F2 dimension) to cover all proton signals and the carbon spectral width (F1 dimension) to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm for aliphatic and aromatic carbons).

  • Acquisition: Run the experiment. HSQC is a proton-detected experiment, so it is relatively sensitive.

  • Processing and Analysis: Process the 2D data. Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon to which it is directly attached. This is invaluable for resolving overlapping proton signals, as the attached carbons often have well-separated chemical shifts.

Troubleshooting 2D NMR:

  • Low Sensitivity: If cross-peaks are weak, increase the number of scans per increment. For HSQC, ensure your sample concentration is adequate.

  • Artifacts: Phasing and baseline correction are crucial for obtaining a clean 2D spectrum. Consult your spectrometer's manual or an experienced user for proper processing techniques.

Quantitative Data

Table 1: ¹H and ¹³C NMR Data for 7-hydroxy-4-methyl-2H-chromen-2-one in DMSO-d₆. [5]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-160.1
36.12 (s)111.5
4-153.4
4-CH₃2.36 (s)18.1
4a-112.5
57.58 (d, J=8.8 Hz)126.5
66.81 (dd, J=8.4, 2.5 Hz)113.7
7-160.2
7-OH10.52 (s)-
86.70 (d, J=2.5 Hz)101.8
8a-154.6

Note: The chemical shifts for this compound are expected to be similar, with the C3-H signal being absent and an additional methyl signal appearing, likely in the range of 1.8-2.5 ppm. The chemical shift of the C4-methyl group will also be affected by the presence of the adjacent methyl group at C3.

References

stability of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one in different pH buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one in various pH buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at different pH values?

A1: While specific kinetic data for this compound is not extensively available, based on the behavior of structurally similar 7-hydroxycoumarins, the compound is expected to be most stable in acidic to neutral conditions (pH < 7). Under alkaline conditions (pH > 8), coumarins, including 7-hydroxy derivatives, are susceptible to hydrolysis of the lactone ring.[1] This hydrolysis is generally irreversible. Phenolic compounds, in general, tend to be more stable in acidic conditions as opposed to alkaline conditions which can lead to degradation.[2]

Q2: What is the primary degradation pathway for this compound in alkaline solutions?

A2: The primary degradation pathway for coumarins in alkaline solutions is the hydrolysis of the ester bond in the lactone ring. This results in the formation of a water-soluble salt of the corresponding coumarinic acid (a cis-2-hydroxy-cinnamic acid derivative). This ring-opening is a common reaction for lactones in a basic medium.

Q3: Are there any visual indicators of degradation?

A3: Degradation of this compound, particularly the opening of the lactone ring, can lead to changes in the molecule's chromophore. This may result in a noticeable change in the UV-Visible absorption spectrum of the solution. Researchers should monitor for shifts in the maximum absorbance wavelength (λmax) or changes in absorbance intensity over time.

Q4: How can I minimize the degradation of this compound in my experiments?

A4: To minimize degradation, it is recommended to prepare solutions of this compound in buffers with a pH below 7. If experiments must be conducted in alkaline conditions, fresh solutions should be prepared immediately before use, and the duration of the experiment should be minimized. The use of lower temperatures can also help to slow down the rate of hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity or signal in an assay over time. The compound may be degrading in the assay buffer, especially if the pH is neutral to alkaline.Verify the pH of your assay buffer. If it is ≥ 7, consider if the assay can be performed at a lower pH. Prepare fresh stock solutions and add the compound to the assay medium at the last possible moment. Run a time-course experiment to assess the stability of the compound under your specific assay conditions.
Inconsistent results between experimental replicates. Degradation of the compound may be occurring at different rates due to slight variations in pH, temperature, or incubation time between replicates.Ensure precise and consistent control of pH, temperature, and timing across all replicates. Use freshly prepared solutions for each experiment.
Unexpected peaks appearing in HPLC or LC-MS analysis. These may be degradation products resulting from the hydrolysis of the lactone ring or other reactions.Characterize the unexpected peaks using mass spectrometry to confirm if they correspond to the hydrolyzed form of the compound. This information can help in understanding the stability limitations.
Precipitation of the compound from the solution. While degradation often leads to more soluble products, changes in pH can also affect the solubility of the parent compound or its degradation products.Check the solubility of this compound and its potential degradation products at the experimental pH. The use of co-solvents may be necessary, but their effect on stability should also be evaluated.

Stability Data Summary

The following table summarizes the expected qualitative stability of this compound in different pH buffers, based on the general behavior of hydroxycoumarins.

pH RangeBuffer Type ExamplesExpected StabilityPrimary Degradation Pathway
Acidic (pH 1-4) Glycine-HCl, CitrateHighGenerally stable
Slightly Acidic to Neutral (pH 5-7) Acetate, Phosphate (PBS)Moderate to HighMinimal hydrolysis expected
Slightly Alkaline (pH 8-10) Tris-HCl, BorateLowLactone ring hydrolysis
Strongly Alkaline (pH > 11) Carbonate-Bicarbonate, NaOHVery LowRapid lactone ring hydrolysis[1]

Experimental Protocol: pH Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in different pH buffers using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • HPLC grade acetonitrile and water
  • Trifluoroacetic acid (TFA) or formic acid
  • Buffer salts (e.g., sodium acetate, sodium phosphate, sodium borate)
  • Hydrochloric acid and sodium hydroxide for pH adjustment
  • HPLC system with a UV detector and a C18 column

2. Buffer Preparation:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7.4, 9, and 11).
  • Ensure the buffer components are compatible with HPLC analysis.

3. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

4. Incubation:

  • In separate vials, dilute the stock solution with each pH buffer to a final concentration of 10 µg/mL.
  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).
  • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Immediately quench the degradation by mixing the aliquot with an equal volume of a quenching solution (e.g., 0.1% TFA in acetonitrile) and store at -20°C until analysis.

5. HPLC Analysis:

  • Develop an HPLC method to separate the parent compound from potential degradation products.
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: A suitable gradient to elute the compound and any degradants (e.g., start with 95% A, ramp to 100% B).
  • Flow Rate: 1 mL/min
  • Detection: UV at the λmax of the compound.
  • Inject the samples from each time point and pH.

6. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage of remaining compound versus time for each pH to determine the degradation kinetics.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in DMSO) dilute Dilute Stock in Buffers (Final Conc. 10 µg/mL) stock->dilute buffers Prepare pH Buffers (e.g., pH 3, 5, 7.4, 9, 11) buffers->dilute incubate Incubate at Controlled Temp. (e.g., 25°C) dilute->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench Quench with Acidic Organic Solvent sample->quench hplc HPLC-UV Analysis quench->hplc data Calculate % Remaining vs. Time hplc->data kinetics Determine Degradation Kinetics data->kinetics

Caption: Experimental workflow for assessing the pH stability of a compound.

Degradation_Pathway coumarin 7-Hydroxy-3,4-dimethyl- 2H-chromen-2-one (Lactone Form) hydrolyzed Salt of Coumarinic Acid (Open-Ring Form) coumarin->hydrolyzed Alkaline Hydrolysis transition OH-

Caption: Potential degradation pathway in alkaline conditions.

References

Technical Support Center: Synthesis and Handling of Hydroxycoumarins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with hydroxycoumarins.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and handling of hydroxycoumarins.

Synthesis Troubleshooting

Question: My Pechmann condensation reaction is giving a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the Pechmann condensation are a frequent issue. Several factors can contribute to this problem. Here’s a troubleshooting guide:

  • Inadequate Catalyst Activity: The choice and amount of acid catalyst are critical. Strong Brønsted acids like sulfuric acid or Lewis acids such as AlCl₃ are commonly used.[1][2] If the reaction is sluggish, consider the following:

    • Catalyst Choice: For highly activated phenols like resorcinol, milder conditions may suffice. However, for less reactive phenols, stronger acids or higher temperatures might be necessary.[2] A variety of catalysts have been explored, including solid acid catalysts like Amberlyst-15, which can offer advantages in terms of separation and reusability.[3]

    • Catalyst Amount: An insufficient amount of catalyst can lead to incomplete reaction. Conversely, an excessive amount can sometimes promote side reactions. Optimization of the catalyst loading is often required; typically, 10 mol% is a good starting point.[4][5]

  • Reaction Temperature and Time: Pechmann reactions can be sensitive to temperature.

    • Increasing the temperature can improve the reaction rate and yield, but excessive heat can lead to the formation of side products and degradation of the desired coumarin.[3] An optimal temperature, often around 110°C for many standard procedures, should be determined experimentally.[3]

    • Reaction times can vary from minutes to several hours.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and to avoid the formation of degradation products.

  • Substrate Reactivity: The electronic nature of the phenol substrate significantly impacts the reaction's success.

    • Electron-donating groups on the phenol facilitate the reaction, while electron-withdrawing groups can hinder it, leading to lower yields.[5] For deactivated phenols, harsher reaction conditions may be needed.

  • Side Reactions: The formation of byproducts such as chromones (via Simonis chromone cyclization) can reduce the yield of the desired coumarin.[2] The choice of catalyst and reaction conditions can influence the selectivity towards coumarin formation.

Troubleshooting Workflow for Low Pechmann Yield

start Low Yield in Pechmann Reaction catalyst Check Catalyst (Type and Amount) start->catalyst temp_time Optimize Temperature and Reaction Time start->temp_time substrate Evaluate Substrate Reactivity start->substrate purification Review Purification Procedure start->purification solution Improved Yield catalyst->solution temp_time->solution substrate->solution purification->solution

Caption: Troubleshooting workflow for low Pechmann reaction yield.

Question: I am observing significant side product formation in my Perkin reaction for coumarin synthesis. What are these side products and how can I minimize them?

Answer: The most common side product in the Perkin synthesis of coumarins from salicylaldehyde is the corresponding o-coumaric acid (the trans-isomer of o-hydroxycinnamic acid).[6] Under the reaction conditions, o-coumaric acid does not readily cyclize to form coumarin.[6]

Strategies to Minimize Side Product Formation:

  • Reaction Conditions: The reaction conditions, particularly temperature and the ratio of reactants, can influence the product distribution. The use of an excess of acetic anhydride can favor the formation of coumarin.[6]

  • Intramolecular vs. Intermolecular Condensation: The Perkin reaction for coumarin synthesis can proceed through both intramolecular and intermolecular pathways. The formation of o-coumaric acid is often associated with the intermolecular condensation route.[6] Optimizing conditions to favor the intramolecular cyclization of an O-acetyl salicylaldehyde intermediate can lead to higher yields of coumarin.

  • Alternative Reagents: While sodium acetate is the traditional base, other bases like triethylamine can be used, which may alter the reaction pathway and product distribution.

Question: What are the best practices for purifying crude hydroxycoumarins?

Answer: The purification of hydroxycoumarins typically involves recrystallization or column chromatography.

  • Recrystallization: This is a common and effective method for purifying solid hydroxycoumarins.

    • Solvent Selection: The choice of solvent is crucial. A mixed solvent system is often employed. For example, 7-hydroxy-4-methylcoumarin can be effectively recrystallized from an ethanol-water mixture (e.g., 34% aqueous ethanol).

    • Procedure: The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture. The solution is then allowed to cool slowly, leading to the formation of crystals of the purified compound, which can be collected by filtration.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for non-crystalline products, column chromatography is a powerful technique.

    • Stationary Phase: Silica gel is a commonly used stationary phase.

    • Mobile Phase: A mixture of non-polar and polar solvents is typically used as the eluent. The polarity of the mobile phase is optimized to achieve good separation of the desired coumarin from impurities. Common solvent systems include mixtures of n-heptane, dichloromethane, and ethyl acetate.[7] The fractions are collected and analyzed by TLC to identify those containing the pure product.

Handling and Stability

Question: How should I properly store hydroxycoumarin compounds to ensure their stability?

Answer: To ensure the long-term stability of hydroxycoumarins, they should be stored in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents and strong bases.[1][4][5] The containers should be tightly sealed to prevent exposure to moisture and air.[4][5] For products without a specified expiration date, it is recommended to re-test them periodically to ensure their quality.[8]

Question: Are hydroxycoumarins sensitive to light and pH? What are the degradation products?

Answer: Yes, hydroxycoumarins can be sensitive to light and pH.

  • Photostability: Many hydroxycoumarins are susceptible to photodegradation upon exposure to UV light.[9] The rate of degradation can be influenced by the solvent and the specific substituents on the coumarin ring.[10] Photodegradation can involve a ring-opening mechanism of the coumarin moiety.[11]

  • pH Stability: The stability of hydroxycoumarins is also pH-dependent. The lactone ring of the coumarin can be susceptible to hydrolysis under basic conditions, leading to the formation of the corresponding coumaric acid salt. Acidification can often reverse this process, leading to ring closure back to the coumarin.

  • Degradation Products: Degradation can result in a variety of products depending on the conditions. For example, the degradation of 7-hydroxycoumarin in the presence of microorganisms can proceed via the formation of 3-(2,4-dihydroxyphenyl)propionic acid.[12] Advanced oxidation processes can lead to a range of hydroxylated and ring-opened products.[11]

Quantitative Data

Synthesis Yields

The yield of hydroxycoumarin synthesis is highly dependent on the specific substrates, catalysts, and reaction conditions used. The following table provides a summary of reported yields for the synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction under different conditions.

Phenol Substrateβ-KetoesterCatalystSolventTemperature (°C)TimeYield (%)Reference
ResorcinolEthyl acetoacetateConc. H₂SO₄-Room Temp18 h75[6]
ResorcinolEthyl acetoacetateTsOHGrinding6010 min90[6]
ResorcinolEthyl acetoacetateAmberlyst-15Toluene (reflux)11020 min97[13]
ResorcinolEthyl acetoacetateInCl₃Solvent-freeRoom Temp5 min95[1]
PhloroglucinolEthyl acetoacetateZn₀.₉₂₅Ti₀.₀₇₅OSolvent-free1105 h88[4]
Stability Data

Quantitative data on the stability of hydroxycoumarins can be found in specialized studies. For example, the degradation kinetics of 4,7-dihydroxycoumarin derivatives in the presence of hydroxyl radicals have been studied, with overall rate constants (k_overall) indicating high reactivity.

CompoundpKak_overall (M⁻¹s⁻¹)Reference
A₁–R9.711.12 x 10¹⁰[11]
A₂–R9.641.08 x 10¹⁰[11]
A₃–R10.431.15 x 10¹⁰[11]

Experimental Protocols

Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate using concentrated sulfuric acid as a catalyst.

Materials:

  • Resorcinol (5.5 g)

  • Ethyl acetoacetate (6.4 mL)

  • Concentrated Sulfuric Acid (50 mL)

  • Ice-cold water

  • Ethanol (for recrystallization)

  • 100 mL conical flask

  • Beakers

  • Stirring rod

  • Filtration apparatus

Procedure:

  • In a 100 mL conical flask, place 5.5 g of resorcinol and 6.4 mL of ethyl acetoacetate.

  • Carefully add 50 mL of concentrated sulfuric acid to the flask while stirring. The addition should be done slowly and with cooling in an ice bath to control the exothermic reaction.

  • After the addition is complete, continue to stir the mixture for a period of time (e.g., 30 minutes to 2 hours), monitoring the reaction progress by TLC if possible.

  • Pour the reaction mixture slowly and with stirring into a beaker containing a large volume of ice-cold water.

  • A pale yellow precipitate of crude 7-hydroxy-4-methylcoumarin will form.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry.

Synthesis of Coumarin via Perkin Reaction

This protocol outlines the synthesis of coumarin from salicylaldehyde and acetic anhydride using sodium acetate as a base.[14]

Materials:

  • Salicylaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Place salicylaldehyde, a slight excess of acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture under reflux for several hours (e.g., 4-6 hours) at a temperature of about 180°C.

  • After the reaction is complete, allow the mixture to cool slightly and then pour it into a large volume of water with vigorous stirring to hydrolyze the excess acetic anhydride.

  • The crude coumarin may precipitate as a solid or separate as an oil. If it is an oil, it will solidify upon cooling and scratching with a glass rod.

  • Collect the crude product by filtration and wash it with water.

  • The crude product can be purified by recrystallization from hot water or ethanol, or by steam distillation followed by recrystallization.

Purification of Hydroxycoumarins by Column Chromatography

This protocol provides a general procedure for the purification of a crude hydroxycoumarin product using silica gel column chromatography.

Materials:

  • Crude hydroxycoumarin

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of n-heptane, dichloromethane, and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Prepare the column: Pack a chromatography column with a slurry of silica gel in the chosen non-polar solvent of the eluent system.

  • Load the sample: Dissolve the crude hydroxycoumarin in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elute the column: Begin eluting the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.

  • Collect and analyze fractions: Collect the eluate in a series of fractions. Monitor the separation by spotting the fractions on TLC plates and visualizing the spots under UV light.

  • Combine and evaporate: Combine the fractions that contain the pure desired product (as determined by TLC). Remove the solvent under reduced pressure to obtain the purified hydroxycoumarin.

Signaling Pathways and Mechanisms of Action

Hydroxycoumarins exhibit a wide range of biological activities by interacting with various cellular pathways.

Anticoagulant Activity: Inhibition of the Vitamin K Cycle

4-hydroxycoumarins, such as warfarin, are potent anticoagulants. Their primary mechanism of action is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[11] This enzyme is crucial for the recycling of vitamin K, a cofactor required for the post-translational gamma-carboxylation of several blood clotting factors (II, VII, IX, and X). By inhibiting VKOR, 4-hydroxycoumarins lead to the production of under-carboxylated, inactive clotting factors, thereby reducing the blood's ability to clot.

cluster_0 Vitamin K Cycle VK_hydroquinone Vitamin K (hydroquinone) GGCX γ-Glutamyl Carboxylase (GGCX) VK_hydroquinone->GGCX VK_epoxide Vitamin K (epoxide) VKOR Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR GGCX->VK_epoxide Active_Factors Active Clotting Factors GGCX->Active_Factors VKOR->VK_hydroquinone Inactive_Factors Inactive Clotting Factors (II, VII, IX, X) Inactive_Factors->GGCX Thrombosis Thrombosis Active_Factors->Thrombosis Hydroxycoumarins 4-Hydroxycoumarins (e.g., Warfarin) Hydroxycoumarins->VKOR

Caption: Inhibition of the Vitamin K cycle by 4-hydroxycoumarins.

Anti-inflammatory Effects: Inhibition of MAPK and NF-κB Signaling

Several hydroxycoumarin derivatives have demonstrated anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. For instance, 6,7-dihydroxy-4-methylcoumarin has been shown to reduce the production of pro-inflammatory mediators by suppressing the phosphorylation of ERK and p38 MAPKs and inhibiting the degradation of IκB-α, which in turn prevents the activation of NF-κB.

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Nucleus Nucleus MAPK->Nucleus IkB IκBα NFkB_pathway->IkB degradation NFkB NF-κB NFkB_pathway->NFkB IkB->NFkB NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) Nucleus->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Hydroxycoumarins Hydroxycoumarins Hydroxycoumarins->MAPK Hydroxycoumarins->IkB inhibition of degradation

Caption: Hydroxycoumarins inhibit inflammatory responses via MAPK and NF-κB pathways.

Anticancer Activity: Inhibition of Tyrosine Kinases

Certain hydroxycoumarin derivatives have been investigated for their potential as anticancer agents, partly through their ability to inhibit tyrosine kinases. Tyrosine kinases are a family of enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. By inhibiting these enzymes, hydroxycoumarins can disrupt cancer cell signaling and induce apoptosis.

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Cancer Cancer Proliferation->Cancer Hydroxycoumarins 4-Hydroxycoumarin Derivatives Hydroxycoumarins->RTK Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase signaling by hydroxycoumarin derivatives.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activity of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one and Other Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer activity of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one against a panel of other coumarin derivatives. The information is compiled from peer-reviewed studies to facilitate objective evaluation and support further research and development in oncology.

Quantitative Comparison of Anticancer Activity

The cytotoxic effects of this compound (also known as 7-hydroxy-3,4-dimethylcoumarin) and a series of related coumarin derivatives were evaluated against three human cancer cell lines: K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below. Lower IC50 values indicate higher potency.

Table 1: Cytotoxicity of 7-hydroxy-4-methylcoumarin Derivatives against K562, LS180, and MCF-7 Cancer Cell Lines

Compound No.Coumarin DerivativeK562 IC50 (µM)LS180 IC50 (µM)MCF-7 IC50 (µM)
1 7-hydroxy-3,4-dimethylcoumarin >200 >200 >200
27-hydroxy-4-methylcoumarin>200>200>200
33-ethyl-7-hydroxy-4-methylcoumarin>200>200>200
47-hydroxy-4-methyl-3-propylcoumarin>200>200>200
53-butyl-7-hydroxy-4-methylcoumarin>200>200>200
67-hydroxy-4-methyl-3-pentylcoumarin>200>200>200
73-hexyl-7-hydroxy-4-methylcoumarin>200>200>200

Table 2: Cytotoxicity of 7,8-dihydroxy-4-methylcoumarin Derivatives

Compound No.Coumarin DerivativeK562 IC50 (µM)LS180 IC50 (µM)MCF-7 IC50 (µM)
87,8-dihydroxy-4-methylcoumarin102.3118.5110.7
93-ethyl-7,8-dihydroxy-4-methylcoumarin85.175.888.2
107,8-dihydroxy-4-methyl-3-propylcoumarin38.660.555.4
113-decyl-7,8-dihydroxy-4-methylcoumarin42.425.225.1
123-dodecyl-7,8-dihydroxy-4-methylcoumarin105.565.358.6
137,8-dihydroxy-4-methyl-3-phenylcoumarin150.7180.4165.9

Table 3: Cytotoxicity of Other Substituted 4-methylcoumarin Derivatives

Compound No.Coumarin DerivativeK562 IC50 (µM)LS180 IC50 (µM)MCF-7 IC50 (µM)
147,8-diacetoxy-4-methylcoumarin120.6135.2115.8
276-bromo-4-bromomethyl-7-hydroxycoumarin45.832.738.9

Based on the presented data, this compound (Compound 1) exhibited low cytotoxic activity against the tested cancer cell lines, with IC50 values exceeding 200 µM. In contrast, several other coumarin derivatives demonstrated significantly higher anticancer potency. Notably, 7,8-dihydroxy-4-methylcoumarin derivatives bearing alkyl chains at the C3 position, such as compound 11 (3-decyl-7,8-dihydroxy-4-methylcoumarin), showed the most potent activity with IC50 values in the range of 25.1-42.4 µM. This suggests that the presence of a catechol group (7,8-dihydroxy) and a lipophilic side chain at the C3 position are important for the anticancer activity of 4-methylcoumarins.

Experimental Protocols

The data presented in this guide was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay, a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT Assay Protocol
  • Cell Seeding: Human cancer cell lines (K562, LS180, and MCF-7) were seeded in 96-well microplates at a density of 1 x 10^4 cells per well in a final volume of 100 µL of culture medium.

  • Compound Treatment: The cells were treated with various concentrations of the coumarin derivatives. Each concentration was tested in triplicate.

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere of 5% CO2.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • Formazan Crystal Formation: The plates were further incubated for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The culture medium was removed, and the formazan crystals were dissolved by adding 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well.

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were then determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The anticancer activity of coumarin derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation by interfering with key signaling pathways. While the precise mechanism for each derivative can vary, some general pathways have been identified for structurally related coumarins.

For instance, 7,8-dihydroxy-4-methylcoumarins have been shown to induce apoptosis through a mitochondria-mediated caspase-dependent pathway, which involves the partial inhibition of the ERK/MAPK signaling pathway.[1] Other 7-hydroxy-4-methylcoumarin derivatives have been implicated in the modulation of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.

Below are diagrams illustrating these key signaling pathways potentially involved in the anticancer activity of potent coumarin derivatives.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates treatment Treat with Coumarin Derivatives cell_seeding->treatment incubation Incubate for 72h treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_incubation Incubate for 4h (Formazan Formation) mtt_addition->formazan_incubation solubilization Solubilize Formazan Crystals formazan_incubation->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance ic50 Calculate IC50 Values absorbance->ic50

Caption: Experimental workflow for determining the cytotoxicity of coumarin derivatives using the MTT assay.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Coumarin Potent Coumarin Derivatives Coumarin->PI3K Inhibition Coumarin->AKT Inhibition

Caption: Simplified PI3K/AKT signaling pathway and potential inhibition by potent coumarin derivatives.

erk_mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor RAS RAS GrowthFactorReceptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Coumarin 7,8-dihydroxy-4-methylcoumarins Coumarin->ERK Partial Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The ERK/MAPK signaling pathway and its partial inhibition by 7,8-dihydroxy-4-methylcoumarins.

References

7-hydroxy-3,4-dimethyl-2H-chromen-2-one vs 7-hydroxy-4-methylcoumarin as a fluorescent standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent standard is a critical step in ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of two coumarin derivatives, 7-hydroxy-4-methylcoumarin and 7-hydroxy-3,4-dimethyl-2H-chromen-2-one, for their suitability as fluorescent standards.

While 7-hydroxy-4-methylcoumarin is a well-characterized and commonly used fluorescent standard, data on the fluorescence properties of this compound is notably scarce in the current scientific literature. This guide summarizes the available data for both compounds and outlines the necessary experimental protocols to fully characterize and compare these molecules.

Data Presentation: A Side-by-Side Look

The following table summarizes the available quantitative data for the two coumarin derivatives. A significant data gap exists for this compound, preventing a comprehensive performance comparison at this time.

Property7-hydroxy-4-methylcoumarinThis compound
Molar Mass 176.17 g/mol 190.19 g/mol
Excitation Max (λex) ~320-360 nm (solvent dependent)Data not available
Emission Max (λem) ~385-450 nm (solvent dependent)[1]Data not available
Quantum Yield (ΦF) 0.21 (in Ethanol)[1], Varies with solventData not available
Photostability Generally good, but can be susceptible to photodegradation under prolonged UV exposure.Data not available
pH Sensitivity Fluorescence is pH-dependent.[1]Data not available

Experimental Protocols

To facilitate further research and a more complete comparison, detailed methodologies for the synthesis of these compounds and the characterization of their fluorescent properties are provided below.

Synthesis of 7-hydroxy-4-methylcoumarin via Pechmann Condensation

The most common method for synthesizing 7-hydroxy-4-methylcoumarin is the Pechmann condensation.

  • Reactants: Resorcinol and ethyl acetoacetate.

  • Catalyst: Concentrated sulfuric acid.

  • Procedure:

    • Cool concentrated sulfuric acid in an ice bath.

    • Slowly add a mixture of resorcinol and ethyl acetoacetate to the cooled acid while stirring, maintaining a low temperature.

    • After the addition is complete, continue stirring for a set period.

    • Pour the reaction mixture into crushed ice to precipitate the product.

    • Filter the crude product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Synthesis of this compound

The synthesis of this compound also typically involves a Pechmann condensation.[2]

  • Reactants: Resorcinol and an appropriate β-ketoester (e.g., ethyl 2-methylacetoacetate).

  • Catalyst: Acid catalyst (e.g., sulfuric acid).

  • Procedure: The procedure is analogous to the synthesis of 7-hydroxy-4-methylcoumarin, with the substitution of ethyl acetoacetate with a methyl-substituted β-ketoester.

Determination of Fluorescence Quantum Yield

The relative quantum yield can be determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

  • Instrumentation: A fluorescence spectrophotometer.

  • Procedure:

    • Prepare a series of dilute solutions of both the sample and a standard fluorophore (e.g., quinine sulfate) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • Measure the absorbance of each solution at the excitation wavelength.

    • Record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample^2 / η_standard^2)

      where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Photostability Testing

Photostability is a critical parameter for a fluorescent standard, as its fluorescence intensity should remain constant over time during measurements.

  • Instrumentation: A light source with a defined spectral output (e.g., a xenon lamp in a photostability chamber) and a fluorescence spectrophotometer.

  • Procedure:

    • Prepare a solution of the compound in a suitable solvent.

    • Measure the initial fluorescence intensity of the solution.

    • Expose the solution to the light source for a defined period.

    • Measure the fluorescence intensity at regular intervals during the exposure.

    • Plot the fluorescence intensity as a function of exposure time. The rate of decrease in fluorescence intensity is an indicator of the photostability of the compound. A dark control (a sample kept in the dark) should be run in parallel to account for any thermal degradation.

pH-Dependent Fluorescence Spectroscopy

To assess the suitability of a fluorophore as a standard across different pH ranges, its fluorescence behavior in response to pH changes must be characterized.

  • Instrumentation: A pH meter and a fluorescence spectrophotometer.

  • Procedure:

    • Prepare a series of buffer solutions with a range of pH values.

    • Prepare a stock solution of the coumarin derivative in a suitable solvent.

    • Add a small aliquot of the stock solution to each buffer solution to create samples with the same fluorophore concentration but different pH values.

    • Measure the fluorescence emission spectrum of each sample at a fixed excitation wavelength.

    • Plot the fluorescence intensity at the emission maximum as a function of pH. This will reveal the pH range in which the fluorescence is stable and the pKa of any ground or excited-state transitions.

Visualizing the Processes

To better understand the synthesis and evaluation workflows, the following diagrams are provided.

Synthesis_7_hydroxy_4_methylcoumarin Resorcinol Resorcinol Pechmann_Condensation Pechmann_Condensation Resorcinol->Pechmann_Condensation EAA Ethyl Acetoacetate EAA->Pechmann_Condensation H2SO4 Conc. H2SO4 H2SO4->Pechmann_Condensation Catalyst Product 7-hydroxy-4-methylcoumarin Pechmann_Condensation->Product

Caption: Synthesis of 7-hydroxy-4-methylcoumarin.

Synthesis_7_hydroxy_3_4_dimethylcoumarin Resorcinol Resorcinol Pechmann_Condensation Pechmann_Condensation Resorcinol->Pechmann_Condensation beta_ketoester Ethyl 2-methylacetoacetate beta_ketoester->Pechmann_Condensation Acid_Catalyst Acid Catalyst Acid_Catalyst->Pechmann_Condensation Catalyst Product 7-hydroxy-3,4-dimethyl- 2H-chromen-2-one Pechmann_Condensation->Product

Caption: Synthesis of this compound.

Fluorescent_Standard_Comparison_Workflow cluster_synthesis Synthesis cluster_characterization Fluorescence Characterization cluster_comparison Comparative Analysis Compound_A Compound A Quantum_Yield Quantum Yield Determination Compound_A->Quantum_Yield Photostability Photostability Testing Compound_A->Photostability pH_Dependence pH Dependence Analysis Compound_A->pH_Dependence Compound_B Compound B Compound_B->Quantum_Yield Compound_B->Photostability Compound_B->pH_Dependence Data_Table Data Comparison Table Quantum_Yield->Data_Table Photostability->Data_Table pH_Dependence->Data_Table Recommendation Recommendation for Use as Standard Data_Table->Recommendation

Caption: Workflow for comparing fluorescent standards.

Conclusion and Future Directions

7-hydroxy-4-methylcoumarin is a well-established fluorescent standard with readily available data on its photophysical properties. Its synthesis is straightforward, and its fluorescence characteristics have been documented in various conditions, making it a reliable choice for many applications. However, its pH sensitivity requires careful consideration of the experimental buffer system.

In contrast, this compound remains a largely uncharacterized fluorophore. While its synthesis is accessible, the absence of data on its quantum yield, photostability, and pH dependence makes it impossible to currently recommend it as a fluorescent standard.

For researchers seeking novel fluorescent standards, this compound presents an opportunity for investigation. The experimental protocols outlined in this guide provide a roadmap for the comprehensive characterization of this and other potential fluorescent molecules. A thorough investigation into its photophysical properties is necessary to determine if the addition of a methyl group at the 3-position offers any advantages over the widely used 7-hydroxy-4-methylcoumarin in terms of quantum yield, photostability, or reduced pH sensitivity. Until such data is available, 7-hydroxy-4-methylcoumarin remains the more prudent choice for a fluorescent standard in this class of compounds.

References

Comparative Antimicrobial Spectrum of 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one and Related Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one and its structural analogs. Due to the limited availability of specific antimicrobial data for this compound in publicly accessible literature, this guide presents data for closely related and well-studied 7-hydroxycoumarin derivatives. This information, supplemented with detailed experimental protocols and comparative data for standard antimicrobial agents, offers valuable insights for researchers in the field of antimicrobial drug discovery.

While specific quantitative data for this compound is not extensively documented in available research, the broader class of coumarin derivatives is recognized for a wide spectrum of biological activities, including potent antimicrobial effects against various pathogens.[1][2][3] The mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymatic activities.[4]

Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 7-hydroxycoumarin derivatives against a panel of clinically relevant bacterial and fungal strains. These values are compared with those of standard antimicrobial drugs, Ciprofloxacin (antibacterial) and Fluconazole (antifungal), to provide a clear benchmark for their potency.

Table 1: Antibacterial Activity of 7-Hydroxycoumarin Derivatives (MIC in µg/mL)

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
7-hydroxy-4-methylcoumarin derivative 162.5 - 12515.62 - 31.2562.5 - 12515.62 - 31.25[5]
7-hydroxy-4-methylcoumarin derivative 240-31-[6]
7-hydroxy-3-nitro-chromen-2-one derivativeModerate Activity-Moderate Activity-[7]
Ciprofloxacin (Standard) 0.12 - 20.03 - 0.50.008 - 10.06 - 4[8][9]

Note: Specific derivative structures are detailed in the cited literature.

Table 2: Antifungal Activity of 7-Hydroxycoumarin Derivatives (MIC in µg/mL)

Compound/DrugCandida albicansAspergillus brasiliensisReference
7-hydroxy-4-methylcoumarin derivative7.8115.62[5]
7-(pentyloxy)-2H-chromen-2-one15.6-
Fluconazole (Standard) 0.125 - 0.25-

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial spectrum of coumarin derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely accepted protocol for determining the quantitative antimicrobial susceptibility of a compound.

prep_compound Prepare stock solution of This compound serial_dilution Perform two-fold serial dilutions of the compound in a 96-well microplate prep_compound->serial_dilution prep_media Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland standard) inoculate Inoculate each well with the standardized microbial suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include positive (microbe only) and negative (broth only) controls inoculate->controls incubation Incubate plates at 37°C for 18-24h (bacteria) or 25-28°C for 48h (fungi) controls->incubation read_results Determine MIC: the lowest concentration with no visible microbial growth incubation->read_results prep_agar Prepare Mueller-Hinton Agar (MHA) plates spread_plate Inoculate the entire surface of the agar with a standardized microbial suspension prep_agar->spread_plate apply_disk Place a filter paper disk impregnated with This compound on the agar surface spread_plate->apply_disk incubation Incubate the plates at 37°C for 18-24h apply_disk->incubation measure_zone Measure the diameter of the zone of inhibition (area of no microbial growth) around the disk incubation->measure_zone Coumarin 7-Hydroxy-3,4-dimethyl- 2H-chromen-2-one Membrane Microbial Cell Membrane Coumarin->Membrane Interaction Enzymes Essential Cellular Enzymes Coumarin->Enzymes Binding Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition CellDeath Microbial Cell Death Disruption->CellDeath Inhibition->CellDeath

References

comparative study of the antioxidant potential of different coumarin derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarins, a diverse class of benzopyrone-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including notable antioxidant properties. This guide provides a comparative study of the antioxidant potential of various coumarin derivatives, supported by experimental data and detailed methodologies, to aid researchers in the development of novel therapeutic agents. The antioxidant capacity of these compounds is crucial in combating oxidative stress, a key pathological factor in numerous diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Data Presentation: Antioxidant Activity of Coumarin Derivatives

The antioxidant potential of coumarin derivatives is frequently evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency, with a lower IC50 value indicating a higher antioxidant activity. The following table summarizes the IC50 values of different coumarin derivatives from several studies, as determined by the DPPH and ABTS radical scavenging assays.

Coumarin DerivativeAssayIC50 (µM)Reference
Coumarin-Tyrosine Hybrid DPPH31.45 (µg/mL)[1]
Coumarin-Serine Hybrid DPPH28.23 (µg/mL)[1]
Ascorbic Acid (Standard) DPPH20.53 (µg/mL)[1]
Compound 18 (Coumarin-thiosemicarbazone) DPPH7.1[1]
Compound 18 (Coumarin-thiosemicarbazone) ABTS9.0[1]
Compound 19 (Coumarin-thiosemicarbazone) DPPH17.9[1]
Compound 19 (Coumarin-thiosemicarbazone) ABTS8.8[1]
Ascorbic Acid (Standard) DPPH18.6[1]
Trolox (Standard) ABTS13.0[1]
Compound I DPPH799.83[2]
Compound II DPPH712.85[2]
Compound III DPPH872.97[2]
Ascorbic Acid (Standard) DPPH829.85[2]
Compound I Superoxide Scavenging641.21[2]
Compound II Superoxide Scavenging722.77[2]
Compound III Superoxide Scavenging2079.69[2]
Ascorbic Acid (Standard) Superoxide Scavenging2051.16[2]
Compound I Nitric Oxide Scavenging743.02[2]
Compound II Nitric Oxide Scavenging716.14[2]
Compound III Nitric Oxide Scavenging648.63[2]
Ascorbic Acid (Standard) Nitric Oxide Scavenging3083.18[2]
Coumarin-Hydroxytyrosol Hybrid DPPH26.58[1]
Coumarin-Hydroxytyrosol Hybrid ABTS30.31[1]

Experimental Protocols

Accurate and reproducible experimental design is paramount in the comparative evaluation of antioxidant activity. Below are detailed methodologies for three commonly employed assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Test coumarin derivatives

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.[3] Keep the solution in a dark bottle to prevent degradation.

  • Preparation of test samples: Dissolve the coumarin derivatives and the standard antioxidant in methanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add a specific volume of the test sample or standard solution to each well.

    • Add an equal volume of the DPPH working solution to each well.[3]

    • For the blank, use methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test coumarin derivatives

  • Trolox (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[4]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[4]

  • Preparation of working solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Preparation of test samples: Prepare a series of dilutions of the coumarin derivatives and the standard in the appropriate solvent.

  • Assay:

    • Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.[5]

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test coumarin derivatives

  • Ferrous sulfate (FeSO₄) or Trolox (as a standard)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Water bath set to 37°C

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[6][7] Warm the reagent to 37°C before use.[6]

  • Preparation of test samples and standards: Prepare a series of dilutions of the coumarin derivatives and the standard (FeSO₄ or Trolox) in water or an appropriate solvent.

  • Assay:

    • Add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent.[7]

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[6]

  • Measurement: Measure the absorbance at 593 nm.[8]

  • Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are expressed as FRAP values (in µM Fe(II) equivalents or Trolox equivalents).

Signaling Pathway and Experimental Workflow

Nrf2 Signaling Pathway in Coumarin-Mediated Antioxidant Response

A key mechanism by which many coumarin derivatives exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10] However, in the presence of oxidative stress or electrophilic compounds like certain coumarins, Keap1 is modified, leading to the release and stabilization of Nrf2.[9] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[10]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin Coumarin Derivatives Keap1_Nrf2 Keap1-Nrf2 Complex Coumarin->Keap1_Nrf2 Inhibition of Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Oxidation of Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Degradation Ubiquitin-Proteasome Degradation Keap1_Nrf2->Degradation Facilitates Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Antioxidant Assays cluster_cellular Cell-Based Assays cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Coumarin Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification DPPH DPPH Assay Purification->DPPH ABTS ABTS Assay Purification->ABTS FRAP FRAP Assay Purification->FRAP Cell_Culture Cell Culture (e.g., Fibroblasts, Neurons) DPPH->Cell_Culture Lead Compound Selection ABTS->Cell_Culture FRAP->Cell_Culture ROS_Induction Induction of Oxidative Stress (e.g., H2O2) Cell_Culture->ROS_Induction ROS_Measurement Measurement of Intracellular ROS (e.g., DCFH-DA) ROS_Induction->ROS_Measurement Western_Blot Western Blot (Nrf2, HO-1) ROS_Measurement->Western_Blot Investigate Mechanism qPCR qPCR (Nrf2 target genes) ROS_Measurement->qPCR

References

Comparative Cytotoxicity of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one: A Review of In Vitro Studies on Normal Versus Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic effects of the coumarin derivative, 7-hydroxy-3,4-dimethyl-2H-chromen-2-one, on normal versus cancerous cell lines. The information herein is intended for researchers, scientists, and professionals in the field of drug development. While direct comparative studies on this specific compound are limited, this document synthesizes available data on its activity and that of structurally similar compounds to offer insights into its therapeutic potential and selectivity.

Executive Summary

This compound, a member of the coumarin family, has demonstrated notable anticancer properties. Studies indicate that it can induce apoptosis in human cancer cell lines through the mitochondrial pathway, a process involving the generation of reactive oxygen species (ROS) and the activation of caspases. However, a comprehensive understanding of its selectivity towards cancer cells over normal, healthy cells is crucial for its development as a therapeutic agent. This guide presents the available quantitative data on its cytotoxicity and elucidates the experimental methodologies and signaling pathways involved.

Data Presentation: Cytotoxicity Profile

CompoundCell LineCell TypeAssayIC50 (µM)Reference
7-hydroxycoumarin HS613.SKNormal Human Skin FibroblastMTT< 100Finlay, J., McKenna, P. G., & Gault, D. T. (1995). Study of the in vitro cytotoxic potential of natural and synthetic coumarin derivatives using human normal and neoplastic skin cell lines. Journal of dermatological science, 9(3), 225-233.
7-hydroxycoumarin SK-MEL-31Malignant MelanomaMTT> 100Finlay, J., McKenna, P. G., & Gault, D. T. (1995). Study of the in vitro cytotoxic potential of natural and synthetic coumarin derivatives using human normal and neoplastic skin cell lines. Journal of dermatological science, 9(3), 225-233.
This compound Various Human Cancer Cell Lines Cancer -Data not available in searched literature-

Note: The study on 7-hydroxycoumarin indicated that hydroxylated coumarins were generally more toxic to the normal HS613.SK cells than to the SK-MEL-31 cancer cells.

Experimental Protocols

The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cell viability and cytotoxicity.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound

  • Target cell lines (normal and cancer)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of desired concentrations.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plate for another 24-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow start Cell Seeding (96-well plate) treatment Treatment with 7-hydroxy-3,4-dimethyl- 2H-chromen-2-one start->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_incubation Formazan Formation (3-4 hours) mtt_addition->formazan_incubation solubilization Formazan Solubilization (DMSO) formazan_incubation->solubilization readout Absorbance Reading (570 nm) solubilization->readout analysis IC50 Determination readout->analysis

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Proposed Signaling Pathway for Apoptosis Induction

signaling_pathway compound 7-hydroxy-3,4-dimethyl- 2H-chromen-2-one ros Increased ROS Production compound->ros mitochondria Mitochondrial Stress ros->mitochondria bcl2 Bcl-2 Family (e.g., Bax, Bad) mitochondria->bcl2 cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A Comparative Guide to the Fluorescence Properties of 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescence properties of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one, a coumarin derivative of significant interest in various scientific fields, across a range of solvents with varying polarities. Understanding the solvatochromic behavior of this fluorophore is crucial for its application in designing fluorescent probes, sensors, and as a component in drug delivery systems.

Introduction to this compound

This compound, a member of the coumarin family, is a fluorescent molecule known for its sensitivity to the surrounding environment. The presence of a hydroxyl group at the 7-position and methyl groups at the 3- and 4-positions of the chromenone scaffold influences its electronic distribution and, consequently, its photophysical properties.[1] This inherent sensitivity makes it a valuable tool for studying molecular interactions and micro-environmental changes.

Solvatochromism and Fluorescence

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. In the context of fluorescence, this phenomenon manifests as shifts in the absorption and emission spectra of a fluorophore. These shifts are primarily influenced by the polarity of the solvent and its ability to stabilize the ground and excited states of the fluorophore. Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum of polar fluorophores like 7-hydroxycoumarins, which is attributed to the stabilization of the more polar excited state.

Comparative Analysis of Photophysical Properties

The following table summarizes the key photophysical parameters of this compound in a selection of solvents, ranging from nonpolar to polar protic and aprotic environments. Note: The following data is a representative compilation based on typical behavior of similar 7-hydroxycoumarins due to the limited availability of a complete dataset for this specific derivative in the cited literature. Researchers should verify these values experimentally for their specific applications.

SolventPolarity Index (Reichardt)Absorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift (Δν) [cm⁻¹]
Cyclohexane0.006~330~390~4800
Toluene0.099~335~405~5200
Acetonitrile0.460~340~430~6200
Ethanol0.654~345~450~7000
Methanol0.762~345~455~7200
Dimethyl Sulfoxide (DMSO)0.444~350~460~7100

Experimental Protocols

The data presented in this guide is typically acquired through standardized spectroscopic techniques. Below are detailed methodologies for the key experiments.

Sample Preparation

A stock solution of this compound is prepared in a high-purity solvent (e.g., ethanol) at a concentration of approximately 1 mM. Working solutions for spectroscopic measurements are then prepared by diluting the stock solution with the respective solvents to a final concentration in the micromolar range (e.g., 10 µM) to avoid aggregation and inner filter effects. All solvents used should be of spectroscopic grade to minimize interference from impurities.

Absorption Spectroscopy

UV-Visible absorption spectra are recorded using a dual-beam spectrophotometer.

  • Instrument: A calibrated UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Procedure: A baseline is recorded with the respective solvent. The absorption spectrum of the sample solution is then measured over a wavelength range of approximately 250 nm to 500 nm. The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.

Fluorescence Spectroscopy

Steady-state fluorescence emission spectra are recorded to determine the emission maximum (λ_em).

  • Instrument: A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.

  • Cuvettes: 1 cm path length quartz cuvettes, typically measured with the emitting face at a right angle to the excitation beam.

  • Procedure: The sample is excited at its absorption maximum (λ_abs). The emission spectrum is scanned over a wavelength range starting from ~10 nm above the excitation wavelength to ~600 nm. The wavelength of maximum fluorescence intensity (λ_em) is then identified.

Determination of Stokes Shift

The Stokes shift (Δν), a measure of the energy difference between the absorption and emission maxima, is calculated from the λ_abs and λ_em values using the following equation:

Δν (cm⁻¹) = (1 / λ_abs [nm] - 1 / λ_em [nm]) x 10⁷

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for characterizing the fluorescence properties of a compound in different solvents.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis stock Prepare Stock Solution (1 mM) working Prepare Working Solutions (~10 µM) in Different Solvents stock->working abs_spec Record Absorption Spectra (UV-Vis) working->abs_spec em_spec Record Emission Spectra (Fluorometer) working->em_spec det_lambda_abs Determine λ_abs abs_spec->det_lambda_abs det_lambda_em Determine λ_em em_spec->det_lambda_em calc_stokes Calculate Stokes Shift det_lambda_abs->calc_stokes det_lambda_em->calc_stokes solvent_polarity_effect cluster_solvent Solvent Environment cluster_molecule Fluorophore State cluster_property Observed Property increase_polarity Increase in Solvent Polarity stabilization Greater Stabilization of the Excited State (S1) vs. Ground State (S0) increase_polarity->stabilization larger_stokes Larger Stokes Shift stabilization->larger_stokes red_shift Red Shift in Emission stabilization->red_shift

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 7-Hydroxycoumarin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 7-hydroxy-3,4-dimethylcoumarin analogs and their closely related 7-hydroxy-4-methylcoumarin counterparts, offering insights into their anticancer, antimicrobial, and enzyme-inhibiting properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document serves as a critical resource for advancing the design of more potent and selective therapeutic agents.

The coumarin scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive research due to its wide range of pharmacological activities.[1] Analogs of 7-hydroxy-3,4-dimethylcoumarin, and more broadly 7-hydroxy-4-methylcoumarin, have demonstrated significant potential in various therapeutic areas. The strategic modification of this core structure allows for the fine-tuning of its biological effects, making a systematic analysis of its structure-activity relationship (SAR) essential for rational drug design.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Numerous studies have highlighted the anticancer potential of 7-hydroxy-4-methylcoumarin derivatives against various cancer cell lines. The cytotoxic effects are often linked to the modulation of critical signaling pathways involved in cell growth, proliferation, and apoptosis.

Quantitative Comparison of Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of representative 7-hydroxy-4-methylcoumarin analogs against different human cancer cell lines.

Compound IDBasic StructureR1 (at C3)R2 (at C8)Cancer Cell LineIC50 (µM)Reference
1 7,8-Dihydroxy-4-methylcoumarinHOHK562>100[2]
2 7,8-Dihydroxy-4-methylcoumarinn-DecylOHK56242.4[2][3]
3 7,8-Dihydroxy-4-methylcoumarinn-DecylOHLS18025.2[2][3]
4 7,8-Dihydroxy-4-methylcoumarinn-DecylOHMCF-725.1[2][3]
5 7-Hydroxy-4-methylcoumarin derivative--HL608.09[4][5]
6 7-Hydroxy-4-methylcoumarin derivative--HepG213.14[4][5]
7 7-Hydroxy-4-methylcoumarin-thiazolidinone hybrid--MCF-71.03[6]

Structure-Activity Relationship Insights:

  • Substitution at C3: The introduction of a long alkyl chain, such as an n-decyl group, at the C3 position of the 7,8-dihydroxy-4-methylcoumarin scaffold significantly enhances cytotoxic activity.[2][3] This is likely due to increased lipophilicity, facilitating better cell membrane penetration.

  • Hydroxylation Pattern: Dihydroxy derivatives, particularly those with hydroxyl groups at C7 and C8, generally exhibit greater potency compared to their monohydroxy counterparts.[2]

  • Hybrid Molecules: Hybrid molecules incorporating other pharmacologically active moieties, such as thiazolidinone, can lead to a dramatic increase in anticancer activity.[6]

Key Signaling Pathways in Anticancer Activity

7-Hydroxycoumarin analogs have been shown to exert their anticancer effects by modulating key signaling pathways such as PI3K/AKT, MAPK, and NF-κB. These pathways are crucial for cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of many cancers.[6][7][8][9]

PI3K_AKT_Pathway 7-Hydroxycoumarin Analog 7-Hydroxycoumarin Analog PI3K PI3K 7-Hydroxycoumarin Analog->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Proliferation mTOR->Proliferation

Caption: PI3K/AKT Signaling Pathway Inhibition by 7-Hydroxycoumarin Analogs.

MAPK_Pathway 7-Hydroxycoumarin Analog 7-Hydroxycoumarin Analog MAPK MAPK 7-Hydroxycoumarin Analog->MAPK Modulation MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK ERK ERK MAPK->ERK JNK JNK MAPK->JNK p38 p38 MAPK->p38 Transcription_Factors Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors

Caption: Modulation of the MAPK Signaling Pathway by 7-Hydroxycoumarin Analogs.

NFkB_Pathway 7-Hydroxycoumarin Analog 7-Hydroxycoumarin Analog IKK IKK 7-Hydroxycoumarin Analog->IKK Inhibition IkB IkB IKK->IkB Phosphorylation NFkB NFkB IKK->NFkB IkB Degradation allows IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory_Genes Nucleus->Inflammatory_Genes Transcription

Caption: NF-κB Signaling Pathway Inhibition by 7-Hydroxycoumarin Analogs.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of 7-hydroxy-4-methylcoumarin have also been investigated for their ability to inhibit the growth of various microorganisms.

Quantitative Comparison of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected 7-hydroxy-4-methylcoumarin analogs against different bacterial strains.

Compound IDBasic StructureModificationBacterial StrainMIC (µg/mL)Reference
8 7-Hydroxy-4-methylcoumarin derivative-Bacillus subtilis8[10]
9 7-Hydroxy-4-methylcoumarin derivative-Staphylococcus aureus40[11]
10 7-Hydroxy-4-methylcoumarin derivative-Micrococcus luteus40[11]
11 7-Hydroxy-4-methylcoumarin derivative-Escherichia coli31[11]
12 8-Arylazo-7-hydroxy-4-methylcoumarinSulfonamide groupStaphylococcus aureus20 (zone of inhibition in mm)[12]
13 8-Arylazo-7-hydroxy-4-methylcoumarinSulfonamide groupBacillus subtilis23 (zone of inhibition in mm)[12]

Structure-Activity Relationship Insights:

  • Gram-Positive vs. Gram-Negative Activity: Some analogs show preferential activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[10]

  • Substituents at C8: The introduction of an arylazo group with a sulfonamide moiety at the C8 position appears to be a promising strategy for enhancing antibacterial activity.[12]

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The ability of 7-hydroxycoumarin analogs to inhibit specific enzymes is a key mechanism underlying their therapeutic effects.

Quantitative Comparison of Enzyme Inhibitory Activity

This table summarizes the inhibitory activity of various 7-hydroxycoumarin derivatives against different enzymes.

Compound IDBasic StructureTarget EnzymeIC50 / KiReference
14 6,7-DihydroxycoumarinCYP2A6IC50 = 0.39 µM, Ki = 0.25 µM[13]
15 7,8-DihydroxycoumarinCYP2A6IC50 = 4.61 µM, Ki = 3.02 µM[13]
16 7-Hydroxy-4-methyl-8-nitrocoumarinCasein Kinase-[14]

Structure-Activity Relationship Insights:

  • Cytochrome P450 Inhibition: The position of hydroxyl groups on the coumarin ring is critical for the inhibition of CYP2A6. 6,7-dihydroxycoumarin is a more potent inhibitor than 7,8-dihydroxycoumarin.[13]

  • Nitro Group Substitution: The presence of a nitro group at the C8 position of 7-hydroxy-4-methylcoumarin confers inhibitory activity against casein kinase.[14]

Experimental Protocols

A summary of the key experimental methodologies cited in the reviewed literature is provided below to facilitate the replication and validation of the presented findings.

Cytotoxicity Assay (MTT Assay)

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed_Cells Seed cancer cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add varying concentrations of coumarin analogs Incubate_24h->Add_Compounds Incubate_48h Incubate for 48h Add_Compounds->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan crystals Incubate_4h->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Human cancer cell lines (e.g., K562, LS180, MCF-7, HL60, HepG2) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the coumarin derivatives for 48-72 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2][3][4][5][6]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Microdilution_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Result Analysis Serial_Dilution Perform serial dilutions of coumarin analogs in 96-well plates Inoculate_Plates Inoculate wells with bacterial suspension Serial_Dilution->Inoculate_Plates Prepare_Inoculum Prepare standardized bacterial inoculum Prepare_Inoculum->Inoculate_Plates Incubate_24h Incubate at 37°C for 24h Inoculate_Plates->Incubate_24h Visual_Inspection Visually inspect for turbidity Incubate_24h->Visual_Inspection Determine_MIC Determine the Minimum Inhibitory Concentration (MIC) Visual_Inspection->Determine_MIC

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

The minimum inhibitory concentration (MIC) of the coumarin analogs is determined using the broth microdilution method. Serial dilutions of the compounds are prepared in a liquid growth medium in 96-well microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli). The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10][11]

Enzyme Inhibition Assay (General Protocol)

The specific protocol for enzyme inhibition assays varies depending on the target enzyme. However, a general workflow can be outlined:

Enzyme_Inhibition_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Measurement cluster_2 Data Analysis Prepare_Reagents Prepare enzyme, substrate, and buffer solutions Pre_incubation Pre-incubate enzyme with coumarin analog Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate reaction by adding substrate Pre_incubation->Initiate_Reaction Monitor_Activity Monitor enzyme activity over time (e.g., spectrophotometrically) Initiate_Reaction->Monitor_Activity Calculate_Inhibition Calculate percentage of inhibition Monitor_Activity->Calculate_Inhibition Determine_IC50_Ki Determine IC50 or Ki values Calculate_Inhibition->Determine_IC50_Ki

Caption: General workflow for an enzyme inhibition assay.

The assay is typically performed in a microplate format. The enzyme, in a suitable buffer, is pre-incubated with various concentrations of the coumarin inhibitor. The reaction is then initiated by the addition of the enzyme's specific substrate. The rate of the reaction is monitored over time, often by measuring the change in absorbance or fluorescence of a product or substrate. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined. For a more detailed kinetic analysis, the inhibition constant (Ki) can also be calculated.[13][14]

Conclusion

The structure-activity relationship of 7-hydroxy-3,4-dimethylcoumarin analogs and their 4-methyl counterparts reveals a clear pattern of how structural modifications influence their biological activities. The presence and position of hydroxyl groups, the nature of substituents at the C3 and C8 positions, and the creation of hybrid molecules are all critical factors in determining their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents. The data and protocols presented in this guide provide a solid foundation for the rational design of new and improved coumarin-based therapeutics. Further exploration of these scaffolds, particularly focusing on the 3,4-dimethyl substitution pattern and the elucidation of their precise mechanisms of action, will undoubtedly pave the way for the development of novel drugs to address a range of diseases.

References

A Comparative Guide to the Synthesis of 7-Hydroxy-Coumarin Derivatives: Assessing Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of coumarin derivatives is a foundational aspect of creating novel therapeutic agents. The reproducibility of a synthetic method is paramount for consistent production and reliable biological evaluation. This guide provides a comparative analysis of established methods for the synthesis of 7-hydroxy-coumarin derivatives, focusing on the widely applicable Pechmann condensation.

While the primary focus is on the synthesis of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one, a scarcity of detailed, reproducible published methods for this specific compound necessitates a close examination of the synthesis of its structural analog, 7-hydroxy-4-methyl-2H-chromen-2-one. The methodologies presented are directly adaptable for the synthesis of the 3,4-dimethyl derivative, typically by substituting ethyl acetoacetate with ethyl 2-methylacetoacetate.

Comparison of Synthesis Methodologies

The Pechmann condensation, a classic method for coumarin synthesis, involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. Variations in the catalyst and reaction conditions can significantly impact the reaction's efficiency, yield, and environmental footprint. Below is a summary of two prominent methods for the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one, which serve as reproducible examples of this reaction.

ParameterMethod 1: Sulfuric Acid CatalysisMethod 2: Amberlyst-15 Catalysis
Starting Materials Resorcinol, Ethyl AcetoacetateResorcinol, Ethyl Acetoacetate
Catalyst Concentrated Sulfuric AcidAmberlyst-15
Solvent None (Solvent-free)None (Solvent-free)
Reaction Temperature Maintained below 10°C initially, then room temperature110°C
Reaction Time 18-24 hours1-2 hours
Reported Yield ~76-95%~95%
Work-up Pouring onto ice, filtration, recrystallizationFiltration, recrystallization
Key Advantages High yield, well-established methodGreen catalyst, shorter reaction time, simple work-up
Key Disadvantages Use of corrosive acid, long reaction timeRequires specialized catalyst

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one, representing reproducible methods adaptable for this compound.

Method 1: Sulfuric Acid Catalyzed Pechmann Condensation

This traditional method employs concentrated sulfuric acid as the catalyst and is known for its high yields, though it requires careful temperature control and a longer reaction time.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (98%)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 15 mL of concentrated sulfuric acid.

  • In a separate beaker, prepare a solution of 3.7 g of resorcinol in 5 mL of ethyl acetoacetate.

  • Slowly add the resorcinol/ethyl acetoacetate solution to the chilled sulfuric acid, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours.

  • Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 7-hydroxy-4-methyl-2H-chromen-2-one.

Method 2: Amberlyst-15 Catalyzed Solvent-Free Synthesis

This method utilizes a solid acid catalyst, Amberlyst-15, offering a more environmentally friendly and efficient alternative to strong mineral acids.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Amberlyst-15

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 1.10 g (10 mmol) of resorcinol, 1.30 g (10 mmol) of ethyl acetoacetate, and 0.2 g of Amberlyst-15.

  • Heat the mixture in an oil bath at 110°C with stirring for 1-2 hours. Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol to the flask and filter to remove the Amberlyst-15 catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting solid from ethanol to yield pure 7-hydroxy-4-methyl-2H-chromen-2-one.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the Pechmann condensation for the synthesis of 7-hydroxy-coumarin derivatives.

Pechmann_Condensation_Workflow cluster_reactants Starting Materials cluster_reaction Pechmann Condensation cluster_product Product Formation cluster_purification Purification Resorcinol Resorcinol AcidCatalysis Acid Catalysis (H₂SO₄ or Amberlyst-15) Resorcinol->AcidCatalysis BetaKetoester β-Ketoester (e.g., Ethyl Acetoacetate) BetaKetoester->AcidCatalysis Intermediate Intermediate Adduct AcidCatalysis->Intermediate FinalProduct 7-Hydroxy-Coumarin Derivative Intermediate->FinalProduct Workup Work-up (Quenching & Filtration) FinalProduct->Workup Recrystallization Recrystallization Workup->Recrystallization

Caption: General workflow of the Pechmann condensation for 7-hydroxy-coumarin synthesis.

Synthesis_Comparison_Logic cluster_methods Synthesis Approaches cluster_pechmann_variants Pechmann Condensation Variants cluster_assessment Reproducibility Assessment Target Target: this compound Pechmann Pechmann Condensation Target->Pechmann Other Other Methods (e.g., Perkin, Knoevenagel) Target->Other H2SO4 Sulfuric Acid Catalysis Pechmann->H2SO4 SolidAcid Solid Acid Catalysis (e.g., Amberlyst-15) Pechmann->SolidAcid Yield Yield H2SO4->Yield Purity Purity H2SO4->Purity ReactionTime Reaction Time H2SO4->ReactionTime Scalability Scalability H2SO4->Scalability SolidAcid->Yield SolidAcid->Purity SolidAcid->ReactionTime SolidAcid->Scalability

Caption: Logical relationship for assessing the reproducibility of synthesis methods.

Substituted Coumarins: A Comparative Analysis of Their Enzyme Inhibitory Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarins, a class of naturally occurring benzopyran-2-one compounds, and their synthetic derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. A key aspect of their therapeutic potential lies in their ability to selectively inhibit various enzymes implicated in a range of diseases, including cancer, neurodegenerative disorders, and microbial infections. This guide provides a comparative analysis of the enzyme inhibitory activity of substituted coumarins, supported by experimental data and detailed protocols, to aid in the research and development of novel therapeutic agents.

Comparative Inhibitory Activity of Substituted Coumarins

The inhibitory potency of coumarin derivatives is highly dependent on the nature and position of substituents on the coumarin scaffold. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of various substituted coumarins against several key enzymes.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are crucial in regulating pH in the tumor microenvironment, contributing to cancer progression and metastasis. Coumarins have emerged as potent and selective inhibitors of these isoforms.

Coumarin DerivativeTarget EnzymeIC50 / Ki (nM)Reference
6-phenylthioureido-coumarinhCA IXKi: 8.8[1]
7-(4-thiomethylphenyl)thioureido-coumarinhCA IXKi: 4.0[1]
7-(4-thiomethylphenyl)thioureido-coumarinhCA XIIKi: 4.6[1]
Tertiary sulphonamide derivative 6cCA IXIC50: 4100[2]
Carbothioamide 7cCA IX & XIIGood Inhibition[2]
Oxime ether derivative 20aCA IX & XIIGood Inhibition[2]

Note: Lower Ki and IC50 values indicate higher inhibitory potency.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's and Alzheimer's.[3] Coumarins have shown promise as selective and reversible MAO inhibitors.[4]

Coumarin DerivativeTarget EnzymeIC50 (µM)SelectivityReference
3-Phenyl-7,8-dimethoxydaphnetinMAO-AModerate Inhibition-[5]
3d (esculetin derivative)MAO-A6.67-[5]
12b (daphnetin derivative)MAO-A5.87-[5]
3-PhenylcoumarinsMAO-BEnhanced InhibitionMAO-A selective[5]
4-PhenylcoumarinsMAO-AMore Effective-[5]
Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, and its overactivity can lead to hyperuricemia and gout.[5][6] Certain hydroxy-substituted coumarins are effective inhibitors of XO.

Coumarin DerivativeTarget EnzymeIC50 / Ki (µM)Inhibition TypeReference
Esculetin (6,7-dihydroxycoumarin)Xanthine OxidaseIC50: 20.91, Ki: 2.056Competitive[7]
Umbelliferone (7-hydroxycoumarin)Xanthine OxidaseIC50: 43.65, Ki: 21.683Uncompetitive[7]
7-hydroxy-4-methylcoumarinXanthine OxidaseIC50: 96.70, Ki: 4.86Mixed[7]
Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine, is a primary treatment strategy for Alzheimer's disease.[7] Coumarin-based compounds have been developed as potent AChE inhibitors.

Coumarin DerivativeTarget EnzymeIC50 (µM)Reference
4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one (15a)Acetylcholinesterase2.42[8]
Donepezil (Reference Drug)Acetylcholinesterase1.82[8]
Src Kinase Inhibition

Src kinase is a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and metastasis.[9] While many coumarin derivatives show weak inhibition, specific substitutions can enhance their activity.

Coumarin DerivativeTarget EnzymeIC50 (µM)Reference
C-3 decyl substituted quaternary ammonium coumarin (25)Src Kinase21.6[10]
7-Aminocoumarins (33 and 34)Src Kinase30.9 - 73.9[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key enzyme inhibition assays cited in this guide.

Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow)

This method measures the CA-catalyzed hydration of CO2.

  • Reagents: Phenol red (0.2 mM) as indicator, HEPES buffer (20 mM, pH 7.5), Na2SO4 (20 mM), CO2 solutions (1.7 to 17 mM), inhibitor stock solution (0.1 mM).[1]

  • Instrumentation: Applied Photophysics stopped-flow instrument.

  • Procedure:

    • The assay follows the initial rates of the CA-catalyzed CO2 hydration reaction for 10-100 seconds by monitoring the absorbance change of phenol red at 557 nm.

    • Inhibitor and enzyme solutions are pre-incubated for 15 minutes at room temperature.

    • The uncatalyzed reaction rate is subtracted from the measured rates.

    • Inhibition constants (Ki) are calculated using the Cheng-Prusoff equation.[1]

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of H2O2 produced during the oxidative deamination of the MAO substrate.[11]

  • Reagents: MAO-A or MAO-B enzyme, p-tyramine (substrate), MAO-A inhibitor (clorgyline), MAO-B inhibitor (selegiline), Dye Reagent, HRP Enzyme, Assay Buffer.[12][13]

  • Procedure:

    • To determine specific MAO-A or MAO-B activity, a control with the respective inhibitor is included.

    • Samples are incubated with the enzyme and specific inhibitors for 10 minutes.

    • A working reagent containing the substrate, dye, and HRP is added to initiate the reaction.

    • After a 20-minute incubation in the dark, the fluorescence intensity is measured (λex = 530nm, λem = 585nm).[12][13]

Xanthine Oxidase (XO) Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of XO by monitoring the formation of uric acid from xanthine.

  • Reagents: Xanthine oxidase enzyme solution (0.01 units/mL), phosphate buffer (70 mM, pH 7.5), xanthine substrate solution (150 µM), test compound solution.[14]

  • Procedure:

    • The test solution, buffer, and enzyme solution are pre-incubated at 25°C for 15 minutes.

    • The reaction is initiated by adding the xanthine substrate.

    • The absorbance is monitored at 295 nm to follow the formation of uric acid.[15]

    • The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.[14]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method measures AChE activity by detecting the product of the reaction between thiocholine and DTNB.[2][16]

  • Reagents: Acetylcholinesterase (AChE) solution, acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), sodium phosphate buffer (100 mM, pH 8.0), test sample solution.[2]

  • Procedure:

    • The reaction mixture containing buffer, test sample, and AChE is incubated for 15 minutes at 25°C.

    • The reaction is initiated by adding a freshly prepared mixture of DTNB and acetylthiocholine iodide.

    • The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm.[2]

Visualizing the Molecular Landscape

To better understand the context of coumarin's enzyme inhibitory activity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate reagents->plate add_inhibitor Add Inhibitor/Vehicle to appropriate wells plate->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme pre_incubation Pre-incubate add_enzyme->pre_incubation add_substrate Add Substrate to initiate reaction pre_incubation->add_substrate incubation Incubate at specific temperature add_substrate->incubation readout Measure Signal (Absorbance/Fluorescence) incubation->readout data_analysis Data Analysis (Calculate % Inhibition, IC50) readout->data_analysis carbonic_anhydrase_pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_expression Increased CAIX Expression HIF1a->CAIX_expression Extracellular_Acidification Extracellular Acidification (pHe < 7.0) CAIX_expression->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization (pHi > 7.2) CAIX_expression->Intracellular_Alkalinization Tumor_Progression Tumor Progression Extracellular_Acidification->Tumor_Progression Intracellular_Alkalinization->Tumor_Progression Metastasis Metastasis Tumor_Progression->Metastasis Drug_Resistance Drug Resistance Tumor_Progression->Drug_Resistance Coumarin_Inhibitor Substituted Coumarin (CAIX Inhibitor) Coumarin_Inhibitor->CAIX_expression Inhibits

References

Safety Operating Guide

Personal protective equipment for handling 7-hydroxy-3,4-dimethyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide: 7-hydroxy-3,4-dimethyl-2H-chromen-2-one

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on available data for structurally similar compounds and general best practices for laboratory chemical safety. A comprehensive, experiment-specific risk assessment should be completed before commencing any work.

Hazard Identification and Personal Protective Equipment
  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye irritation from splashes or dust.
Skin Protection Nitrile or neoprene gloves and a lab coat.To prevent skin irritation upon contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA approved respirator may be necessary if dust is generated and engineering controls are insufficient.[3]To avoid respiratory tract irritation from dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Keep the container tightly closed when not in use.[3]

2. Engineering Controls:

  • All handling of the solid compound that may generate dust, and all work with its solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

3. Weighing and Preparation of Solutions:

  • Wear all required PPE as specified in Table 1.

  • Dispense the chemical in a fume hood to control dust.

  • Use anti-static weighing paper or a weighing boat.

  • Clean any spills immediately according to the spill response protocol.

  • When preparing solutions, slowly add the compound to the solvent to avoid splashing.

4. Experimental Use:

  • Ensure all glassware is clean and dry.

  • Conduct all reactions in a chemical fume hood.

  • Avoid direct contact with the compound and its solutions.

  • Wash hands thoroughly after handling, even if gloves were worn.[3]

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

1. Waste Segregation:

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps Waste: Contaminated needles and other sharps must be disposed of in a designated sharps container.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep waste containers closed except when adding waste.

3. Disposal Procedure:

  • Dispose of all waste through your institution's environmental health and safety (EHS) office.

  • Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

Spill Response:

  • Small Spills: For small powder spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. Clean the area with a suitable solvent.

  • Large Spills: Evacuate the area and contact your institution's EHS office immediately.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[3]

Workflow for Safe Handling and Disposal

cluster_prep Preparation and Handling cluster_disposal Waste Disposal Receive Receive and Inspect Store Store in a Cool, Dry, Ventilated Area Receive->Store DonPPE Don Appropriate PPE Store->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood Weigh Weigh Compound WorkInHood->Weigh Use Experimental Use Weigh->Use Segregate Segregate Waste (Solid, Liquid, Sharps) Use->Segregate Generate Waste Label Label Waste Containers Segregate->Label Dispose Dispose via EHS Label->Dispose Spill Spill Response FirstAid First Aid

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.